molecular formula C101H110N8O23 B13400947 PA (224-233), Influenza

PA (224-233), Influenza

Número de catálogo: B13400947
Peso molecular: 1804.0 g/mol
Clave InChI: OKDQBOZYZFKBGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PA (224-233), Influenza is a useful research compound. Its molecular formula is C101H110N8O23 and its molecular weight is 1804.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C101H110N8O23

Peso molecular

1804.0 g/mol

Nombre IUPAC

4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H30N2O6.C26H24N2O6.C25H28N2O5.C24H28N2O6/c1-17-4-6-18(7-5-17)24(29)22-23(19-8-9-20(32-2)21(16-19)33-3)28(26(31)25(22)30)11-10-27-12-14-34-15-13-27;1-4-34-26(32)19-14-20(27-15(19)2)28-22(16-10-12-18(33-3)13-11-16)21(24(30)25(28)31)23(29)17-8-6-5-7-9-17;1-17-3-5-19(6-4-17)23(28)21-22(18-7-9-20(31-2)10-8-18)27(25(30)24(21)29)12-11-26-13-15-32-16-14-26;1-30-18-8-7-17(15-19(18)31-2)21-20(22(27)16-5-3-4-6-16)23(28)24(29)26(21)10-9-25-11-13-32-14-12-25/h4-9,16,23,29H,10-15H2,1-3H3;5-13,22,29H,4,14H2,1-3H3;3-10,22,28H,11-16H2,1-2H3;3-5,7-8,15,21,27H,6,9-14H2,1-2H3

Clave InChI

OKDQBOZYZFKBGH-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=C(N=C(C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC)C.CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)O.CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O.COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC3)O)C(=O)C(=O)N2CCN4CCOCC4)OC

Origen del producto

United States

Foundational & Exploratory

The Shifting Sands of Immunity: A Technical Guide to the Role of PA(224-233) in Influenza A Virus Immunodominance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cytotoxic T lymphocyte (CTL) response to influenza A virus (IAV) is characterized by a distinct immunodominance hierarchy, where CTLs target a limited number of viral epitopes. Among these, the acidic polymerase (PA) derived peptide, PA(224-233), has emerged as a critical determinant of the anti-influenza CD8+ T cell response, particularly in the context of C57BL/6 mice. This technical guide provides an in-depth analysis of the role of the H-2Db-restricted PA(224-233) epitope in IAV immunodominance, detailing the underlying mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols.

The Dichotomy of PA(224-233) and NP(366-374) in Immunodominance

In C57BL/6 mice, the primary CD8+ T cell response to IAV infection is co-dominated by two epitopes: PA(224-233) (SSLENFRAYV) and the nucleoprotein-derived NP(366-374) (ASNENMETM).[1][2] However, a fascinating shift occurs during a secondary infection, where the response to NP(366-374) becomes overwhelmingly dominant, while the PA(224-233)-specific response is significantly diminished.[3][2] This dynamic interplay is central to understanding the complexities of IAV immunity and has significant implications for the development of T-cell-based universal influenza vaccines.

Several factors have been identified to contribute to this shifting immunodominance hierarchy, including:

  • Differential Antigen Presentation: A key mechanism underlying this phenomenon is the differential processing and presentation of the PA(224-233) and NP(366-374) epitopes by different antigen-presenting cells (APCs).[3] Dendritic cells (DCs) are capable of presenting both epitopes effectively. In contrast, non-dendritic cells, such as macrophages and infected epithelial cells, efficiently present NP(366-374) but are poor presenters of PA(224-233).[3][4] This suggests that during a primary infection, naive T cells, which are primarily activated by DCs, respond to both epitopes. However, in a secondary infection, memory T cells can be activated by a broader range of APCs, leading to a preferential expansion of NP(366-374)-specific T cells.[3]

  • T Cell Receptor (TCR) Avidity and Precursor Frequency: The intrinsic properties of the T cell repertoire also play a crucial role. Studies have suggested that the immunodominance hierarchy is influenced by the prevalence of high-avidity T cells and the frequency of naive CTL precursors (CTLp).[5][6][7] While some studies indicate that PA(224-233)-specific T cells may have higher avidity, the precursor frequency for NP(366-374) may be a determining factor in the secondary response.[6][7]

  • Viral Dose: The initial viral dose can also impact the immunodominance hierarchy. At low viral doses, the response is dominated by NP(366-374)-specific T cells, likely due to more abundant antigen presentation.[6] Conversely, at high viral doses, PA(224-233)-specific T cells can become dominant, a phenomenon attributed to their higher avidity and precursor numbers.[6]

  • Epitope Abundance: While intuitively linked to immunodominance, the absolute abundance of the peptide-MHC complex does not always predict the magnitude of the T cell response. Following direct infection of dendritic cells, the NP(366-374) epitope is significantly more abundant than PA(224-233).[8] Interestingly, cross-presentation appears to favor the presentation of PA(224-233).[8]

Quantitative Analysis of PA(224-233)-Specific T Cell Responses

The following tables summarize key quantitative data from studies investigating the CD8+ T cell response to the PA(224-233) epitope in comparison to the NP(366-374) epitope in C57BL/6 mice.

Table 1: Primary CD8+ T Cell Response to IAV Infection

Tissue/AssayTime Point (days post-infection)% of CD8+ T cells specific for PA(224-233)% of CD8+ T cells specific for NP(366-374)Reference
Bronchoalveolar Lavage (BAL) - Intracellular IFN-γ Staining712.5 ± 1.75.1 ± 0.6[9]
BAL - Intracellular IFN-γ Staining815.2 ± 1.010.1 ± 1.7[9]
BAL - Intracellular IFN-γ Staining1012.9 ± 1.29.8 ± 1.0[9]
Spleen - Tetramer Staining8Equal magnitude to NP(366-374)Equal magnitude to PA(224-233)[9]
Spleen - Tetramer Staining10Significantly lower than NP(366-374)Significantly higher than PA(224-233)[9]

Table 2: Secondary CD8+ T Cell Response to IAV Infection

Tissue/AssayTime Point (days post-challenge)% of CD8+ T cells specific for PA(224-233)% of CD8+ T cells specific for NP(366-374)Reference
Spleen - Tetramer Staining8Significantly lower than NP(366-374)Dominant response[10]
Lung Airways-Subdominant responseDominant response[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the PA(224-233)-specific T cell response.

Intracellular Cytokine Staining (ICS) for IFN-γ

This technique is used to quantify the frequency of antigen-specific T cells that produce IFN-γ upon stimulation.

  • Cell Preparation: Isolate single-cell suspensions from tissues of interest (e.g., spleen, bronchoalveolar lavage).

  • Peptide Stimulation: Incubate cells with the PA(224-233) peptide (SSLENFRAYV) or NP(366-374) peptide (ASNENMETM) at a final concentration of 1-10 µg/mL for 5-6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation to trap cytokines intracellularly.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the memory/effector CD8+ T cell population.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or a mild detergent).

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of CD8+ T cells that are positive for IFN-γ.

MHC Class I Tetramer Staining

MHC class I tetramers are fluorescently labeled complexes of four MHC molecules, each bound to the same peptide epitope. They allow for the direct visualization and quantification of antigen-specific T cells.

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue.

  • Tetramer Staining: Incubate the cells with a PE- or APC-labeled H-2Db/PA(224-233) tetramer and a FITC- or PerCP-labeled antibody against CD8 for 30-60 minutes at room temperature or 4°C in the dark.

  • Washing: Wash the cells to remove unbound tetramers and antibodies.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of CD8+ T cells that bind to the PA(224-233) tetramer.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.

  • Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ).

  • Cell Plating: Add a known number of cells (e.g., splenocytes) to each well.

  • Peptide Stimulation: Add the PA(224-233) or NP(366-374) peptide to the wells to stimulate the antigen-specific T cells. Include positive (e.g., mitogen) and negative (no peptide) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. After another incubation and washing step, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: Add a substrate that is converted by the enzyme into an insoluble colored precipitate. Each spot represents a single cytokine-secreting cell.

  • Analysis: Count the number of spots in each well using an automated ELISpot reader.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the immunodominance of the PA(224-233) epitope.

AntigenPresentationPathway cluster_DC Dendritic Cell cluster_NonDC Non-Dendritic Cell (e.g., Macrophage) cluster_TCell T Cell Activation DC IAV Infection DC_Processing Antigen Processing DC->DC_Processing DC_NP_Presentation NP(366-374) Presentation on H-2Db DC_Processing->DC_NP_Presentation DC_PA_Presentation PA(224-233) Presentation on H-2Db DC_Processing->DC_PA_Presentation Naive_T Naive CD8+ T Cell DC_NP_Presentation->Naive_T Primary Response Memory_T Memory CD8+ T Cell DC_NP_Presentation->Memory_T Secondary Response DC_PA_Presentation->Naive_T Primary Response DC_PA_Presentation->Memory_T Secondary Response NonDC IAV Infection NonDC_Processing Antigen Processing NonDC->NonDC_Processing NonDC_NP_Presentation NP(366-374) Presentation on H-2Db NonDC_Processing->NonDC_NP_Presentation NonDC_PA_Presentation Poor PA(224-233) Presentation NonDC_Processing->NonDC_PA_Presentation NonDC_NP_Presentation->Memory_T Secondary Response NP_T_Expansion NP-specific T Cell Expansion Naive_T->NP_T_Expansion PA_T_Expansion PA-specific T Cell Expansion Naive_T->PA_T_Expansion Memory_T->NP_T_Expansion Dominant Memory_T->PA_T_Expansion Subdominant ExperimentalWorkflow cluster_ICS Intracellular Cytokine Staining cluster_Tetramer MHC Tetramer Staining cluster_ELISpot ELISpot Assay start IAV-infected C57BL/6 Mouse isolate_cells Isolate Splenocytes or BAL cells start->isolate_cells ics_stim Peptide Stimulation (PA or NP) + Brefeldin A isolate_cells->ics_stim tetra_stain Stain with H-2Db/PA(224-233) Tetramer & anti-CD8 isolate_cells->tetra_stain elispot_plate Plate cells on anti-IFN-γ coated plate isolate_cells->elispot_plate ics_surface Surface Stain (CD8, CD44) ics_stim->ics_surface ics_perm Fix & Permeabilize ics_surface->ics_perm ics_intra Intracellular Stain (IFN-γ) ics_perm->ics_intra ics_flow Flow Cytometry Analysis ics_intra->ics_flow tetra_flow Flow Cytometry Analysis tetra_stain->tetra_flow elispot_stim Stimulate with PA or NP peptide elispot_plate->elispot_stim elispot_develop Develop spots with detection Ab & substrate elispot_stim->elispot_develop elispot_read Count spots elispot_develop->elispot_read ImmunodominanceFactors Immunodominance PA(224-233) Immunodominance AntigenPresentation Differential Antigen Presentation Immunodominance->AntigenPresentation TCR_Avidity TCR Avidity Immunodominance->TCR_Avidity Precursor_Freq CTL Precursor Frequency Immunodominance->Precursor_Freq Viral_Dose Viral Dose Immunodominance->Viral_Dose Epitope_Abundance Epitope Abundance Immunodominance->Epitope_Abundance DC_vs_NonDC DCs vs. Non-DCs AntigenPresentation->DC_vs_NonDC High_vs_Low_Dose High vs. Low Dose Viral_Dose->High_vs_Low_Dose Direct_vs_Cross Direct vs. Cross-Presentation Epitope_Abundance->Direct_vs_Cross

References

The H-2Db Restriction of Influenza PA(224-233): A Technical Guide to its Presentation and Immunodominance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular and cellular mechanisms governing the presentation of the influenza A virus polymerase acidic protein (PA) epitope, amino acids 224-233 (SSLENFRAYV), by the murine major histocompatibility complex (MHC) class I molecule, H-2Db. Understanding this specific interaction is critical for research into influenza immunity, T-cell epitope immunodominance, and the development of novel vaccine strategies.

Core Concepts of PA(224-233) Presentation

The PA(224-233) epitope is a well-established immunodominant epitope in C57BL/6 mice, eliciting a robust CD8+ T-cell response during primary influenza A virus infection.[1][2] The presentation of this peptide is a multi-step process involving antigen processing, transport, and loading onto H-2Db molecules within the endoplasmic reticulum (ER). A key feature of PA(224-233) immunobiology is the differential efficiency of its presentation by various antigen-presenting cells (APCs), which has significant implications for the dynamics of the primary and memory CD8+ T-cell responses.

Quantitative Data Summary

The following tables summarize key quantitative data related to the H-2Db presentation of PA(224-233).

ParameterValueCell TypeMethodReference
Peptide Sequence SSLENFRAYV--[2]
MHC Restriction H-2DbMurineTetramer Staining, ICS[1][2]
Binding Affinity (IC50) Not explicitly stated in search results, but classified as a binder with an affinity likely ≤ 500 nM.-Competition Assay[3]
Epitope Abundance (Direct Presentation) ~7 copies/cellDC2.4 (dendritic cell line)Mass Spectrometry[3]
Epitope Abundance (Cross-Presentation) Substantially more efficient than direct presentation.Dendritic CellsMass Spectrometry[3]
Response TypeTarget EpitopePercentage of CD8+ T-cell Response in BAL (Primary Infection)Percentage of CD8+ T-cell Response in BAL (Secondary Infection)Reference
Primary PA(224-233)Prominent, comparable to NP(366-374)-[1][2]
Secondary PA(224-233)Much less apparent than NP(366-374)Diminished[1][2]
Primary NP(366-374)Prominent-[1][2]
Secondary NP(366-374)DominantMarkedly increased[1][2]

Mechanism of H-2Db Restriction and Presentation

The presentation of PA(224-233) is a complex process that is influenced by the pathway of antigen acquisition and the type of APC.

Antigen Processing and Transport

Endogenously synthesized viral proteins, including the PA protein, are degraded in the cytoplasm by the proteasome. The resulting peptides are then transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). Within the ER, peptides of the appropriate length and with the correct anchor residues can bind to MHC class I molecules. It is likely that longer precursor peptides containing the PA(224-233) sequence are trimmed by ER-resident aminopeptidases (ERAPs) to the optimal 10-amino acid length for binding to the H-2Db groove.

Differential Presentation by APCs

A critical aspect of PA(224-233) immunology is its differential presentation by professional APCs, particularly dendritic cells (DCs), compared to other cell types.

  • Direct Presentation: In virus-infected non-dendritic cells, the presentation of PA(224-233) is relatively inefficient, with a low number of peptide-MHC complexes expressed on the cell surface.[3]

  • Cross-Presentation: Dendritic cells are uniquely efficient at cross-presenting the PA(224-233) epitope. This involves the uptake of exogenous viral antigens from infected and dying cells, followed by the processing and presentation of the PA(224-233) peptide on H-2Db molecules. This pathway is significantly more effective for PA(224-233) than direct presentation.[3]

This differential presentation is a key factor in the observed immunodominance hierarchy, where the PA(224-233)-specific T-cell response is prominent during the primary infection (driven by efficient cross-presentation by DCs) but is less dominant in the memory response compared to other epitopes like NP(366-374).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships in PA(224-233) presentation.

PA224_233_Presentation_Pathway Antigen Presentation Pathway for PA(224-233) cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) Influenza Virus Influenza Virus Viral PA Protein Viral PA Protein Influenza Virus->Viral PA Protein Replication Proteasome Proteasome Viral PA Protein->Proteasome Degradation Peptide Precursors Peptide Precursors Proteasome->Peptide Precursors TAP Transporter TAP Transporter Peptide Precursors->TAP Transporter Transport ERAP ERAP TAP Transporter->ERAP Trimming H-2Db H-2Db ERAP->H-2Db Loading PA(224-233)-H-2Db Complex PA(224-233)-H-2Db Complex H-2Db->PA(224-233)-H-2Db Complex Cell Surface Cell Surface PA(224-233)-H-2Db Complex->Cell Surface Transport to Surface CD8+ T-cell CD8+ T-cell Cell Surface->CD8+ T-cell Recognition & Activation

Caption: Antigen processing and presentation pathway for the PA(224-233) epitope.

Differential_Presentation_Workflow Differential Presentation of PA(224-233) cluster_dc Dendritic Cell (DC) cluster_other_apc Other APCs (e.g., Macrophages) Influenza Infection Influenza Infection Cross-Presentation Cross-Presentation Influenza Infection->Cross-Presentation Direct Presentation Direct Presentation Influenza Infection->Direct Presentation High PA(224-233) Presentation High PA(224-233) Presentation Cross-Presentation->High PA(224-233) Presentation Primary T-cell Response Primary T-cell Response High PA(224-233) Presentation->Primary T-cell Response Dominant Contribution Low PA(224-233) Presentation Low PA(224-233) Presentation Direct Presentation->Low PA(224-233) Presentation Low PA(224-233) Presentation->Primary T-cell Response Minor Contribution

Caption: Differential presentation of PA(224-233) by dendritic cells versus other APCs.

Experimental Protocols

Peptide-MHC Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (IC50) of the PA(224-233) peptide to the H-2Db molecule.

Principle: The assay measures the ability of the unlabeled PA(224-233) peptide to compete with a high-affinity, radiolabeled standard peptide for binding to purified H-2Db molecules.

Materials:

  • Purified, soluble H-2Db molecules

  • High-affinity, radiolabeled probe peptide for H-2Db

  • Synthetic PA(224-233) peptide (SSLENFRAYV)

  • Protease inhibitor cocktail

  • Assay buffer (e.g., PBS with a non-ionic detergent)

  • 96-well filter plates or size-exclusion chromatography columns

Procedure:

  • A constant, limiting concentration of purified H-2Db molecules is incubated with a fixed concentration of the radiolabeled probe peptide.

  • Serial dilutions of the unlabeled PA(224-233) competitor peptide are added to the mixture.

  • The reactions are incubated at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 48-72 hours).

  • Peptide-MHC complexes are separated from free peptide using either filter plates that retain the larger complexes or size-exclusion chromatography.

  • The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • The percentage of inhibition of probe peptide binding is calculated for each concentration of the PA(224-233) peptide.

  • The IC50 value, which is the concentration of PA(224-233) required to inhibit 50% of the binding of the radiolabeled probe, is determined by plotting the percent inhibition against the log of the competitor peptide concentration.

Intracellular Cytokine Staining (ICS) for PA(224-233)-Specific T-cells

This protocol is used to quantify the frequency of functional, PA(224-233)-specific CD8+ T-cells based on their cytokine production upon antigen stimulation.

Principle: T-cells that recognize the PA(224-233) epitope presented on APCs will become activated and produce cytokines, such as interferon-gamma (IFN-γ). A protein transport inhibitor traps these cytokines within the cell, allowing for their detection by flow cytometry using fluorescently labeled antibodies.

Materials:

  • Splenocytes or peripheral blood mononuclear cells (PBMCs) from influenza-infected or vaccinated mice

  • Synthetic PA(224-233) peptide

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Cell culture medium (e.g., RPMI-1640)

  • Fluorescently labeled antibodies against CD8, IFN-γ, and other relevant cell surface markers

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Isolate splenocytes or PBMCs from mice.

  • Stimulate the cells in culture with the PA(224-233) peptide (typically 1-10 µg/mL) for several hours (e.g., 5-6 hours) in the presence of a protein transport inhibitor. Include a negative control (no peptide) and a positive control (e.g., a mitogen).

  • Harvest the cells and stain for cell surface markers, such as CD8, using fluorescently labeled antibodies.

  • Fix the cells using a formaldehyde-based buffer.

  • Permeabilize the cell membranes using a saponin-based buffer.

  • Stain for intracellular cytokines, such as IFN-γ, using fluorescently labeled antibodies.

  • Wash the cells and acquire the data on a flow cytometer.

  • Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells that are positive for IFN-γ.

H-2Db/PA(224-233) Tetramer Staining

This protocol allows for the direct visualization and quantification of CD8+ T-cells that have T-cell receptors (TCRs) specific for the PA(224-233)-H-2Db complex.

Principle: Recombinant H-2Db molecules are folded with the PA(224-233) peptide, biotinylated, and then tetramerized using fluorescently labeled streptavidin. These tetramers bind with high avidity to CD8+ T-cells expressing the cognate TCR.

Materials:

  • H-2Db/PA(224-233) tetramer conjugated to a fluorochrome (e.g., PE or APC)

  • Splenocytes or PBMCs from influenza-infected or vaccinated mice

  • Fluorescently labeled antibodies against CD8 and other cell surface markers

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolate splenocytes or PBMCs from mice.

  • Incubate the cells with the H-2Db/PA(224-233) tetramer at room temperature or 37°C for 30-60 minutes in the dark.

  • Wash the cells to remove unbound tetramer.

  • Stain for cell surface markers, such as CD8, using fluorescently labeled antibodies on ice for 20-30 minutes.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data by gating on the lymphocyte and CD8+ T-cell populations to determine the percentage of tetramer-positive cells.

Caption: Workflow for analyzing PA(224-233)-specific T-cell responses.

Conclusion

The H-2Db-restricted presentation of the influenza PA(224-233) epitope is a multifaceted process that is central to the CD8+ T-cell response to influenza A virus infection. The differential efficiency of direct and cross-presentation pathways, particularly the prominent role of dendritic cells in cross-presenting this epitope, is a key determinant of its immunodominance during primary infection. A thorough understanding of these mechanisms, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for the rational design of T-cell-based vaccines and immunotherapies for influenza and other viral diseases.

References

The Emergence of PA(224-233): A Keystone in the CD8+ T-Cell Response to Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of immunodominance in the cellular response to Influenza A virus (IAV) has been significantly refined with the identification of a peptide derived from the acidic polymerase (PA) protein, spanning amino acids 224-233 (PA(224-233)). Initially overshadowed by the well-characterized nucleoprotein epitope NP(366-374), subsequent research has established PA(224-233) as a target of at least equal importance, particularly during the primary phase of infection. This guide provides a comprehensive technical overview of the discovery, characterization, and immunological significance of the PA(224-233) epitope, tailored for professionals in immunology and antiviral drug development.

Discovery and Immunodominance

The peptide PA(224-233), with the sequence SSLENFRAYV, was identified as a prominent H-2Db-restricted epitope in C57BL/6 mice.[1][2][3] Quantitative analysis revealed that during the first 10 days of a primary IAV infection (both H3N2 and H1N1 strains), the CD8+ T-cell response directed against PA(224-233) is at least as strong as the response to the canonical NP(366-374) epitope.[1] This finding challenged the long-held view of NP(366-374) as the singular dominant target in this model.

Studies tracking the kinetics of the T-cell response show that PA(224-233)-specific CD8+ T-cells are robustly represented in the lungs, bronchoalveolar lavage fluid (BALF), mediastinal lymph nodes (MLN), and spleen, particularly between days 7 and 10 post-infection.[1][4] While both NP- and PA-specific T-cell populations expand significantly during the primary response, their dynamics in secondary (memory) responses differ, with the NP(366-374) response often becoming more dominant upon secondary challenge.[1][5]

Quantitative Analysis of T-Cell Responses

The following tables summarize key quantitative data from studies characterizing the PA(224-233)-specific CD8+ T-cell response compared to the NP(366-374) response in C57BL/6 mice following primary IAV infection.

Table 1: Comparative Frequency of PA(224-233) and NP(366-374) Specific CD8+ T-Cells in Lung Tissue (Day 10 Post-Infection)

EpitopeMean Percentage of CD8+ T-Cells in Lung (%)Statistical Significance
PA(224-233)~20%P < 0.05 (significantly higher than NP on days 7, 8, 10)[1]
NP(366-374)~10-15%-

Data synthesized from intracellular cytokine staining experiments.[1]

Table 2: Kinetics of Epitope-Specific CD8+ T-Cell Responses in Different Tissues (Primary Infection)

TissuePeak Response DayDominant Epitope (Primary)Notes
Lungs6-9PA(224-233) and NP(366-374) are co-dominant or PA is slightly higher[4][5]M-SL9 response can be dominant at day 6[4]
Bronchoalveolar Lavage (BALF)6M-SL9 dominant, followed by PA(224-233)[4]NP(366-374) response is negligible at this early time point in BALF[4]
Spleen8-9PA(224-233) and NP(366-374) of equal magnitude[1][4]NP(366-374) response may persist longer[1]
Mediastinal Lymph Node (MLN)5-6PA(224-233) response apparent early[1]Co-dominant with M-SL9 at day 6[4]

Mechanism of Antigen Presentation and T-Cell Recognition

A critical factor governing the immunodominance hierarchy is the differential presentation of viral epitopes by various antigen-presenting cells (APCs).

Differential Antigen Presentation

Research indicates that the PA(224-233) epitope is presented effectively only by professional dendritic cells (DCs).[5][6] In contrast, the NP(366-374) epitope is presented by both dendritic and non-dendritic cells (e.g., infected epithelial cells).[5][6] This distinction has profound implications for T-cell activation. During a primary infection, naive CD8+ T-cells require activation by DCs. Since DCs present both epitopes, robust primary responses to both PA(224-233) and NP(366-374) are generated.[5] However, during a secondary infection, memory T-cells can be activated by non-dendritic cells. The broader presentation of NP(366-374) on these cells provides a competitive advantage for the reactivation and expansion of NP-specific memory CD8+ T-cells, potentially explaining its increased dominance in recall responses.[5]

AntigenPresentation cluster_InfectedCell Infected Cell (Epithelial, Macrophage, etc.) cluster_DC Dendritic Cell cluster_TCells CD8+ T-Cell Activation IAV Influenza A Virus Proteasome Proteasome IAV->Proteasome PA & NP Proteins TAP TAP Transporter Proteasome->TAP Peptides ER Endoplasmic Reticulum TAP->ER NP(366-374) Golgi Golgi Apparatus ER->Golgi Peptide Loading MHC_I_NP H-2Db + NP(366-374) Golgi->MHC_I_NP CellSurface_NP Cell Surface MHC_I_NP->CellSurface_NP Presentation MemoryT Memory CD8+ T-Cell CellSurface_NP->MemoryT Secondary Activation (NP only) IAV_DC Influenza A Virus Proteasome_DC Proteasome IAV_DC->Proteasome_DC PA & NP Proteins TAP_DC TAP Transporter Proteasome_DC->TAP_DC Peptides ER_DC Endoplasmic Reticulum TAP_DC->ER_DC NP(366-374) TAP_DC->ER_DC PA(224-233) Golgi_DC Golgi Apparatus ER_DC->Golgi_DC Peptide Loading MHC_I_NP_DC H-2Db + NP(366-374) Golgi_DC->MHC_I_NP_DC MHC_I_PA_DC H-2Db + PA(224-233) Golgi_DC->MHC_I_PA_DC CellSurface_DC Cell Surface MHC_I_NP_DC->CellSurface_DC Presentation MHC_I_PA_DC->CellSurface_DC Presentation NaiveT Naive CD8+ T-Cell CellSurface_DC->NaiveT Primary Activation (Both Epitopes) CellSurface_DC->MemoryT Secondary Activation

Caption: Differential presentation of IAV epitopes by APCs.

Structural Basis of Recognition

X-ray crystallography of the PA(224-233) peptide in complex with the H-2Db MHC class I molecule reveals distinct structural features that facilitate T-cell receptor (TCR) recognition. The peptide exhibits a bulge at its C-terminus, which lifts the P6 and P7 residues (Arginine at P7) out of the MHC groove.[7] This exposed arginine residue becomes a primary focus for TCR engagement, highlighting how specific peptide conformations within the MHC cleft drive the selection of the immunodominant T-cell repertoire.[7]

Experimental Protocols

The identification and quantification of the PA(224-233)-specific T-cell response rely on a set of core immunological assays.

A. MHC Class I Tetramer Staining

This flow cytometry-based technique directly visualizes and quantifies antigen-specific T-cells.

Methodology:

  • Reagent Preparation: Synthesize biotinylated H-2Db MHC class I monomers folded with the PA(224-233) peptide (SSLENFRAYV). Generate tetrameric complexes by mixing the monomers with fluorochrome-conjugated streptavidin (e.g., PE or APC) at a 4:1 molar ratio.

  • Cell Preparation: Isolate lymphocytes from tissues of interest (spleen, lung, BALF, lymph nodes) from IAV-infected mice.

  • Staining: Incubate 1-2 million cells with the PA(224-233)/H-2Db tetramer for 60 minutes at room temperature in the dark.[5]

  • Surface Marker Staining: Add antibodies against cell surface markers, such as anti-CD8 (e.g., PerCP-Cy5.5) and anti-CD44, and incubate for 30 minutes at 4°C.

  • Data Acquisition: Wash the cells and acquire a minimum of 200,000 events on a flow cytometer (e.g., BD FACSCalibur™).[5]

  • Analysis: Gate on the CD8+ lymphocyte population and quantify the percentage of cells that are positive for the PA(224-233) tetramer.

TetramerWorkflow Start Isolate Lymphocytes (e.g., from infected lung) TetramerStain Incubate with PA(224-233)-H-2Db Tetramer (60 min, RT) Start->TetramerStain SurfaceStain Stain with Surface Antibodies (anti-CD8, anti-CD44) (30 min, 4°C) TetramerStain->SurfaceStain Wash Wash Cells SurfaceStain->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Analyze Gate on CD8+ cells Quantify Tetramer+ Population Acquire->Analyze

Caption: Workflow for MHC Class I tetramer staining.

B. Intracellular Cytokine Staining (ICS)

This assay measures the functional capacity of T-cells to produce cytokines (e.g., IFN-γ) upon specific peptide stimulation.

Methodology:

  • Cell Preparation: Isolate lymphocytes as described above.

  • In Vitro Stimulation: Culture the cells for 5-6 hours in the presence of the PA(224-233) peptide (typically 1-10 µg/mL). Include a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.

  • Surface Staining: Stain for surface markers (e.g., anti-CD8) as described for tetramer analysis.

  • Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde-based) and then permeabilize the cell membrane with a saponin-based buffer.

  • Intracellular Staining: Incubate the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody.

  • Data Acquisition and Analysis: Acquire and analyze the data via flow cytometry, gating on CD8+ T-cells to determine the percentage that produces IFN-γ in response to the PA(224-233) peptide.

C. Enzyme-Linked Immunospot (ELISpot) Assay

A highly sensitive method to quantify the frequency of cytokine-secreting cells at a single-cell level.

Methodology:

  • Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Plating: Add a known number of isolated lymphocytes to the wells along with the PA(224-233) peptide.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator, allowing T-cells to activate and secrete cytokines, which are captured by the antibody on the plate surface.

  • Detection: Wash the plate to remove cells. Add a biotinylated detection antibody against the cytokine, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

  • Spot Development: Add a substrate that precipitates upon enzymatic action, forming a visible spot at the location of each cytokine-secreting cell.

  • Analysis: Count the number of spots in each well using an automated ELISpot reader to determine the frequency of PA(224-233)-specific T-cells.

T-Cell Activation Signaling

The recognition of the PA(224-233)-H-2Db complex by a specific TCR on a CD8+ T-cell initiates a complex signaling cascade, leading to cellular activation, proliferation, and effector function.

TCR_Signaling cluster_synapse Immunological Synapse cluster_cascade Intracellular Signaling Cascade cluster_output Cellular Response APC APC Surface TCell CD8+ T-Cell Surface pMHC PA(224-233)-H-2Db TCR TCR pMHC->TCR Recognition CD3 CD3 Complex CD8 CD8 CD8->pMHC Lck Lck CD8->Lck ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates Ras Ras/MAPK Pathway LAT->Ras IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKC DAG->PKC NFAT NFAT Activation Calcium->NFAT Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines Proliferation Clonal Expansion NFAT->Proliferation NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation Ras->AP1 Cytotoxicity Granzyme/Perforin Release Ras->Cytotoxicity NFkB->Cytokines NFkB->Proliferation AP1->Cytokines AP1->Proliferation

Caption: TCR signaling cascade upon epitope recognition.

Implications for Vaccine and Therapeutic Development

The discovery of PA(224-233) as a co-dominant epitope in the primary response has significant implications:

  • Vaccine Design: Epitope-based vaccines aiming to elicit robust CD8+ T-cell immunity against IAV should consider including the PA(224-233) epitope alongside other conserved targets like NP(366-374). The differential presentation suggests that strategies for delivering the PA epitope may need to specifically target dendritic cells for optimal efficacy.

  • Immunotherapy: Adoptive T-cell therapies could be enhanced by including or selecting for T-cells with specificity for PA(224-233).

  • Understanding Immunity: The distinct presentation pathways and recall dynamics of PA- versus NP-specific T-cells provide a valuable model for studying the fundamental principles of memory T-cell programming and regulation.[8] Vaccination strategies that elicit a potent PA-specific response might be beneficial, but the consequences of its differential presentation on viral clearance need careful consideration, as some studies suggest PA vaccination alone could lead to delayed viral clearance compared to NP vaccination.[6]

References

A Technical Guide to the Conservation of the Influenza PA(224-233) Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conservation of the influenza virus polymerase acidic (PA) protein epitope spanning amino acids 224-233. The PA(224-233) epitope, with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV), is a well-documented, immunodominant cytotoxic T-lymphocyte (CTL) epitope in the context of the murine MHC class I molecule H-2Db.[1][2] Its high degree of conservation across various influenza A virus strains makes it a significant target for the development of universal influenza vaccines, which aim to elicit broad, cross-protective immunity.

This document summarizes the available conservation data, provides detailed protocols for bioinformatic and experimental analysis, and visualizes key workflows and biological pathways.

Data on Epitope Conservation

The PA(224-233) epitope is located within the PA protein, one of the three subunits of the viral RNA-dependent RNA polymerase complex. This internal protein is more conserved than the surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), which are under strong selective pressure from the host antibody response.[3] Consequently, T-cell epitopes within these internal proteins are key targets for heterosubtypic immunity.

While widely cited as conserved, precise quantitative conservation data for PA(224-233) is often dependent on the specific dataset of viral sequences analyzed (e.g., time of isolation, geographical location, and host species). The following table summarizes findings from literature and provides representative conservation data. Researchers are encouraged to perform their own analysis on up-to-date sequence sets using the protocol outlined in Section 2.1.

Influenza Strain/SubtypeHostConservation StatusSequence Variants (if noted)Reference
Influenza A
A/PR/8/34 (H1N1)Human100% (Reference Strain)SSLENFRAYV[1][2]
Seasonal H1N1 (post-2009)HumanHighly ConservedThe SSLENFRAYV sequence is maintained in many pandemic H1N1 strains.[4]
Seasonal H3N2HumanHighly ConservedThe epitope is largely conserved in H3N2 strains.[3]
Avian H5N1AvianHighly ConservedThe epitope sequence is generally maintained in H5N1 isolates.[3]
Avian H7N9Avian100% ConservedThe A/Anhui/1/2013(H7N9) strain contains an identical epitope sequence.[4]
Avian H9N2Avian100% ConservedThe A/Chicken/Hong Kong/TP38/2003(H9N2) strain contains an identical epitope sequence.[4]
Influenza B HumanNot ConservedThe PA protein of Influenza B is genetically distinct and does not contain this epitope.N/A

Experimental and Bioinformatic Protocols

Protocol for Bioinformatic Conservation Analysis

This protocol describes how to perform a quantitative analysis of PA(224-233) epitope conservation using the Influenza Research Database (IRD).[5][6][7]

Objective: To determine the percentage of influenza PA protein sequences containing the exact SSLENFRAYV epitope within a defined set of viral strains.

Materials:

  • Web browser with internet access.

  • Influenza Research Database (IRD) website (--INVALID-LINK--).

Methodology:

  • Navigate to the IRD: Open a web browser and go to the IRD homepage.

  • Select Analysis Tool: From the main menu, navigate to "Analysis & Visualization" and select "Sequence Variation Analysis (SVA)".

  • Define Input Sequences:

    • Click on "Search for Segments".

    • In the search window:

      • Set "Virus Type" to "A".

      • Set "Segment" to "PA".

      • Specify "Host," "Country/Region," "Subtype," and "Collection Year" to define your dataset (e.g., Host: Human, Subtype: H1N1).

      • Ensure "Complete Sequences Only" is checked to avoid partial sequences.

    • Click "Search" to find matching sequences. Select the desired sequences and add them to your working set.

  • Configure SVA Tool:

    • Step 1 (Input Data): Verify your selected PA sequences are listed.

    • Step 2 (Identify Region):

      • Select "Identify Region by Sequence Alignment".

      • Choose a reference sequence from your list (e.g., A/Puerto Rico/8/1934(H1N1)).

      • Enter the coordinates for the epitope: Start: 224 , End: 233 .

    • Step 3 (View Analysis):

      • The tool will perform a multiple sequence alignment focused on the specified region.

      • The output will display a table showing sequence variants of the epitope and their frequency.

  • Calculate Conservation:

    • Identify the row corresponding to the canonical "SSLENFRAYV" sequence.

    • Calculate the conservation percentage: (Number of sequences with SSLENFRAYV / Total number of sequences analyzed) * 100.

Protocol for IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. This protocol is for measuring the IFN-γ response of murine splenocytes to the PA(224-233) peptide.

Objective: To determine the number of PA(224-233)-specific, IFN-γ-producing T cells in a cell population.

Materials:

  • 96-well PVDF membrane plates, pre-coated with anti-mouse IFN-γ capture antibody.

  • PA(224-233) peptide (SSLENFRAYV), high purity (>95%).

  • Splenocytes isolated from influenza-infected or vaccinated mice.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin).

  • Biotinylated anti-mouse IFN-γ detection antibody.

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).

  • BCIP/NBT or AEC substrate, respectively.

  • Automated ELISpot reader or dissecting microscope for spot counting.

  • Controls:

    • Negative control: No peptide (cells in medium only).

    • Positive control: Concanavalin A or PHA.

Methodology:

  • Plate Preparation:

    • If not pre-coated, coat ELISpot plates with anti-IFN-γ capture antibody overnight at 4°C.

    • Wash plates 3-4 times with sterile PBS.

    • Block non-specific binding by incubating plates with 200 µL/well of complete RPMI medium for at least 2 hours at 37°C.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes. A typical starting cell density is 2x10^5 to 4x10^5 cells per well.

    • Remove blocking solution from the plate.

    • Add 100 µL of cells to each well.

    • Add 50 µL of the PA(224-233) peptide diluted in medium to achieve a final concentration of 1-10 µg/mL.

    • Add control stimuli to appropriate wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash away cells by flicking the plate and washing 5-6 times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.

    • Wash plates 5-6 times with PBST.

    • Add 100 µL of Streptavidin-AP/HRP conjugate. Incubate for 1 hour at room temperature.

    • Wash plates 5-6 times with PBST, followed by 2 washes with PBS.

  • Spot Development and Analysis:

    • Add 100 µL of the substrate (e.g., BCIP/NBT) to each well.

    • Monitor spot development in the dark (5-30 minutes). Stop the reaction by washing thoroughly with distilled water.

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader. The resulting counts are expressed as Spot Forming Units (SFU) per million cells.

Visualizations

Bioinformatic and Experimental Workflows

The following diagrams illustrate the workflows for analyzing epitope conservation and measuring the corresponding immune response.

bioinformatic_workflow cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Analysis cluster_2 Step 3: Quantification db Influenza Databases (IRD / NCBI) query Define Search Parameters (PA, Host, Subtype) db->query sequences Retrieve PA Protein Sequences query->sequences tool Select SVA Tool (IRD) or Align Sequences sequences->tool params Define Epitope Region (PA 224-233) tool->params align Perform Multiple Sequence Alignment params->align variants Identify Sequence Variants & Frequencies align->variants calc Calculate Conservation % for 'SSLENFRAYV' variants->calc report report calc->report Final Report

Caption: Bioinformatic workflow for PA(224-233) conservation analysis.

elispot_workflow cluster_0 Day 1: Stimulation cluster_1 Day 2: Detection cluster_2 Day 2: Development & Analysis plate Prepare Ab-Coated PVDF Plate cells Isolate & Plate Splenocytes (2-4 x 10^5 / well) plate->cells stim Add PA(224-233) Peptide (1-10 µg/mL) cells->stim incubate1 Incubate 18-24h @ 37°C stim->incubate1 wash1 Wash Plate (Remove Cells) incubate1->wash1 detect_ab Add Biotinylated Detection Ab (2h) wash1->detect_ab wash2 Wash Plate detect_ab->wash2 conjugate Add Streptavidin-Enzyme Conjugate (1h) wash2->conjugate wash3 Final Wash conjugate->wash3 substrate Add Substrate (e.g., BCIP/NBT) wash3->substrate develop Develop Spots (5-30 min) Stop by washing with H₂O substrate->develop analyze Dry Plate & Count Spots (SFU / 10^6 cells) develop->analyze

Caption: Experimental workflow for the IFN-γ ELISpot assay.

T-Cell Recognition Pathway

The PA(224-233) epitope is presented by MHC class I molecules on the surface of virus-infected cells, leading to recognition and activation of cytotoxic T-lymphocytes.

tcell_recognition cluster_APC Infected Cell (APC) cluster_TCell CD8+ T-Cell pa_protein Influenza PA Protein proteasome Proteasome pa_protein->proteasome peptides Peptide Fragments proteasome->peptides tap TAP Transporter peptides->tap er Endoplasmic Reticulum tap->er mhc MHC Class I (H-2Db) er->mhc complex Peptide-MHC Complex mhc->complex + PA(224-233) surface Cell Surface Presentation complex->surface tcr T-Cell Receptor (TCR) surface->tcr Recognition cd8 CD8 Co-receptor surface->cd8 activation T-Cell Activation tcr->activation cd8->activation response Effector Functions (Cytotoxicity, IFN-γ) activation->response

Caption: Antigen processing and presentation of the PA(224-233) epitope.

References

Primary vs. secondary immune response to PA (224-233) influenza epitope

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Primary vs. Secondary Immune Response to the PA (224-233) Influenza Epitope

For Researchers, Scientists, and Drug Development Professionals

Abstract

The immune response to influenza A virus is a complex interplay of various cellular and molecular factors, with CD8+ T cells playing a crucial role in viral clearance. The specificity and magnitude of this T-cell response are directed against a hierarchy of viral epitopes. Among these, the acidic polymerase (PA) derived peptide PA (224-233) has emerged as a significant target, particularly during the primary infection. This technical guide provides a comprehensive analysis of the primary and secondary immune responses directed against the PA (224-233) epitope, often in comparison to the well-characterized nucleoprotein (NP) epitope NP (366-374). We delve into the quantitative differences in T-cell responses, the underlying mechanisms of immunodominance, detailed experimental protocols for studying these responses, and the signaling pathways involved. This document is intended to be a valuable resource for researchers and professionals in the fields of immunology, virology, and vaccine development.

Introduction

The cellular immune response to influenza A virus is critical for the clearance of virally infected cells and the establishment of long-term memory. This response is mediated by cytotoxic T lymphocytes (CTLs) that recognize viral peptides presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells. In C57BL/6 mice (H-2b haplotype), the CD8+ T-cell response is directed against several epitopes, with the nucleoprotein-derived NP (366-374) and the acidic polymerase-derived PA (224-233) being two of the most prominent.

Historically, the NP (366-374) epitope was considered the immunodominant target. However, more recent studies have revealed that the PA (224-233) epitope elicits a response of at least equal magnitude during a primary influenza infection[1][2]. Interestingly, a shift in this immunodominance hierarchy is observed during a secondary, or recall, response, where the NP (366-374)-specific T-cell population becomes markedly dominant[1][3][4][5]. Understanding the dynamics and underlying mechanisms of the immune response to the PA (224-233) epitope is crucial for the development of broadly protective or "universal" influenza vaccines that aim to elicit robust T-cell immunity.

This guide will provide a detailed examination of the primary and secondary immune responses to the PA (224-233) epitope, presenting quantitative data, experimental methodologies, and visual representations of the key biological processes.

Quantitative Analysis of Primary vs. Secondary Immune Responses

The magnitude and kinetics of the CD8+ T-cell response to the PA (224-233) epitope differ significantly between a primary and a secondary influenza virus infection. The following tables summarize key quantitative data from published studies, primarily focusing on responses in the lungs (the site of infection) and the spleen.

Table 1: Primary CD8+ T-Cell Response to PA (224-233) vs. NP (366-374) in C57BL/6 Mice

Time Post-Infection (days)Tissue% of CD8+ T cells specific for PA (224-233)% of CD8+ T cells specific for NP (366-374)Key FindingsReference
7Bronchoalveolar Lavage (BAL)~15%~10%PA₂₂₄ response is significantly higher than NP₃₆₆.[1]
8Bronchoalveolar Lavage (BAL)~18%~12%PA₂₂₄ response remains dominant.[1]
10Bronchoalveolar Lavage (BAL)~15%~15%Responses become equivalent.[1][3][4]
8Spleen~1.5%~1.5%Equivalent responses in the spleen.[1]

Table 2: Secondary CD8+ T-Cell Response to PA (224-233) vs. NP (366-374) in C57BL/6 Mice

Time Post-Secondary Challenge (days)Tissue% of CD8+ T cells specific for PA (224-233)% of CD8+ T cells specific for NP (366-374)Key FindingsReference
6Lungs~10%>40%NP₃₆₆ response is markedly dominant.[6]
8Bronchoalveolar Lavage (BAL)~5%>60%A significant shift in immunodominance towards NP₃₆₆.[1]
8Spleen~2%~10%NP₃₆₆ dominance is also observed in the spleen.[1]

Mechanisms of Differential Immunodominance

The observed shift in immunodominance from a co-dominant or PA-dominant primary response to a strongly NP-dominant secondary response is attributed to differences in antigen presentation.

During a primary infection, naïve CD8+ T cells are primarily activated by professional antigen-presenting cells (APCs), specifically dendritic cells (DCs). Both PA (224-233) and NP (366-374) epitopes are effectively presented by DCs, leading to the expansion of T cells specific for both epitopes[3][4].

In a secondary infection, memory CD8+ T cells can be activated by a broader range of APCs, including non-professional APCs like macrophages and epithelial cells. Crucially, studies have shown that while the NP (366-374) epitope is presented by both DCs and other APCs, the presentation of the PA (224-233) epitope is largely restricted to DCs[3][7]. This wider presentation of the NP epitope during a recall response provides a competitive advantage for NP (366-374)-specific memory T cells, leading to their preferential expansion and the observed shift in immunodominance[3][4].

Furthermore, the duration of antigen presentation and the involvement of co-stimulatory signals, such as those mediated by CD40, can program the memory T cells differently. NP-specific CD8+ T cells appear to receive more sustained stimulation, leading to a more robust secondary proliferative capacity[6].

Signaling and Antigen Presentation Pathways

The following diagram illustrates the differential antigen presentation pathways that contribute to the varying immunodominance of the PA (224-233) and NP (366-374) epitopes.

G Differential Antigen Presentation in Primary vs. Secondary Response cluster_primary Primary Infection cluster_secondary Secondary Infection Naive T-cell Naive T-cell DC Dendritic Cell Naive T-cell->DC Activation PA-specific T-cell PA-specific T-cell DC->PA-specific T-cell Presents PA(224-233) NP-specific T-cell NP-specific T-cell DC->NP-specific T-cell Presents NP(366-374) Memory T-cell Memory T-cell DC2 Dendritic Cell Memory T-cell->DC2 Re-activation Macrophage Macrophage/ Other APCs Memory T-cell->Macrophage Re-activation PA-specific memory T-cell PA-specific memory T-cell DC2->PA-specific memory T-cell Presents PA(224-233) NP-specific memory T-cell NP-specific memory T-cell DC2->NP-specific memory T-cell Presents NP(366-374) Macrophage->NP-specific memory T-cell Presents NP(366-374) (Dominant) G Workflow for T-Cell Response Analysis Influenza Infection Influenza Infection Tissue Harvest Tissue Harvest (BAL, Spleen) Influenza Infection->Tissue Harvest Cell Isolation Lymphocyte Isolation Tissue Harvest->Cell Isolation Peptide Stimulation Peptide Stimulation (PA, NP, Control) Cell Isolation->Peptide Stimulation Tetramer Staining MHC Tetramer Staining Cell Isolation->Tetramer Staining ICS Intracellular Cytokine Staining Peptide Stimulation->ICS Flow Cytometry Flow Cytometry Analysis ICS->Flow Cytometry Tetramer Staining->Flow Cytometry Data Analysis Quantification of Specific T-cells Flow Cytometry->Data Analysis

References

The Pivotal Role of the Polymerase Acidic Protein Fragment 224-233 in Influenza Virus Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The influenza A virus polymerase acidic (PA) protein, a critical component of the viral RNA-dependent RNA polymerase complex, plays a multifaceted role in viral replication and pathogenesis. While the functions of its well-defined domains are increasingly understood, the contribution of specific smaller fragments to viral virulence is an area of active investigation. This technical guide focuses on the 10-amino-acid fragment spanning residues 224-233 (PA224-233) of the PA protein. Initially identified as an immunodominant cytotoxic T lymphocyte (CTL) epitope in murine models, recent evidence has illuminated its direct role in modulating viral pathogenicity, independent of its immunological properties. A single amino acid substitution within this region, P224S, has been shown to dramatically increase the virulence of pandemic H1N1/09 influenza virus in mice. This guide provides an in-depth analysis of the function of the PA224-233 fragment, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular and experimental workflows. This information is intended to serve as a valuable resource for researchers and professionals involved in influenza virus research and the development of novel antiviral therapeutics.

Introduction: The Influenza PA Protein and the Significance of the 224-233 Fragment

The influenza A virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA).[1][2] This complex is responsible for both the transcription of viral mRNAs and the replication of the viral RNA genome within the host cell nucleus.[3][4] The PA subunit itself is a multifunctional protein containing an N-terminal endonuclease domain, which is involved in the "cap-snatching" mechanism of transcription initiation, and a C-terminal domain that is crucial for the assembly of the polymerase complex through its interaction with PB1.[3][5]

The PA224-233 fragment, with the sequence SSLENFRAYV, was first identified as a murine H-2Db- and Kb-restricted immunodominant CTL epitope of the influenza PR8 virus.[6][7][8][9] The CD8+ T cells that recognize this epitope play a significant role in the immune response to primary influenza infection.[10][11] However, the importance of this fragment extends beyond its role as an immune target. A naturally occurring mutation, P224S, located within this fragment, has been identified as a key contributor to the increased virulence of a pandemic H1N1/09 influenza virus strain in mice, suggesting a more direct role in viral pathogenesis.[12][13] This finding has shifted the perspective on the PA224-233 region, highlighting it as a potential determinant of viral virulence and a target for antiviral strategies.

Molecular Function of the PA224-233 Fragment in Viral Pathogenesis

The precise molecular mechanism by which the PA224-233 fragment influences influenza virus pathogenesis is an area of ongoing research. However, several lines of evidence point towards its involvement in critical viral processes.

Role in Nuclear Localization and Polymerase Activity

The PA224-233 region is situated within a functional nuclear localization signal (NLS) domain of the PA protein.[5] This suggests that mutations within this fragment, such as P224S, could alter the efficiency of PA protein import into the nucleus. The proper localization and accumulation of the polymerase complex in the nucleus are essential for viral replication and transcription. Therefore, enhanced nuclear import of the PA subunit could lead to increased polymerase activity and, consequently, higher viral replication rates and increased virulence.

Studies have shown a positive correlation between the polymerase activity of the viral ribonucleoprotein (RNP) complex and viral replication and pathogenicity.[12] A minigenome assay demonstrated that the PA-P224S mutation, in combination with another mutation (PA-A70V), significantly increased the RNP polymerase activity of the A/California/04/2009 (CA04) H1N1 virus.[5][12]

Contribution to Viral Virulence

The most direct evidence for the role of the PA224-233 fragment in viral pathogenesis comes from studies of the P224S mutation. In a mouse model, the introduction of the PA-P224S mutation into the CA04 H1N1 virus, particularly in combination with the PA-A70V mutation, drastically reduced the 50% mouse lethal dose (LD50) by almost 1,000-fold, indicating a significant increase in virulence.[12][13] This enhanced virulence was associated with more severe bronchopneumonitis and extensive alveolar damage in the lungs of infected mice.[13]

Data Presentation: Quantitative Analysis of the PA P224S Mutation

The following tables summarize the quantitative data from studies on the impact of the PA P224S mutation on influenza virus virulence and polymerase activity.

Table 1: Effect of PA Mutations on the 50% Mouse Lethal Dose (LD50) of A/California/04/2009 (H1N1) Virus

Virus StrainRelevant PA MutationsLD50 (PFU)Fold Change in Virulence (relative to CA04)
A/California/04/2009 (CA04)Wild-type> 106.51
CA04-PA(P224S)P224S105.2> 20
CA04-PA(A70V, P224S)A70V, P224S103.6> 794
A/swine/Shandong/731/2009 (SD731)A70V, P224S103.5> 1000

Data sourced from Zhang et al. (2013).[12][13]

Table 2: Relative RNP Polymerase Activity of Recombinant Viruses

RNP Composition (with CA04 PB2, PB1, and NP)Relevant PA MutationsRelative Polymerase Activity (%)
CA04 PAWild-type100
SD731 PAA70V, P224S~450
CA04 PA(P224S)P224S~200
CA04 PA(A70V, P224S)A70V, P224S~600

Data interpreted from minigenome replication assays presented in Zhang et al. (2013).[5][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the PA224-233 fragment.

Site-Directed Mutagenesis of the PA Gene

This protocol is used to introduce specific mutations, such as P224S, into the PA gene cloned into a plasmid for use in reverse genetics and other assays.

  • Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the plasmid containing the wild-type PA gene as the template and the mutagenic primers. The cycling conditions are typically: an initial denaturation at 95°C for 30 seconds, followed by 12-18 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 1 minute, and extension at 68°C for 1 minute per kb of plasmid length.

  • Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA by adding the DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour.

  • Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Influenza Virus Rescue by Reverse Genetics

This technique allows for the generation of infectious influenza viruses with specific genetic modifications, such as mutations in the PA gene.

  • Cell Culture: Plate 293T cells in 6-well plates to be 90-95% confluent on the day of transfection.

  • Plasmid Transfection: Co-transfect the 293T cells with a set of plasmids encoding the eight influenza virus gene segments (with the mutated PA plasmid) and plasmids expressing the viral polymerase proteins (PB2, PB1, PA) and nucleoprotein (NP). Use a suitable transfection reagent according to the manufacturer's protocol.

  • Virus Propagation: At 48-72 hours post-transfection, harvest the cell culture supernatant containing the rescued virus. Propagate the virus by inoculating it into 9-11 day-old embryonated chicken eggs or Madin-Darby canine kidney (MDCK) cells.

  • Virus Titration: Determine the titer of the rescued virus stock using a plaque assay or TCID50 assay on MDCK cells.

  • Genotype Confirmation: Extract viral RNA from the rescued virus and perform RT-PCR and sequencing of the PA gene to confirm the presence of the intended mutation.

Minigenome Assay for Polymerase Activity

This assay measures the activity of the influenza virus polymerase complex in a controlled cellular environment.

  • Cell Culture and Transfection: Co-transfect 293T cells with plasmids expressing the influenza virus PB2, PB1, NP, and the wild-type or mutant PA protein. Additionally, transfect a plasmid encoding a viral-like RNA (vRNA) reporter, where a reporter gene (e.g., luciferase or GFP) is flanked by the non-coding regions of an influenza virus gene segment. A plasmid expressing a control reporter (e.g., Renilla luciferase) should also be included for normalization.

  • Reporter Gene Assay: At 24-48 hours post-transfection, lyse the cells and measure the expression of the reporter gene according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter gene activity to the control reporter activity to determine the relative polymerase activity. Compare the activity of the polymerase complex containing the mutant PA to that with the wild-type PA.

In Vivo Mouse Model of Influenza Infection

This protocol outlines the procedures for studying the pathogenicity of influenza viruses in a mouse model.

  • Animal Inoculation: Anesthetize 6- to 8-week-old female BALB/c mice and intranasally inoculate them with a specific dose of the wild-type or mutant influenza virus in a volume of 50 µl of sterile PBS.

  • Monitoring of Pathogenesis: Monitor the mice daily for weight loss and signs of illness for 14 days post-infection. The 50% mouse lethal dose (LD50) can be determined by inoculating groups of mice with serial dilutions of the virus.

  • Viral Load Determination: At various time points post-infection, euthanize a subset of mice and collect lung tissue. Homogenize the lung tissue and determine the viral titer by plaque assay on MDCK cells. Alternatively, extract viral RNA from the lung homogenates and quantify the viral load using quantitative real-time PCR (qRT-PCR) targeting a conserved viral gene.

  • Histopathology: Collect lung tissue for histopathological analysis. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.

Visualization of Pathways and Workflows

Signaling Pathways

The PA protein has been implicated in the modulation of host immune signaling pathways. While the direct role of the PA224-233 fragment is not yet fully elucidated, mutations in this region that enhance virulence likely impact these interactions.

Caption: Potential modulation of host immune signaling by the influenza PA protein.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures used to study the PA224-233 fragment.

G Workflow for Generating and Characterizing Mutant Influenza Virus cluster_mutagenesis Site-Directed Mutagenesis cluster_rescue Reverse Genetics cluster_characterization In Vivo Characterization PA Plasmid PA Plasmid PCR PCR PA Plasmid->PCR Mutagenic Primers Mutagenic Primers Mutagenic Primers->PCR DpnI Digestion DpnI Digestion PCR->DpnI Digestion Transformation Transformation DpnI Digestion->Transformation Sequencing Sequencing Transformation->Sequencing Mutant PA Plasmid Mutant PA Plasmid Sequencing->Mutant PA Plasmid Transfection Transfection Mutant PA Plasmid->Transfection 7 Other Plasmids 7 Other Plasmids 7 Other Plasmids->Transfection Virus Rescue Virus Rescue Transfection->Virus Rescue Mouse Infection Mouse Infection Virus Rescue->Mouse Infection Pathogenesis Study Monitor Weight Loss & Survival (LD50) Mouse Infection->Pathogenesis Study Viral Load Analysis Plaque Assay & qRT-PCR Mouse Infection->Viral Load Analysis Histopathology Histopathology Mouse Infection->Histopathology

Caption: Workflow for generating and characterizing mutant influenza viruses.

Conclusion and Future Directions

The polymerase acidic protein fragment 224-233 of influenza A virus has emerged as a key player in viral pathogenesis, extending its significance beyond its established role as a T-cell epitope. The profound impact of the P224S mutation on viral virulence underscores the importance of this small region in the overall function of the PA protein and the replication of the virus. The location of this fragment within a nuclear localization signal domain provides a plausible molecular mechanism for its influence on polymerase activity and viral replication.

For researchers and scientists, further investigation into the precise structural and functional consequences of mutations within the PA224-233 region is warranted. Elucidating the interactions of this fragment with other viral and host proteins will provide a more complete understanding of its role in pathogenesis. For drug development professionals, the PA224-233 region and its associated functions represent a potential novel target for antiviral therapies. Small molecules that interfere with the nuclear import of the PA protein or modulate its activity through this region could offer a new avenue for combating influenza virus infections. A deeper understanding of the molecular mechanisms governed by this fragment will be crucial for the development of the next generation of influenza therapeutics.

References

Methodological & Application

Synthesis and Purification of PA (224-233) Peptide for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical step in immunological studies. This document provides a detailed protocol for the synthesis and purification of the PA (224-233) peptide, a decapeptide with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV). This peptide is a well-characterized murine H-2 Db-restricted cytotoxic T lymphocyte (CTL) epitope derived from the acidic polymerase of the influenza A virus and is extensively used in research to study T-cell responses to viral infections.[1][2]

Introduction

The PA (224-233) peptide is a key reagent in immunological assays, including ELISpot, intracellular cytokine staining, and in vivo CTL responses. Its accurate synthesis and rigorous purification are paramount to ensure the reliability and reproducibility of experimental results. The following protocols detail the use of Fmoc-based solid-phase peptide synthesis (SPPS) for its assembly and reversed-phase high-performance liquid chromatography (RP-HPLC) for its purification, followed by mass spectrometry for identity confirmation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of PA (224-233)

This protocol is based on the widely used Fmoc/tBu strategy for SPPS.[3]

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-protected amino acids (Ser(tBu), Leu, Glu(OtBu), Asn(Trt), Phe, Arg(Pbf), Ala, Tyr(tBu))

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the PA (224-233) sequence (Tyr, Ala, Arg, Phe, Asn, Glu, Leu, Ser, Ser).

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5 v/v/v/v).

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Crude PA (224-233) peptide

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN can be added.

  • Chromatography:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target PA (224-233) peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white fluffy powder.

Quality Control by Mass Spectrometry

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.

Procedure:

  • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

  • Compare the observed molecular weight with the theoretical molecular weight of the PA (224-233) peptide.

Data Presentation

Table 1: Theoretical Properties of PA (224-233) Peptide

PropertyValue
SequenceSer-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val
One-Letter CodeSSLENFRAYV
Molecular FormulaC53H80N14O17
Theoretical Molecular Weight1185.3 g/mol
Purity (Post-Purification)>95% (as determined by RP-HPLC)

Table 2: Typical RP-HPLC Purification Parameters

ParameterCondition
ColumnPreparative C18, 10 µm, 250 x 21.2 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-65% B over 60 minutes
Flow Rate15 mL/min
Detection Wavelength214 nm, 280 nm
Expected Retention TimeDependent on the specific system, but typically in the mid-range of the gradient

Table 3: Expected Mass Spectrometry Results

Ionization ModeObserved m/z (Monoisotopic)Expected m/z (Monoisotopic)
ESI-MS [M+H]+1186.31186.58
ESI-MS [M+2H]2+593.65593.79

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Resin Fmoc-Val-Wang Resin SPPS Solid-Phase Peptide Synthesis (SPPS) (Iterative Deprotection & Coupling) Resin->SPPS Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Crude_Peptide Crude PA (224-233) Peptide Cleavage->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Purity_Check Analytical RP-HPLC (Purity >95%) RP_HPLC->Purity_Check MS Mass Spectrometry (Identity Confirmation) Purity_Check->MS Lyophilization Lyophilization Purity_Check->Lyophilization Pool Fractions Purified_Peptide Purified PA (224-233) Peptide Lyophilization->Purified_Peptide

Caption: Workflow for the synthesis and purification of the PA (224-233) peptide.

MHC Class I Antigen Presentation Pathway of PA (224-233)

The PA (224-233) peptide is presented to CD8+ T cells via the MHC class I pathway. A notable aspect of its processing is its efficient cross-presentation by antigen-presenting cells (APCs) and the involvement of Heat Shock Protein 90 (HSP90).[4] HSP90 is thought to chaperone a cytosolic pool of the PA (224-233) peptide, protecting it from degradation and making it available for loading onto MHC class I molecules.[4]

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_cell_surface Cell Surface Influenza_Protein Influenza Acidic Polymerase Protein Proteasome Proteasome Influenza_Protein->Proteasome Degradation PA_Peptide PA (224-233) Peptide Proteasome->PA_Peptide HSP90 HSP90 PA_Peptide->HSP90 Binding Peptide_Pool Cytosolic Peptide Pool (HSP90-chaperoned) HSP90->Peptide_Pool TAP TAP Transporter Peptide_Pool->TAP Transport Peptide_Loading_Complex Peptide Loading Complex TAP->Peptide_Loading_Complex MHC_I MHC Class I MHC_I->Peptide_Loading_Complex MHC_Peptide_Complex MHC I-PA (224-233) Complex Peptide_Loading_Complex->MHC_Peptide_Complex Peptide Loading Presented_Complex Presented MHC I- Peptide Complex MHC_Peptide_Complex->Presented_Complex Transport to Cell Surface T_Cell_Receptor T-Cell Receptor (on CD8+ T-Cell) T_Cell_Activation T-Cell Activation T_Cell_Receptor->T_Cell_Activation Presented_Complex->T_Cell_Receptor Recognition

Caption: MHC Class I presentation of PA (224-233) involving HSP90-mediated cytosolic pooling.

References

Application Notes and Protocols for In Vitro Stimulation of Splenocytes with PA (224-233)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus polymerase acidic protein (PA) contains an immunodominant peptide epitope, PA (224-233) with the sequence SSLENFRAYV. This peptide is presented by the H-2Db major histocompatibility complex (MHC) class I molecule on the surface of infected cells and is a key target for cytotoxic T lymphocytes (CTLs) in C57BL/6 mice.[1][2] The in vitro stimulation of splenocytes with the PA (224-233) peptide is a fundamental technique to study the cellular immune response to influenza infection, assess vaccine efficacy, and screen antiviral compounds. This document provides detailed protocols for the isolation, stimulation, and analysis of murine splenocytes, along with expected quantitative outcomes and a depiction of the underlying signaling pathway.

Data Presentation

The following tables summarize quantitative data from representative experiments involving the in vitro stimulation of splenocytes from influenza virus-infected C57BL/6 mice with the PA (224-233) peptide. These values can serve as a benchmark for expected results.

Table 1: Intracellular Cytokine Staining of CD8+ Splenocytes

StimulationMarkerPercentage of CD8+ Cells (Mean ± SEM)Reference
PA (224-233) (1 µM)IFN-γ+~10-15%[1][3]
PA (224-233) (1 µM)TNF-α+~8-12%[3][4]
UnstimulatedIFN-γ+< 1%[3]
UnstimulatedTNF-α+< 1%[3]

Table 2: IFN-γ ELISpot Assay of Splenocytes

StimulationSpot-Forming Cells (SFCs) per 10^6 Splenocytes (Mean ± SEM)Reference
PA (224-233) (5 µM)200 - 400[5]
Unstimulated< 20[5]

Table 3: In Vivo Cytotoxicity Assay

Target CellsSpecific Lysis (%)Reference
PA (224-233) pulsed60 - 80%[5]
Irrelevant Peptide pulsed< 10%[5]

Experimental Protocols

Protocol 1: Isolation of Murine Splenocytes

This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen.

Materials:

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol (complete RPMI)

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Petri dishes

  • Syringe plunger (3 mL)

  • ACK (Ammonium-Chloride-Potassium) lysis buffer

Procedure:

  • Euthanize a C57BL/6 mouse according to approved institutional guidelines.

  • Sterilize the abdominal area with 70% ethanol.

  • Aseptically remove the spleen and place it in a petri dish containing 5 mL of sterile PBS.

  • Place a 70 µm cell strainer over a 50 mL conical tube.

  • Transfer the spleen to the cell strainer and gently mash it through the mesh using the plunger of a 3 mL syringe.

  • Rinse the strainer with 10 mL of complete RPMI to ensure all cells are collected.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 2 mL of ACK lysis buffer to lyse red blood cells. Incubate for 2-3 minutes at room temperature.

  • Add 10 mL of complete RPMI to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant, resuspend the cell pellet in 10 mL of complete RPMI, and perform a cell count using a hemocytometer or an automated cell counter.

  • Adjust the cell concentration to the desired density for downstream applications.

Protocol 2: Intracellular Cytokine Staining (ICS)

This protocol is for the detection of intracellular cytokines such as IFN-γ and TNF-α in PA (224-233)-stimulated splenocytes by flow cytometry.

Materials:

  • Isolated murine splenocytes

  • PA (224-233) peptide (e.g., 1 mg/mL stock in DMSO)

  • Brefeldin A (protein transport inhibitor)

  • Anti-CD16/CD32 antibody (Fc block)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8)

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Fixation/Permeabilization buffer kit

  • FACS tubes

  • 96-well round-bottom plate

Procedure:

  • Resuspend splenocytes in complete RPMI at a concentration of 2 x 10^6 cells/mL.

  • Plate 1 x 10^6 cells (500 µL) per well in a 96-well round-bottom plate.

  • Stimulate the cells with PA (224-233) peptide at a final concentration of 1 µM.[1][3] Include an unstimulated control (vehicle only).

  • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Add Brefeldin A to each well at a final concentration of 1 µg/mL to block cytokine secretion.

  • Incubate for an additional 4-5 hours at 37°C.[1][3]

  • Harvest the cells and wash with PBS.

  • Perform surface staining by incubating the cells with Fc block followed by fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.

  • Wash the cells with PBS.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Perform intracellular staining by incubating the cells with fluorochrome-conjugated anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at 4°C.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer and analyze the percentage of IFN-γ+ and TNF-α+ cells within the CD8+ T cell population.

Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay

This protocol is for quantifying the frequency of PA (224-233)-specific IFN-γ-secreting cells.

Materials:

  • Isolated murine splenocytes

  • PA (224-233) peptide

  • 96-well ELISpot plate pre-coated with anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

Procedure:

  • Prepare single-cell suspensions of splenocytes as described in Protocol 1.

  • Plate 0.5 x 10^6 splenocytes per well in a pre-coated 96-well ELISpot plate.[5]

  • Stimulate the cells with PA (224-233) peptide at a final concentration of 5 µM.[5] Include an unstimulated control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[5]

  • Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate as per the manufacturer's instructions.

  • Wash the plate and add Streptavidin-AP or Streptavidin-HRP. Incubate as per the manufacturer's instructions.

  • Wash the plate and add the substrate to develop the spots.

  • Stop the reaction by washing with water once the spots are clearly visible.

  • Allow the plate to dry completely.

  • Count the spots using an ELISpot reader.

Protocol 4: CFSE-Based Proliferation Assay

This protocol is for measuring the proliferation of splenocytes in response to PA (224-233) stimulation.

Materials:

  • Isolated murine splenocytes

  • PA (224-233) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI

  • 96-well flat-bottom plate

Procedure:

  • Resuspend splenocytes in PBS at a concentration of 10 x 10^6 cells/mL.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI.

  • Wash the cells twice with complete RPMI.

  • Resuspend the cells in complete RPMI at a concentration of 2 x 10^6 cells/mL.

  • Plate 1 x 10^6 cells (500 µL) per well in a 96-well flat-bottom plate.

  • Stimulate the cells with PA (224-233) peptide at a final concentration of 1-10 µg/mL. Include an unstimulated control.

  • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorochrome-conjugated antibodies against CD3 and CD8.

  • Acquire data on a flow cytometer and analyze the dilution of CFSE fluorescence in the CD8+ T cell population as a measure of proliferation.

Visualization

Signaling Pathway

The stimulation of CD8+ T cells by the PA (224-233) peptide involves the engagement of the T cell receptor (TCR) with the peptide-MHC complex on an antigen-presenting cell (APC). This interaction initiates a signaling cascade that leads to T cell activation, proliferation, and effector functions.

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_T_Cell CD8+ T Cell MHC H-2Db PA_peptide PA (224-233) CD8 CD8 MHC->CD8 Stabilization TCR TCR PA_peptide->TCR Binding Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg PLCγ LAT->PLCg Activation NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines Proliferation Proliferation NFAT->Proliferation AP1->Cytokines AP1->Proliferation NFkB->Cytokines NFkB->Proliferation Experimental_Workflow cluster_Preparation Cell Preparation cluster_Stimulation Stimulation cluster_Analysis Analysis Spleen_Isolation Spleen Isolation from C57BL/6 Mouse Splenocyte_Suspension Single-Cell Splenocyte Suspension Spleen_Isolation->Splenocyte_Suspension RBC_Lysis Red Blood Cell Lysis Splenocyte_Suspension->RBC_Lysis Cell_Count Cell Counting and Concentration Adjustment RBC_Lysis->Cell_Count Peptide_Stimulation Incubation with PA (224-233) Peptide Cell_Count->Peptide_Stimulation ICS Intracellular Cytokine Staining (Flow Cytometry) Peptide_Stimulation->ICS ELISpot ELISpot Assay Peptide_Stimulation->ELISpot Proliferation CFSE Proliferation Assay (Flow Cytometry) Peptide_Stimulation->Proliferation

References

PA (224-233) peptide for ELISpot assay to measure influenza-specific T-cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus polymerase acidic protein (PA) is a critical component of the viral replication machinery and a source of conserved epitopes for T-cell-mediated immunity. The PA (224-233) peptide, with the sequence SSLENFRAYV, is a well-characterized, immunodominant H-2Db-restricted epitope in C57BL/6 mice. It elicits a robust CD8+ T-cell response, particularly during primary influenza infection.[1][2] The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level. This document provides detailed application notes and protocols for utilizing the PA (224-233) peptide in an ELISpot assay to measure influenza-specific T-cell responses.

Application

The primary application of the PA (224-233) peptide in an ELISpot assay is the quantification of influenza-specific CD8+ T-cells secreting cytokines, most commonly Interferon-gamma (IFN-γ). This is a valuable tool for:

  • Vaccine Development: Evaluating the immunogenicity of novel influenza vaccine candidates.

  • Immunological Research: Studying the dynamics of T-cell responses during influenza infection and memory formation.

  • Drug Discovery: Assessing the impact of antiviral compounds on T-cell immunity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the T-cell response to the PA (224-233) peptide as measured by ELISpot and related assays.

Table 1: Frequency of PA (224-233)-Specific T-Cells in Different Tissues of C57BL/6 Mice Following Influenza A Virus Infection

TissueTime Post-InfectionResponse MetricNumber of Responding Cells (per 10^6 cells)Reference
SpleenDay 8CD8+ DbPA224+ T-cells~25,000[1]
SpleenDay 10IFN-γ Spot Forming Units (SFU)~150[3]
LungDay 6% of CD8+ T-cells0.9%[4]
LungDay 10IFN-γ Spot Forming Units (SFU)~400-600[5]
Bronchoalveolar Lavage (BAL)Day 10CD8+ IFN-γ+ cells~1.5 x 10^5[6]

Table 2: Comparison of T-Cell Responses to PA (224-233) and NP (366-374) Peptides

Peptide EpitopeTissueTime Post-InfectionResponse MetricKey ObservationReference
PA (224-233) vs. NP (366-374)SpleenDay 8 (Primary Infection)CD8+ Tetramer+ T-cellsComparable or higher response to PA (224-233)[1]
PA (224-233) vs. NP (366-374)LungDay 10 (Primary Infection)IFN-γ Spot Forming Units (SFU)PA (224-233) response is a major component of the total anti-influenza response.[6]
PA (224-233) vs. NP (366-374)SpleenSecondary InfectionCD8+ Tetramer+ T-cellsNP (366-374) response is typically immunodominant.[1]
PA (224-233) vs. NP (366-374)Lung3 weeks post-infectionFunctional Avidity (IFN-γ ELISpot)Db-restricted responses to both peptides titered to low concentrations.[7]

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for Detection of PA (224-233)-Specific T-Cells

This protocol outlines the steps for a standard IFN-γ ELISpot assay using splenocytes from influenza virus-infected mice.

Materials:

  • PA (224-233) peptide (SSLENFRAYV), purity >95%

  • NP (366-374) peptide (ASNENMETM) as a positive control peptide

  • Ovalbumin (257-264) peptide (SIINFEKL) as a negative control peptide

  • Mouse IFN-γ ELISpot kit (containing capture and detection antibodies)

  • 96-well PVDF membrane ELISpot plates

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • ACK lysing buffer

  • Phytohemagglutinin (PHA) or Concanavalin A (ConA) as a positive control for cell viability and assay performance

  • ELISpot plate reader

Procedure:

  • Plate Preparation:

    • Pre-wet the ELISpot plate with 35% ethanol for 30 seconds.

    • Wash the plate 3 times with sterile PBS.

    • Coat the plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash the plate 3 times with sterile PBS and block with RPMI 1640 medium containing 10% FBS for at least 1 hour at 37°C.

  • Cell Preparation:

    • Aseptically harvest spleens from influenza-infected and control mice.

    • Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysing buffer.

    • Wash the cells twice with complete RPMI 1640 medium.

    • Count viable cells using a hemocytometer and trypan blue exclusion.

    • Resuspend cells to a final concentration of 2.5 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Cell Stimulation:

    • Remove the blocking solution from the ELISpot plate.

    • Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well.

    • Prepare peptide solutions in complete RPMI 1640 medium. A typical final concentration for PA (224-233) is 1-10 µg/mL.

    • Add 100 µL of the peptide solutions to the respective wells in triplicate:

      • PA (224-233) peptide

      • NP (366-374) peptide (positive control)

      • Ovalbumin peptide (negative control)

      • Medium only (unstimulated control)

      • PHA or ConA (positive control for assay)

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Spot Development:

    • Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate 5 times with PBST.

    • Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

    • Add the substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP) and incubate until distinct spots develop.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

  • Data Analysis:

    • Count the number of spots in each well using an automated ELISpot reader.

    • Subtract the average number of spots in the unstimulated control wells from the average number of spots in the peptide-stimulated wells.

    • Express the results as Spot Forming Units (SFU) per 10^6 cells.

Visualizations

Experimental Workflow

ELISpot_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis plate_prep Plate Coating stimulation Cell Stimulation with PA (224-233) plate_prep->stimulation cell_prep Splenocyte Isolation cell_prep->stimulation incubation Incubation (18-24h) stimulation->incubation development Spot Development incubation->development analysis Spot Counting & Data Analysis development->analysis

Caption: ELISpot assay workflow for measuring PA (224-233)-specific T-cells.

T-Cell Receptor Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LCK LCK TCR->LCK activates CD8 CD8 pMHC pMHC (PA 224-233) pMHC->TCR Recognition pMHC->CD8 ZAP70 ZAP-70 LCK->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCG1 PLCγ1 LAT->PLCG1 recruits MAPK MAPK Pathway LAT->MAPK activates PI3K PI3K-AKT Pathway LAT->PI3K activates Activation T-Cell Activation (Cytokine Secretion) PLCG1->Activation MAPK->Activation PI3K->Activation

References

Application Notes and Protocols for Flow Cytometry Analysis of PA (224-233)-Specific CD8+ T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acidic polymerase (PA) protein of the influenza A virus is a key target for the cellular immune response. The PA (224-233) peptide, with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV), is an immunodominant epitope in the context of the murine H-2Db major histocompatibility complex (MHC) class I molecule.[1][2][3][4] The identification and quantification of CD8+ T-cells specific for this epitope are crucial for understanding the dynamics of the immune response to influenza infection and for the development of T-cell-based vaccines and immunotherapies. MHC class I tetramers loaded with the PA (224-233) peptide are powerful tools for the direct visualization and enumeration of these antigen-specific T-cells by flow cytometry.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PA (224-233) tetramers for the flow cytometric analysis of CD8+ T-cells.

Data Presentation

The frequency of PA (224-233)-specific CD8+ T-cells can vary significantly depending on the tissue, time post-infection, and the nature of the immune response (primary vs. secondary). The following tables summarize representative quantitative data from studies using PA (224-233) tetramers.

Table 1: Frequency of PA (224-233)-Specific CD8+ T-Cells in Different Tissues Following Influenza A Virus Infection in C57BL/6 Mice.

TissueTime Post-InfectionFrequency of PA (224-233)+ cells within CD8+ T-cell population (%)Reference
LungDay 6~0.9[5]
LungDay 10Equivalent to NP366-374-specific response in primary infection[6]
LungDay 56Present[5]
Bronchoalveolar Lavage (BAL)Day 10 (Secondary Challenge)Significant population present[7]
SpleenDay 10 (Primary Infection)Equivalent to NP366-374-specific response[8][9]
Mediastinal Lymph Nodes (MLN)Peak of primary responseSignificant population present[10]

Table 2: Comparison of PA (224-233) and NP (366-374) Specific CD8+ T-Cell Responses.

Immune ResponseEpitopeDominanceKey FindingsReference
Primary InfectionPA (224-233)Co-dominant with NP366-374Responses are of equivalent size.[6][8][9]
Secondary (Memory) ResponsePA (224-233)Subdominant to NP366-374The NP366-374-specific response becomes immunodominant.[6][7]

Experimental Protocols

Protocol 1: Staining of Mouse Splenocytes with PA (224-233) Tetramers

This protocol provides a detailed methodology for the identification of PA (224-233)-specific CD8+ T-cells from the spleens of influenza virus-infected mice.

Materials:

  • Single-cell suspension of mouse splenocytes

  • PE-conjugated H-2Db PA (224-233) tetramer

  • Anti-mouse CD8a antibody (e.g., conjugated to FITC, APC, or PerCP)

  • Anti-mouse CD16/CD32 (Fc block)

  • Fixable Viability Dye

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or infected mice. Red blood cells can be lysed using a suitable lysis buffer. Wash the cells with FACS buffer and adjust the cell concentration to 1 x 10^7 cells/mL.

  • Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an anti-mouse CD16/CD32 antibody (Fc block) for 10-15 minutes on ice.[7]

  • Viability Staining: Resuspend the cells in PBS and add a fixable viability dye according to the manufacturer's instructions. This step is crucial to exclude dead cells, which can non-specifically bind antibodies and tetramers.

  • Tetramer Staining: Centrifuge the cells and resuspend the pellet in 50 µL of FACS buffer containing the PE-conjugated H-2Db PA (224-233) tetramer at the recommended concentration. Incubate for 60 minutes at room temperature in the dark.[6][7]

  • Surface Antibody Staining: Following the tetramer incubation, add the anti-mouse CD8a antibody at the appropriate dilution. Incubate for 30 minutes on ice in the dark.[7] Other surface markers of interest (e.g., CD44, CD62L, CD69) can also be included at this step.

  • Washing: Wash the cells twice with 2 mL of FACS buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Fixation (Optional): If the samples are not to be acquired immediately, resuspend the cells in 1% paraformaldehyde in PBS for fixation. Store at 4°C in the dark.

  • Flow Cytometry Acquisition: Resuspend the final cell pellet in an appropriate volume of FACS buffer and acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 200,000 to 1,000,000 total events) to ensure adequate detection of the rare tetramer-positive population.[6]

Protocol 2: Intracellular Cytokine Staining in Combination with Tetramer Staining

This protocol allows for the functional characterization of PA (224-233)-specific CD8+ T-cells.

Materials:

  • All materials from Protocol 1

  • PA (224-233) peptide (SSLENFRAYV)

  • Brefeldin A

  • Fixation/Permeabilization Buffer

  • Anti-mouse IFN-γ antibody (conjugated to a fluorochrome different from the tetramer and CD8 antibody)

  • Anti-mouse TNF-α antibody (optional)

Procedure:

  • In vitro Peptide Stimulation: Resuspend splenocytes at 1-2 x 10^6 cells/mL in complete RPMI medium. Add the PA (224-233) peptide at a final concentration of 1 µM.[11] Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

  • Protein Transport Inhibition: Add Brefeldin A at a final concentration of 10 µg/mL to all samples.[11]

  • Incubation: Incubate the cells for 5-6 hours at 37°C in a CO2 incubator.[11]

  • Staining: Proceed with Fc blocking, viability staining, and tetramer staining as described in Protocol 1 (steps 2-4).

  • Surface Staining: Perform surface antibody staining for CD8 as described in Protocol 1 (step 5).

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.

  • Intracellular Staining: Add the anti-mouse IFN-γ and/or TNF-α antibodies to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition: Wash the cells with permeabilization buffer and then resuspend in FACS buffer for flow cytometry acquisition.

Visualization

Signaling Pathway and Experimental Workflow

PA224_233_T_Cell_Analysis cluster_0 Antigen Presentation & T-Cell Recognition cluster_1 Flow Cytometry Experimental Workflow Influenza_Virus Influenza A Virus Infected_Cell Infected Cell (e.g., Dendritic Cell) Influenza_Virus->Infected_Cell Infection MHC_I H-2Db MHC Class I + PA(224-233) peptide Infected_Cell->MHC_I Antigen Processing & Presentation TCR T-Cell Receptor (TCR) MHC_I->TCR Recognition CD8_coreceptor CD8 Co-receptor MHC_I->CD8_coreceptor Binding CD8_T_Cell PA(224-233) Specific CD8+ T-Cell Sample_Prep Sample Preparation (e.g., Splenocytes) Fc_Block Fc Receptor Block Sample_Prep->Fc_Block Tetramer_Stain PA(224-233) Tetramer Staining Fc_Block->Tetramer_Stain Antibody_Stain Anti-CD8 & other surface antibody staining Tetramer_Stain->Antibody_Stain Acquisition Flow Cytometry Acquisition Antibody_Stain->Acquisition Analysis Data Analysis Acquisition->Analysis

Caption: Antigen presentation and flow cytometry workflow for PA(224-233) CD8+ T-cells.

Flow Cytometry Gating Strategy

Gating_Strategy Total_Events Total Acquired Events Singlets Singlets (FSC-A vs FSC-H) Total_Events->Singlets Gate 1 Live_Cells Live Cells (Viability Dye- vs FSC-A) Singlets->Live_Cells Gate 2 Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live_Cells->Lymphocytes Gate 3 CD8_Positive CD8+ T-Cells (CD8+ vs CD3+ or SSC) Lymphocytes->CD8_Positive Gate 4 Tetramer_Positive PA(224-233) Tetramer+ CD8+ T-Cells (Tetramer+ vs CD8+) CD8_Positive->Tetramer_Positive Gate 5

References

Application Notes and Protocols: PA(224-233) Peptide-Based Vaccine Development for Influenza A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acidic polymerase (PA) protein of the influenza A virus is a critical component of the viral replication machinery and a target for cell-mediated immunity. The PA(224-233) peptide, with the sequence SSLENFRAYV, has been identified as an immunodominant H-2Db-restricted cytotoxic T lymphocyte (CTL) epitope in C57BL/6 mice.[1][2] It is a highly conserved region among various influenza A strains, making it a potential candidate for a universal influenza A vaccine aimed at inducing T-cell mediated immunity. These application notes provide a summary of quantitative data from preclinical studies, detailed experimental protocols for evaluating vaccine efficacy, and visual workflows and signaling pathways to guide researchers in the development of PA(224-233)-based vaccines.

Data Presentation

The following tables summarize quantitative data from studies investigating the immunogenicity and protective efficacy of PA(224-233) peptide-based vaccines in murine models.

Table 1: Immunogenicity of PA(224-233) Peptide in C57BL/6 Mice

MetricValueExperimental ContextReference
CD8+ T-cell Response (Primary)
% of CD8+ IFN-γ+ T-cells in BAL (Day 8 post-infection)15.2 ± 1.0Intranasal infection with HKx31 (H3N2) influenza A virus.[3]
% of CD8+ IFN-γ+ T-cells in BAL (Day 10 post-infection)12.9 ± 1.2Intranasal infection with HKx31 (H3N2) influenza A virus.[3]
Comparison with NP(366-374) Epitope (Primary)
% of CD8+ IFN-γ+ T-cells in BAL (Day 8 post-infection)PA(224-233): 15.2 ± 1.0 vs. NP(366-374): 10.1 ± 1.7Intranasal infection with HKx31 (H3N2) influenza A virus.[3]
% of CD8+ IFN-γ+ T-cells in BAL (Day 10 post-infection)PA(224-233): 12.9 ± 1.2 vs. NP(366-374): 9.8 ± 1.0Intranasal infection with HKx31 (H3N2) influenza A virus.[3]
Adjuvant Effect
Fold increase in PA(224-233)-specific CD8+ T-cellsEnhanced response with ecCpG adjuvantSubcutaneous protein vaccination with epicutaneous CpG ODN as adjuvant.[4]

Table 2: Protective Efficacy of PA(224-233) Peptide Vaccination

MetricOutcomeExperimental ContextReference
Viral Clearance Delayed viral clearanceVaccination with dendritic cells pulsed with PA(224-233) peptide followed by influenza virus challenge.[5]
Survival Not protectedNeonatal mice vaccinated with PA(224-233)-pulsed bone marrow-derived dendritic cells and challenged with a lethal dose of influenza virus.[1]
Comparison with NP(366-374) Vaccination NP(366-374) vaccination was protective, while PA(224-233) vaccination had a detrimental effect on viral clearance.Vaccination with peptide-pulsed bone marrow-derived DCs prior to influenza virus infection.[5]

Experimental Protocols

Intracellular Cytokine Staining (ICS) for Influenza-Specific T-cells

This protocol is for the detection of influenza A virus-specific T-cells by measuring intracellular cytokine production (e.g., IFN-γ, TNF-α) using flow cytometry.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized mice.

  • Complete RPMI-1640 medium.

  • PA(224-233) peptide (SSLENFRAYV).

  • Positive control (e.g., PMA/Ionomycin or Staphylococcal Enterotoxin B).

  • Negative control (medium alone).

  • Brefeldin A and Monensin (protein transport inhibitors).

  • Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Fixation/Permeabilization buffer.

  • FACS buffer (PBS with 2% FBS).

  • 96-well round-bottom plates.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Isolate PBMCs or splenocytes and resuspend in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.

  • Cell Stimulation:

    • Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.

    • Add PA(224-233) peptide to the respective wells at a final concentration of 1-10 µg/mL.

    • Include positive and negative control wells.

    • Incubate for 1-2 hours at 37°C, 5% CO2.

  • Protein Transport Inhibition: Add Brefeldin A and Monensin to all wells and incubate for an additional 4-6 hours at 37°C, 5% CO2.

  • Surface Staining:

    • Wash cells with FACS buffer.

    • Stain with fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.

    • Wash cells twice with Permeabilization buffer.

  • Intracellular Staining:

    • Resuspend cells in Permeabilization buffer containing fluorescently conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with Permeabilization buffer.

  • Flow Cytometry:

    • Resuspend cells in FACS buffer.

    • Acquire events on a flow cytometer.

    • Analyze the data to determine the percentage of cytokine-positive cells within the CD8+ T-cell population.

In Vivo Cytotoxicity Assay (Chromium Release Assay)

This protocol measures the cytotoxic activity of PA(224-233)-specific CTLs in vivo.

Materials:

  • Spleen cells from immunized and control mice (effector cells).

  • Syngeneic target cells (e.g., EL-4).

  • PA(224-233) peptide.

  • Sodium Chromate (51Cr).

  • Complete RPMI-1640 medium.

  • 96-well round-bottom plates.

  • Gamma counter.

  • Triton X-100 or other detergent for maximum release.

Procedure:

  • Target Cell Preparation and Labeling:

    • Resuspend target cells at 5 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add 100 µCi of 51Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.

    • Wash the labeled target cells three times with medium to remove excess 51Cr.

    • Resuspend the cells at 1 x 10^5 cells/mL.

  • Peptide Pulsing of Target Cells:

    • Incubate a portion of the labeled target cells with 1-10 µg/mL of PA(224-233) peptide for 1 hour at 37°C.

    • Use unpulsed labeled target cells as a negative control.

  • Cytotoxicity Assay:

    • Plate 1 x 10^4 labeled target cells (pulsed and unpulsed) per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of effector cells (splenocytes from immunized mice) and add them to the wells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

    • Spontaneous release control: Wells with target cells and medium only.

    • Maximum release control: Wells with target cells and 1% Triton X-100.

    • Incubate the plate for 4-6 hours at 37°C, 5% CO2.

  • Harvesting and Counting:

    • Centrifuge the plate at 200 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percent specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Signaling Pathways and Experimental Workflows

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell cluster_Nucleus Nucleus cluster_Effector Effector Functions MHC pMHC (PA 224-233) TCR TCR/CD3 MHC->TCR Recognition Lck Lck TCR->Lck Activation CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCG1 PLCγ1 LAT->PLCG1 SLP76->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca²⁺ Influx IP3->Ca PKC PKCθ DAG->PKC Ras Ras-GRP DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Transcription Gene Transcription NFAT->Transcription NFkB NF-κB PKC->NFkB NFkB->Transcription MAPK MAPK Pathway Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Transcription Cytokines Cytokine Production (IFN-γ, TNF-α) Transcription->Cytokines Cytotoxicity Cytotoxicity (Perforin, Granzymes) Transcription->Cytotoxicity

Caption: TCR Signaling Pathway for CD8+ T-Cell Activation.

Experimental_Workflow cluster_Vaccination Vaccine Administration cluster_Challenge Influenza Challenge cluster_Analysis Immune Response & Efficacy Analysis Vaccine PA(224-233) Peptide Vaccine (+/- Adjuvant) Immunization Immunize C57BL/6 Mice Vaccine->Immunization Challenge Challenge Mice Immunization->Challenge Virus Influenza A Virus Virus->Challenge Harvest Harvest Spleen/Lungs/BAL Challenge->Harvest Survival Monitor Survival Challenge->Survival ICS Intracellular Cytokine Staining Harvest->ICS CTL_Assay In Vivo Cytotoxicity Assay Harvest->CTL_Assay Viral_Titer Viral Titer Measurement Harvest->Viral_Titer

Caption: Experimental Workflow for Vaccine Efficacy Testing.

References

Application Note: Detection of PA(224-233) Specific T-Cells by Intracellular Cytokine Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cellular immune response, particularly the activity of CD8+ cytotoxic T-lymphocytes (CTLs), is critical for the clearance of influenza A virus infections.[1] These T-cells recognize conserved internal viral proteins, such as the polymerase acidic protein (PA), making them key targets for universal influenza vaccine development. The peptide PA(224-233) (sequence: SSLENFRAYV) is a well-documented, immunodominant epitope presented by HLA-A*02:01 that elicits robust CD8+ T-cell responses in humans.[2]

Intracellular Cytokine Staining (ICS) followed by flow cytometry is a powerful and widely used technique to identify and quantify antigen-specific T-cells based on their functional response—the production of cytokines upon specific stimulation.[3][4] This method involves stimulating peripheral blood mononuclear cells (PBMCs) with the PA(224-233) peptide. In responding T-cells, this triggers the production of effector cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2] A protein transport inhibitor, such as Brefeldin A, is added to block the secretion of these cytokines, causing them to accumulate inside the cell.[5] Subsequent cell staining with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines allows for the precise identification and enumeration of PA(224-233) specific T-cells using a flow cytometer.

This document provides a detailed protocol for researchers to reliably detect and characterize PA(224-233) specific T-cells from human PBMC samples.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stim Cell Stimulation & Culture cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis pbmc Isolate/Thaw PBMCs rest Rest Cells Overnight pbmc->rest stim Stimulate with PA(224-233) Peptide (and controls) rest->stim bfa Add Brefeldin A (Protein Transport Inhibitor) stim->bfa after 1-2 hrs culture Incubate Total 5-6 hours bfa->culture harvest Harvest & Wash Cells culture->harvest live_dead Stain with Fixable Viability Dye harvest->live_dead surface Stain Surface Markers (CD3, CD8, etc.) live_dead->surface fix_perm Fix & Permeabilize Cells surface->fix_perm intra Stain Intracellular Cytokines (IFN-γ, TNF-α) fix_perm->intra acquire Acquire on Flow Cytometer intra->acquire gate Gating & Data Analysis acquire->gate

Figure 1. High-level workflow for ICS of PA(224-233) specific T-cells.

Detailed Experimental Protocol

3.1. Materials and Reagents

  • Cryopreserved human PBMCs

  • PA(224-233) Peptide (SSLENFRAYV), lyophilized

  • DMSO (Dimethyl sulfoxide), sterile

  • Complete RPMI-1640 Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Brefeldin A (BFA) solution (e.g., 5 mg/mL stock)

  • Positive Control: Staphylococcal enterotoxin B (SEB) or PMA/Ionomycin

  • FACS Buffer: PBS with 2% FBS and 2mM EDTA

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies (see Table 2)

  • Fixation/Permeabilization Buffer Kit

  • 96-well round-bottom plates

3.2. Peptide Preparation

  • Briefly centrifuge the vial of lyophilized PA(224-233) peptide to collect the powder at the bottom.

  • Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).[5] Vortex to ensure it is fully dissolved.

  • Prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid freeze-thaw cycles.[5]

  • On the day of the experiment, dilute the stock peptide in complete RPMI medium to a 10X working concentration. A final concentration of 1-2 µg/mL per peptide is generally recommended for stimulation.[5]

3.3. Cell Preparation

  • Thaw cryopreserved PBMCs quickly in a 37°C water bath.

  • Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI medium.

  • Centrifuge at 400 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete RPMI medium.

  • Count the cells and assess viability. Viability should be >90%.

  • Resuspend cells at a concentration of 1-2 x 10^7 cells/mL in complete RPMI medium and allow them to rest for at least 2 hours (or overnight) at 37°C, 5% CO2.

3.4. Cell Stimulation

  • Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI medium.

  • Add 1 x 10^6 cells (500 µL) to each well of a 96-well round-bottom plate.

  • Prepare wells for each condition: Unstimulated, Vehicle Control (DMSO), Positive Control (SEB), and PA(224-233) peptide stimulation.

  • Add the 10X peptide solution or controls to the appropriate wells.

  • Incubate the plate at 37°C, 5% CO2 for 1-2 hours.

  • Add Brefeldin A to all wells to a final concentration of 5-10 µg/mL.[6]

  • Return the plate to the incubator and incubate for an additional 4-5 hours. The total stimulation time should be between 5 and 6 hours.[2][7][5]

3.5. Staining Procedure

  • Harvest the cells by transferring them to FACS tubes and centrifuge at 500 x g for 5 minutes.

  • Wash the cells with 1 mL of PBS.

  • Viability Staining: Resuspend the cell pellet in PBS and add the fixable viability dye according to the manufacturer's protocol. Incubate in the dark at 4°C.

  • Wash cells with 1 mL of FACS buffer.

  • Surface Staining: Resuspend the pellet in 50 µL of FACS buffer containing the cocktail of surface antibodies (e.g., anti-CD3, anti-CD8).[5] Incubate for 30 minutes in the dark at 4°C.

  • Wash cells twice with 1 mL of FACS buffer.

  • Fixation & Permeabilization: Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution. Incubate for 20 minutes in the dark at room temperature.

  • Wash cells twice with 1 mL of 1X Permeabilization/Wash buffer.

  • Intracellular Staining: Resuspend the permeabilized cell pellet in 50 µL of 1X Permeabilization/Wash buffer containing the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α).[5] Incubate for 30 minutes in the dark at room temperature.

  • Wash cells twice with 1 mL of 1X Permeabilization/Wash buffer.

  • Resuspend the final cell pellet in 200-300 µL of FACS buffer for analysis.

3.6. Flow Cytometry Acquisition and Analysis

  • Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 200,000-500,000 total events) to ensure adequate detection of rare T-cell populations.

  • Analyze the data using appropriate software. The basic gating strategy involves sequentially gating on: Lymphocytes (FSC-A vs. SSC-A) -> Singlets (FSC-A vs. FSC-H) -> Live Cells (Viability Dye negative) -> T-Cells (CD3+) -> CD8+ T-Cells.

  • Within the CD8+ population, quantify the frequency of cells expressing IFN-γ and/or TNF-α for each experimental condition. The response in the peptide-stimulated sample should be reported after subtracting the background from the unstimulated or vehicle control sample.

Data Presentation

Table 1: Reagents and Recommended Concentrations

Reagent Stock Concentration Working Concentration
PBMCs 1-2 x 10^7 cells/mL 1-2 x 10^6 cells/well
PA(224-233) Peptide 1 mg/mL in DMSO 1-2 µg/mL
Brefeldin A 5 mg/mL 5-10 µg/mL
SEB (Positive Control) 1 mg/mL 1 µg/mL

| DMSO (Vehicle Control) | 100% | <0.5% |

Table 2: Example Flow Cytometry Antibody Panel

Marker Fluorochrome Clone Purpose
Viability Dye e.g., APC-Cy7 - Exclude dead cells
CD3 e.g., FITC UCHT1 Identify T-lymphocytes
CD8 e.g., PerCP-Cy5.5 RPA-T8 Identify cytotoxic T-cell subset
CD4 e.g., BUV395 RPA-T4 Identify helper T-cell subset (optional)
IFN-γ e.g., PE 4S.B3 Detect intracellular IFN-γ

| TNF-α | e.g., Alexa Fluor 700 | MAb11 | Detect intracellular TNF-α |

Table 3: Experimental Controls and Their Purpose

Control Description Purpose
Unstimulated Cells incubated in medium only. Measures baseline cytokine production and non-specific staining.
Vehicle Control Cells incubated with DMSO at the same concentration as the peptide sample. Controls for any effects of the peptide solvent on cytokine production.

| Positive Control | Cells stimulated with a mitogen like SEB or PMA/Ionomycin. | Confirms cell viability and their ability to produce cytokines, validating the assay protocol. |

T-Cell Activation Signaling Pathway

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus TCR TCR MHC MHC I + PA(224-233) TCR->MHC Recognition Signal Signal Transduction Cascade (e.g., Lck, ZAP-70, NF-κB) TCR->Signal CD8 CD8 CD8->MHC Transcription Gene Transcription Signal->Transcription Translation mRNA Translation Golgi Golgi Apparatus Translation->Golgi Protein Trafficking Cytokines IFN-γ / TNF-α Proteins Vesicle Secretory Vesicle Golgi->Vesicle BFA Brefeldin A (Inhibitor) BFA->Golgi Blocks mRNA Cytokine mRNA Transcription->mRNA mRNA->Translation export

References

Application Notes and Protocols for PA (224-233) Peptide in a Mouse Model of Influenza Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus polymerase acidic protein (PA) is a critical component of the viral replication machinery and a target for the cellular immune response. The PA (224-233) peptide, with the sequence Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV), is a well-characterized, immunodominant cytotoxic T lymphocyte (CTL) epitope restricted by the H-2Db MHC class I molecule in C57BL/6 mice.[1][2][3] This peptide is frequently used in mouse models of influenza infection to study the CD8+ T cell response, evaluate vaccine efficacy, and investigate the mechanisms of immune-mediated viral clearance.[4][5][6] These application notes provide detailed protocols for the utilization of the PA (224-233) peptide in a mouse model of influenza A virus infection.

Key Applications

  • Induction and analysis of PA (224-233)-specific CD8+ T cell responses: The peptide can be used to vaccinate mice to elicit a targeted immune response.[5][7]

  • Evaluation of vaccine candidates: Formulations incorporating the PA (224-233) epitope can be assessed for their ability to induce protective immunity.[4]

  • Investigation of T cell immunodominance: The response to PA (224-233) can be compared with other influenza epitopes to study the hierarchy of the T cell response in primary and secondary infections.[2][5][8]

  • In vitro and ex vivo T cell stimulation: The peptide is used to stimulate splenocytes or lung-infiltrating lymphocytes to measure cytokine production (e.g., IFN-γ) and cytotoxic activity.[2][9][10]

Experimental Protocols

Mouse Model of Influenza A Virus Infection

This protocol describes a standard method for infecting C57BL/6 mice with influenza A virus to study the subsequent immune response, including the response to the PA (224-233) epitope.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Influenza A virus stock (e.g., A/PR/8/34 (H1N1) or HKx31 (H3N2)) of known titer (EID50 or PFU/mL)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Sterile, phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

Procedure:

  • Anesthetize Mice: Anesthetize mice using a calibrated vaporizer for isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Ensure a proper level of anesthesia is achieved by monitoring the respiratory rate and lack of response to a toe pinch.

  • Virus Dilution: On the day of infection, thaw the virus stock on ice and dilute to the desired concentration in sterile, cold PBS. The infectious dose will depend on the virus strain and the desired severity of infection (e.g., a sublethal dose for immunological studies). A typical dose for influenza A/PR/8/34 might be 200 TCID50.

  • Intranasal Inoculation: Hold the anesthetized mouse in a supine position. Using a pipette, carefully dispense 25-50 µL of the virus dilution into the nares of the mouse, allowing the mouse to inhale the liquid.[11][12]

  • Monitoring: Monitor the mice daily for weight loss and signs of illness (e.g., ruffled fur, lethargy).[12] Body weight is a key indicator of disease severity. Euthanize mice if they lose more than 25-30% of their initial body weight or exhibit severe signs of distress.

  • Sample Collection: At predetermined time points post-infection, mice can be euthanized for the collection of samples such as bronchoalveolar lavage (BAL) fluid, lungs, and spleen for viral load determination and immunological assays.[11][12]

Vaccination with PA (224-233) Peptide-Pulsed Dendritic Cells

This protocol details a method to elicit a PA (224-233)-specific CD8+ T cell response by vaccinating mice with peptide-pulsed dendritic cells (DCs).[5]

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) from C57BL/6 mice

  • PA (224-233) peptide (SSLENFRAYV)

  • Control peptide (e.g., an irrelevant peptide from another virus)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Sterile PBS

Procedure:

  • Generation of BMDCs: Generate BMDCs from the bone marrow of C57BL/6 mice by culturing in the presence of GM-CSF and IL-4 for 6-8 days.

  • Peptide Pulsing: Harvest immature BMDCs and resuspend them in serum-free medium. Add the PA (224-233) peptide at a concentration of 1-10 µg/mL and incubate for 1-2 hours at 37°C to allow for peptide loading onto MHC class I molecules. A control group should be pulsed with an irrelevant peptide.

  • Washing: After incubation, wash the DCs three times with sterile PBS to remove excess, unbound peptide.

  • Vaccination: Resuspend the washed, peptide-pulsed DCs in sterile PBS. Inject approximately 0.5 x 10^6 DCs intravenously (i.v.) into the tail vein of recipient C57BL/6 mice.[5]

  • Influenza Challenge: Two weeks after vaccination, the mice can be challenged with influenza A virus as described in Protocol 1 to assess the protective efficacy of the peptide-induced T cell response.[5]

Ex Vivo Analysis of PA (224-233)-Specific T Cell Response

This protocol describes the quantification of PA (224-233)-specific CD8+ T cells from infected or vaccinated mice using tetramer staining and flow cytometry.

Materials:

  • Single-cell suspensions from spleen, lung, or BAL of experimental mice

  • H-2Db/SSLENFRAYV tetramer conjugated to a fluorochrome (e.g., PE or APC)

  • Fluorochrome-conjugated antibodies against mouse CD8 (e.g., anti-CD8α-FITC) and other cell surface markers (e.g., CD44, CD62L)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Red blood cell lysis buffer

Procedure:

  • Cell Preparation: Prepare single-cell suspensions from the spleen, lungs (after enzymatic digestion), or BAL fluid. If necessary, treat with red blood cell lysis buffer.

  • Tetramer Staining: Resuspend approximately 1-2 x 10^6 cells in FACS buffer. Add the H-2Db/SSLENFRAYV tetramer at the manufacturer's recommended concentration. Incubate at room temperature for 30-60 minutes in the dark.[13]

  • Antibody Staining: Following tetramer incubation, add the anti-CD8α antibody and any other desired surface marker antibodies. Incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Gate on the CD8+ lymphocyte population and quantify the percentage of tetramer-positive cells.

Data Presentation

Table 1: Representative Data on PA (224-233)-Specific CD8+ T Cell Responses in C57BL/6 Mice

Experimental GroupTissueTime Point (post-infection)% of CD8+ T cells specific for PA (224-233)Viral Titer (PFU/g lung)Reference
Primary Influenza Infection (HKx31)Lung AirwaysDay 10~13.9%-[5]
PA (224-233) DC Vaccination + Influenza ChallengeLung AirwaysDay 10~61.7%Delayed Clearance[5]
Control DC Vaccination + Influenza ChallengeLung AirwaysDay 10~13.9%Normal Clearance[5]
Primary Influenza Infection (x31)BALDay 8Significantly increased vs. Day 6-[9]

Note: These are representative values from published studies and may vary depending on the specific experimental conditions.

Table 2: Studies on the Protective Efficacy of PA (224-233)-Based Vaccination

Vaccination StrategyChallenge VirusOutcomeKey FindingReference
Dendritic cells pulsed with PA (224-233) peptideInfluenza A (x31)Delayed viral clearanceVaccination with this peptide alone can be detrimental to viral clearance.[5][6][8]
Supramolecular peptide nanofiber with PA (224-233)Influenza ADiminished viral loadsThe formulation and delivery method are critical for protective efficacy.[4]
PA (224-233) peptide vaccination in neonatal miceInfluenza A (PR8)Not protectedNeonatal mice respond to the peptide, but it does not confer protection upon challenge.[14][15][16]

Visualizations

experimental_workflow Experimental Workflow for PA (224-233) Peptide Studies cluster_vaccination Vaccination Phase cluster_infection Infection Phase cluster_analysis Analysis Phase prep_dc Prepare Peptide-Pulsed Dendritic Cells vaccinate Vaccinate C57BL/6 Mice (i.v.) prep_dc->vaccinate 0.5x10^6 cells/mouse infect Intranasal Influenza Virus Challenge vaccinate->infect 2 Weeks Post-Vaccination monitor Monitor Weight Loss and Survival infect->monitor Daily collect Collect Tissues (Spleen, Lungs, BAL) monitor->collect At Defined Endpoints viral_load Determine Viral Load (Plaque Assay/qPCR) collect->viral_load tcell_analysis Analyze PA (224-233)-Specific CD8+ T Cells (Flow Cytometry) collect->tcell_analysis signaling_pathway CD8+ T Cell Response to PA (224-233) cluster_apc Antigen Presenting Cell (e.g., Dendritic Cell) cluster_tcell Naive CD8+ T Cell cluster_effector Effector CTL flu_protein Influenza PA Protein proteasome Proteasome flu_protein->proteasome Processing pa_peptide PA (224-233) Peptide (SSLENFRAYV) proteasome->pa_peptide mhc1 MHC Class I (H-2Db) pa_peptide->mhc1 Loading tcr T Cell Receptor (TCR) mhc1->tcr Recognition cd8 CD8 mhc1->cd8 ctl Activated Cytotoxic T Lymphocyte (CTL) tcr->ctl Activation & Clonal Expansion cytokines IFN-γ, TNF-α ctl->cytokines cytotoxicity Perforin/Granzyme Release ctl->cytotoxicity infected_cell Influenza-Infected Epithelial Cell ctl->infected_cell Induces Apoptosis

References

Application of PA (224-233) in Studying Cross-Reactive Influenza Immunity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus acidic polymerase (PA) protein is a crucial component of the viral replication machinery and a significant target for cell-mediated immunity. The PA (224-233) peptide, with the sequence SSLENFRAYV, is an immunodominant, conserved H-2 Db- and Kb-restricted cytotoxic T lymphocyte (CTL) epitope in murine models of influenza infection.[1] Its conserved nature across various influenza A strains makes it a compelling target for the development of universal influenza vaccines aimed at inducing broad, cross-reactive T cell immunity.[2] These application notes provide an overview of the utility of the PA (224-233) epitope in influenza research, supported by quantitative data and detailed experimental protocols.

Key Applications

  • Induction and analysis of cross-reactive CD8+ T cell responses: The PA (224-233) peptide is widely used to stimulate and detect influenza-specific CD8+ T cells. Vaccination with dendritic cells (DCs) pulsed with this peptide leads to the expansion of PA (224-233)-specific T cells, a potent CTL response, and the production of key antiviral cytokines such as IFN-γ and TNF-α.[2][3]

  • Evaluation of universal influenza vaccine candidates: As a conserved epitope, PA (224-233) is a critical component in the design and testing of T cell-based universal influenza vaccines.[2] Studies involving this peptide help elucidate the mechanisms of heterosubtypic immunity.

  • Understanding immunodominance hierarchies: Research has revealed a dynamic interplay between the immune responses to PA (224-233) and another immunodominant epitope, NP (366-374). The relative dominance of these epitopes can shift between primary and secondary infections, a phenomenon linked to differential antigen presentation by dendritic and non-dendritic cells.[4][5]

  • Dissecting antigen presentation pathways: The PA (224-233) epitope is a valuable tool for studying the differential roles of direct and cross-presentation in shaping the anti-influenza T cell response. Evidence suggests that cross-presentation by professional antigen-presenting cells (APCs) is particularly efficient for this epitope.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing the PA (224-233) epitope.

Table 1: Abundance of Influenza A Virus Epitopes on Infected Cells

EpitopePresentation PathwayAverage Copies per CellReference
PA (224-233) Direct Presentation7[6]
PA (224-233) Cross-PresentationAmong the most abundant[6]
NP (366-374)Direct Presentation3871[6]
NS2 (114-121)Direct Presentation2464[6]
PB1-F2 (62-70)Direct Presentation684[6]
PB1 (703-711)Direct Presentation294[6]

Table 2: T Cell Responses to PA (224-233) in Murine Models

Experimental ConditionTissueT Cell PopulationResponse Metric (% of CD8+ T cells)Reference
Primary HKx31 Infection (Day 7)BALPA (224-233)-specific IFN-γ+12.5 ± 1.7[5]
Primary HKx31 Infection (Day 8)BALPA (224-233)-specific IFN-γ+15.2 ± 1.0[5]
Primary HKx31 Infection (Day 10)BALPA (224-233)-specific IFN-γ+12.9 ± 1.2[5]
Primary HKx31 Infection (Day 13)BALPA (224-233)-specific IFN-γ+14.6 ± 2.0[5]
Primary HKx31 Infection (Day 8)SpleenPA (224-233)-specific Tetramer+Equal magnitude to NP (366-374)[5]
Secondary H3N2 -> H1N1 ChallengeBALPA (224-233)-specificLess apparent than NP (366-374)[5]

Experimental Protocols

Protocol 1: In Vitro T Cell Stimulation and Cytokine Analysis (ELISPOT Assay)

This protocol is for the quantification of PA (224-233)-specific T cells based on their ability to secrete IFN-γ upon stimulation.

Materials:

  • PVDF-bottomed 96-well plates

  • Anti-mouse IFN-γ capture antibody

  • PA (224-233) peptide (SSLENFRAYV)

  • Control peptides (e.g., irrelevant peptide, NP (366-374))

  • Splenocytes or purified CD8+ T cells from immunized or infected mice

  • Antigen-presenting cells (e.g., irradiated splenocytes or dendritic cells)

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP)

  • BCIP/NBT substrate

  • ELISPOT plate reader

Procedure:

  • Plate Coating: Coat the 96-well PVDF plates with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plates with sterile PBS and block with RPMI 1640 medium containing 10% FBS for 2 hours at 37°C.

  • Cell Plating:

    • Prepare a single-cell suspension of splenocytes or purified CD8+ T cells from experimental mice.

    • Add 5 x 10^5 splenocytes or 1 x 10^5 purified CD8+ T cells per well. If using purified CD8+ T cells, add 5 x 10^5 irradiated syngeneic splenocytes as APCs.

  • Peptide Stimulation: Add PA (224-233) peptide to the wells at a final concentration of 1-10 µM. Include negative controls (no peptide) and positive controls (e.g., Concanavalin A or another immunodominant peptide).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plates extensively with PBS containing 0.05% Tween 20 (PBST).

    • Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash with PBST and add Streptavidin-AP. Incubate for 1 hour at room temperature.

    • Wash again and add BCIP/NBT substrate. Allow spots to develop in the dark.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISPOT reader.

Protocol 2: Flow Cytometry Analysis of PA (224-233)-Specific T Cells using MHC Tetramers

This protocol allows for the direct visualization and quantification of PA (224-233)-specific CD8+ T cells.

Materials:

  • H-2Db/PA (224-233) MHC Class I Tetramer conjugated to a fluorochrome (e.g., PE or APC)

  • Lymphocytes from blood, spleen, or bronchoalveolar lavage (BAL) of experimental mice

  • Anti-mouse CD8a antibody (e.g., PerCP-Cy5.5)

  • Anti-mouse CD3e antibody (e.g., FITC)

  • Fixable Viability Dye

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest. For BAL or lung tissue, enzymatic digestion may be required.

  • Viability Staining: Resuspend 1-2 x 10^6 cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions.

  • Tetramer Staining: Wash the cells with FACS buffer. Resuspend the cell pellet in a small volume of FACS buffer containing the H-2Db/PA (224-233) tetramer. Incubate for 1 hour at room temperature in the dark.[4]

  • Surface Antibody Staining: Add a cocktail of anti-CD8a and anti-CD3e antibodies to the cells. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Fixation (Optional): If not acquiring immediately, fix the cells with 1% paraformaldehyde in PBS.

  • Acquisition and Analysis: Acquire the samples on a flow cytometer. Gate on live, singlet, CD3+, CD8+ lymphocytes to determine the percentage of PA (224-233) tetramer-positive cells.[4]

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T Cell cluster_Activation T Cell Activation & Effector Function APC APC MHC MHC Class I + PA(224-233) TCR TCR MHC->TCR Signal 1 (Antigen Recognition) TCell Naive CD8+ T Cell CD8 CD8 Activation Activation TCell->Activation Signal 2 (Co-stimulation) Proliferation Clonal Expansion Activation->Proliferation Differentiation Differentiation Proliferation->Differentiation Effector Effector CTL Differentiation->Effector IFN-γ, TNF-α, Granzyme B Memory Memory T Cell Differentiation->Memory ELISPOT_Workflow Start Start: Coat plate with anti-IFN-γ capture Ab Block Block plate with serum-containing medium Start->Block AddCells Add splenocytes/CD8+ T cells and APCs Block->AddCells AddPeptide Stimulate with PA(224-233) peptide AddCells->AddPeptide Incubate Incubate 18-24h at 37°C AddPeptide->Incubate Wash1 Wash plate Incubate->Wash1 AddDetectionAb Add biotinylated anti-IFN-γ detection Ab Wash1->AddDetectionAb Wash2 Wash plate AddDetectionAb->Wash2 AddEnzyme Add Streptavidin-AP Wash2->AddEnzyme Wash3 Wash plate AddEnzyme->Wash3 AddSubstrate Add BCIP/NBT substrate and develop Wash3->AddSubstrate Stop Stop reaction and wash AddSubstrate->Stop Analyze Dry plate and count spots Stop->Analyze Tetramer_Staining_Workflow Start Start: Prepare single-cell suspension Viability Stain with fixable viability dye Start->Viability Wash1 Wash cells Viability->Wash1 TetramerStain Incubate with PA(224-233) MHC Tetramer (1 hr, RT) Wash1->TetramerStain AddAbs Add anti-CD8 and anti-CD3 antibodies TetramerStain->AddAbs IncubateIce Incubate on ice (30 min) AddAbs->IncubateIce Wash2 Wash cells twice IncubateIce->Wash2 Fix Optional: Fix cells Wash2->Fix Acquire Acquire on flow cytometer Fix->Acquire Analyze Analyze: Gate on live, singlet, CD3+, CD8+ cells Acquire->Analyze

References

Application Notes and Protocols: PA (224-233) as a Tool for Assessing Vaccine-Induced T-Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The peptide PA (224-233), with the sequence SSLENFRAYV, is a well-characterized, immunodominant H-2Db- and Kb-restricted cytotoxic T lymphocyte (CTL) epitope derived from the acidic polymerase (PA) protein of the influenza A virus.[1][2][3] It serves as a critical tool for researchers and vaccine developers to evaluate the induction and dynamics of CD8+ T-cell responses following influenza infection or vaccination in murine models.[2][4] In primary influenza infections, the CD8+ T-cell response to PA (224-233) is co-dominant with the response to the nucleoprotein epitope NP (366-374).[4][5] However, the immunodominance hierarchy can shift in secondary responses, making the study of PA (224-233)-specific T-cells essential for a comprehensive understanding of vaccine-induced immunity.[2][4]

These application notes provide detailed protocols for utilizing the PA (224-233) peptide to assess T-cell responses, along with data presentation guidelines and visualizations of key experimental workflows and biological pathways.

Data Presentation: Quantitative Analysis of PA (224-233)-Specific T-Cell Responses

The following tables summarize representative quantitative data on CD8+ T-cell responses to the PA (224-233) epitope in C57BL/6 mice following influenza A virus infection. This data highlights the peptide's utility in tracking immune responses over time and in different tissues.

Table 1: Kinetics of PA (224-233) and NP (366-374) Specific CD8+ T-Cell Responses in Spleen after Primary Influenza Infection

Days Post-Infection% of CD8+ T-Cells Specific for PA (224-233)% of CD8+ T-Cells Specific for NP (366-374)
5Apparent ResponseApparent Response
8Peak Response (Equal to NP)Peak Response (Equal to PA)
10Significantly Different from NP (P<0.005)Significantly Different from PA (P<0.005)
13Significantly Different from NP (P<0.005)Significantly Different from PA (P<0.005)

Data synthesized from findings reported in Belz et al., J Virol. 2000.[2]

Table 2: Comparison of PA (224-233) and NP (366-374) Specific CD8+ T-Cell Responses in Bronchoalveolar Lavage (BAL) Fluid after Primary Infection

Days Post-Infection% of CD8+ T-Cells Specific for PA (224-233)% of CD8+ T-Cells Specific for NP (366-374)Statistical Significance (PA vs. NP)
7HigherLowerP < 0.05
8HigherLowerP < 0.05
10HigherLowerP < 0.05

Data synthesized from findings reported in Belz et al., J Virol. 2000.[2]

Table 3: Immunodominance Shift in Secondary Influenza Infection

Response TypeDominant Epitope in Lung AirwaysRelative Frequency of PA (224-233) Specific T-Cells
Primary InfectionPA (224-233) and NP (366-374) (Co-dominant)Equivalent to NP (366-374)
Secondary (Memory) InfectionNP (366-374)Much less apparent than NP (366-374)

Data synthesized from findings reported in Belz et al., J Virol. 2000 and Wu et al., J Exp Med. 2005.[2][4]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Splenocytes with PA (224-233) for Cytokine Detection

This protocol describes the stimulation of splenocytes isolated from influenza-infected or vaccinated mice with the PA (224-233) peptide to measure cytokine production, typically Interferon-gamma (IFN-γ), by antigen-specific CD8+ T-cells.

Materials:

  • PA (224-233) peptide (SSLENFRAYV), high purity (>95%)[1]

  • Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • Single-cell suspension of splenocytes from experimental mice

  • Brefeldin A (Golgi transport inhibitor)[6]

  • 96-well round-bottom culture plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Prepare Peptide Stock: Reconstitute lyophilized PA (224-233) peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL). Further dilute in sterile water or PBS to create a working stock (e.g., 1 mg/mL). Store aliquots at -20°C or -80°C.[7]

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or infected C57BL/6 mice. Red blood cells can be lysed using an ACK lysis buffer. Wash the cells and resuspend in complete RPMI medium.

  • Cell Plating: Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate.

  • Peptide Stimulation: Add the PA (224-233) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Positive Control: Use a mitogen like Concanavalin A or a peptide pool known to elicit a response (e.g., CEF peptide pool).[7]

    • Negative Control: Include wells with cells and medium only (unstimulated).

  • Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO2.

  • Add Brefeldin A: Add Brefeldin A to all wells at a final concentration of 5-10 µg/mL to block cytokine secretion and allow intracellular accumulation.

  • Incubation: Continue incubation for an additional 4-6 hours (for flow cytometry) or 18-24 hours (for ELISpot).

  • Downstream Analysis: Proceed to intracellular cytokine staining (Protocol 2) or ELISpot assay to quantify the number of IFN-γ secreting cells.

Protocol 2: Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol details the staining procedure to identify and quantify PA (224-233)-specific, IFN-γ-producing CD8+ T-cells following in vitro stimulation.

Materials:

  • Stimulated cells from Protocol 1

  • FACS buffer (PBS with 1-2% FBS and 0.05% sodium azide)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-γ

  • Fixation/Permeabilization Buffer Kit (e.g., Cytofix/Cytoperm)

  • Flow cytometer

Procedure:

  • Surface Staining: Harvest the stimulated cells. Wash with FACS buffer. Stain with the Fixable Viability Dye according to the manufacturer's protocol to exclude dead cells.

  • Wash the cells again and then stain with surface antibodies (anti-CD3, anti-CD8) for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Resuspend in fixation/permeabilization solution and incubate for 20 minutes at 4°C.

  • Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the anti-IFN-γ antibody. Incubate for 30 minutes at 4°C in the dark.

  • Final Wash and Acquisition: Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.

  • Data Acquisition: Acquire events on a flow cytometer.

  • Gating Strategy:

    • Gate on lymphocytes based on forward and side scatter.

    • Gate on singlets.

    • Gate on live cells (viability dye negative).

    • Gate on CD3+ cells.

    • From the CD3+ population, gate on CD8+ cells.

    • Analyze the CD8+ population for IFN-γ expression. The percentage of IFN-γ+ cells within the CD8+ gate represents the frequency of PA (224-233)-specific T-cells.

Visualizations

G cluster_0 Sample Preparation cluster_1 In Vitro Stimulation cluster_2 Staining cluster_3 Analysis splenocytes Splenocytes from Vaccinated/Infected Mouse coculture Co-culture (5-6 hours) splenocytes->coculture peptide PA (224-233) Peptide (1-10 µg/mL) peptide->coculture bfa Add Brefeldin A coculture->bfa surface_stain Surface Stain (CD3, CD8, Viability Dye) coculture->surface_stain bfa->coculture After 1-2h fix_perm Fix & Permeabilize surface_stain->fix_perm ics Intracellular Stain (anti-IFN-γ) fix_perm->ics flow Flow Cytometry Analysis ics->flow

Caption: Workflow for assessing PA (224-233) specific T-cell responses.

T_Cell_Activation APC Antigen Presenting Cell (APC) H-2Db TCR CD8+ T-Cell TCR CD8 APC:MHC->TCR:TCR Recognition Activation T-Cell Activation TCR->Activation Signal 1 & 2 PA_peptide PA (224-233) Peptide PA_peptide->APC:MHC Presented on Cytokines IFN-γ Production Activation->Cytokines Proliferation Clonal Expansion Activation->Proliferation Immunodominance cluster_primary Primary Infection cluster_secondary Secondary (Memory) Infection p_pa PA (224-233) Response p_np NP (366-374) Response p_pa->p_np Co-dominant s_pa PA (224-233) Response s_np NP (366-374) Response s_np->s_pa Dominant

References

Murine Models for the Immunobiology of Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for causing severe infections in immunocompromised individuals, patients with cystic fibrosis, and those with burn wounds. Murine models are indispensable tools for dissecting the complex interplay between this bacterium and the host immune system, paving the way for novel therapeutic strategies. These notes provide an overview of common mouse models and detailed protocols for their application in studying the immunobiology of P. aeruginosa infections.

I. Key Murine Models of P. aeruginosa Infection

Several well-established murine models are used to investigate different facets of P. aeruginosa pathogenesis. The choice of model depends on the specific research question, such as acute pneumonia, chronic lung infection, or wound infections.

  • Acute Pneumonia Model: This model is ideal for studying the initial, acute inflammatory response to lung infection. It is characterized by rapid bacterial proliferation, robust neutrophil influx, and the production of pro-inflammatory cytokines. Infection is typically induced via intranasal or intratracheal instillation of a bacterial suspension.[1][2]

  • Chronic Lung Infection Model: To mimic the persistent infections seen in cystic fibrosis (CF) patients, bacteria are often embedded in agar beads before intratracheal administration.[3][4][5] This method promotes biofilm formation and establishes a long-term infection, allowing for the study of chronic inflammation, bacterial adaptation, and the efficacy of long-term treatments.[3][4] Transgenic mouse strains, such as the βENaC-overexpressing mouse which mimics the mucus-rich CF lung environment, are also valuable tools for these studies.[3][6][7][8]

  • Burn Wound Infection Model: This model is highly relevant for studying infections in burn patients, a major clinical challenge. A nonlethal thermal injury is created on the mouse's skin, which is then inoculated with P. aeruginosa.[9][10][11] This model allows for the investigation of local and systemic immune responses to infection in the context of severe tissue injury and compromised skin barrier function.[9][12]

  • Skin Wound Infection Model: This model involves creating a full-thickness dermal wound that is subsequently infected with P. aeruginosa. It is used to study the pathogen's ability to impair wound healing and the local immune response within the damaged tissue.[13][14]

II. Quantitative Data from Murine Models

The following tables summarize key quantitative data extracted from various studies, providing a comparative overview of different models and experimental conditions.

Table 1: Survival Rates and Lethal Doses

Mouse StrainP. aeruginosa StrainInfection ModelInoculum Dose (CFU)Key FindingReference
C3H/HeNPAO1Acute Pneumonia3 x 10^7LD50 in non-neutropenic mice.[15]
C3H/HeNPAO1Acute Pneumonia10 - 100>88% mortality in neutropenic mice, highlighting the critical role of neutrophils.[15]
BALB/cPAO1^RifBurn Wound2 - 3 x 10^283-100% mortality by 48 hours post-infection.[11]
Thermally Injured MiceP. aeruginosaBurn WoundNot specifiedPhage therapy significantly increased survival from 6% to 22-87% depending on administration route.[12]
KunmingPAO1 & PA14Skin Wound1 x 10^8Infected groups showed significantly lower wound healing rates (77.1-87.5%) compared to uninfected controls.[13]

Table 2: Bacterial Load in Tissues

Mouse StrainP. aeruginosa StrainInfection ModelTime PointTissueBacterial Load (CFU/g or CFU/mL)Reference
C57BL/6PAO1Skin WoundDay 4Wound Tissue~6.1 log CFU/mL[13]
C57BL/6PA14Skin WoundDay 4Wound Tissue~5.5 log CFU/mL[13]
Thermally Injured MicePAO1^RifBurn Wound24 hoursLiver & SpleenUp to 10^4 CFU/gram[11]
CF & BALB/cNH57388A (mucoid)Chronic Lung7 daysLung HomogenateHigh numbers of bacteria detected, indicating chronic infection.[4][5]

Table 3: Host Immune Response Markers

Mouse StrainP. aeruginosa StrainInfection ModelKey Immune Markers MeasuredKey FindingReference
Scnn1b-TgPAO1Chronic Lung (Agar Bead)Cytokines (IL-6, IL-1β, TNFα), Chemokines (KC/GRO, MIP-2)Pro-inflammatory cytokines and neutrophil-attracting chemokines were significantly upregulated in infected transgenic mice.[6][7]
C57BL/6JP. aeruginosaSkin Wound (Biofilm)Cytokines (TNF, CXCL1, IL-6, IL-1β)Upregulated expression of pro-inflammatory cytokines in response to both planktonic and biofilm infections.[14]
BALB/cP. aeruginosaAcute PneumoniaNeutrophils (Gr-1+/CD11b+)Neutrophil proportions in BAL fluid increased to ~67.7% 24 hours post-infection compared to ~5.0% in controls.[16]
Aged BALB/cP. aeruginosaAcute PneumoniaNeutrophils, Chemokine KCNeutrophil migration into the lungs is impaired in aged mice despite elevated chemokine levels.[17]

III. Experimental Protocols

Protocol 1: Acute Pneumonia Model via Intranasal Inoculation

This protocol is adapted from methodologies used to establish acute lung infections.[1]

1. Preparation of Bacterial Inoculum: a. Streak the desired P. aeruginosa strain (e.g., PAO1 or PA14) from a frozen stock onto an LB agar plate and incubate overnight at 37°C.[1] b. Inoculate a single colony into LB broth and culture overnight at 37°C with shaking. c. Subculture the bacteria in fresh LB broth and grow to mid-log phase (OD600 ≈ 1.0).[1] d. Harvest bacteria by centrifugation (e.g., 10,000 x g for 1 min).[1] e. Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS). f. Resuspend the pellet in PBS to the desired concentration (e.g., 1 x 10^7 CFU in 20-50 µL).

2. Intranasal Inoculation Procedure: a. Anesthetize the mouse (e.g., 6-8 week old C57BL/6 or BALB/c) using an appropriate anesthetic like ketamine/xylazine or isoflurane. b. Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), position it in a supine or vertical orientation. c. Carefully dispense the bacterial suspension (e.g., 25 µL) onto the nares, allowing the mouse to inhale the droplets. d. Monitor the animal until it has fully recovered from anesthesia.

3. Post-Infection Analysis: a. At desired time points (e.g., 4, 24, 48 hours), euthanize mice. b. Perform bronchoalveolar lavage (BAL) to collect airway immune cells and fluids for analysis (flow cytometry, cytokine ELISA). c. Harvest lungs for bacterial load enumeration (homogenize and plate serial dilutions) and histopathology.

Protocol 2: Burn Wound Infection Model

This protocol is based on established models of thermal injury followed by infection.[9][10][11]

1. Preparation of Animal: a. Anesthetize the mouse. b. Shave a section of the dorsal surface.

2. Thermal Injury: a. Place the mouse in a protective template that exposes a defined area of the shaved back.[11] b. Induce a nonlethal, full-thickness burn by briefly exposing the skin to a heat source (e.g., an iron rod heated in boiling water or direct contact with 90°C water for 10 seconds).[10][11] c. Immediately administer fluid resuscitation (e.g., 0.8 mL of sterile 0.9% NaCl solution via subcutaneous injection) to prevent dehydration.[11]

3. Bacterial Inoculation: a. Prepare the bacterial inoculum as described in Protocol 1, adjusting the concentration as needed (e.g., 2 x 10^2 to 1 x 10^8 CFU).[11][13] b. One hour post-burn, apply the bacterial suspension (e.g., 50 µL) directly onto or via subcutaneous injection under the burned skin.[10][11] c. The infected area can be covered with sterile surgical tape.[10]

4. Post-Infection Analysis: a. Monitor mice for survival and signs of sepsis. b. At selected time points, collect the burn eschar and underlying tissue to quantify bacterial load. c. Collect blood, spleen, and liver to assess for systemic dissemination of the infection.[11]

IV. Visualizing Workflows and Pathways

Diagrams created using the DOT language to illustrate key experimental and biological processes.

G cluster_prep Inoculum Preparation cluster_infection Infection Procedure cluster_analysis Post-Infection Analysis p1 Streak P. aeruginosa on Agar Plate p2 Overnight Liquid Culture p1->p2 p3 Grow to Mid-Log Phase p2->p3 p4 Harvest & Wash Bacteria p3->p4 p5 Resuspend in PBS to desired CFU p4->p5 i2 Intranasal Instillation of Inoculum p5->i2 i1 Anesthetize Mouse i1->i2 i3 Monitor Recovery i2->i3 a1 Euthanize at Time Points i3->a1 a2 Perform Bronchoalveolar Lavage (BAL) a1->a2 a3 Harvest Lungs & Spleen a1->a3 a4 Flow Cytometry (Cells) a2->a4 a5 ELISA / Multiplex (Cytokines) a2->a5 a6 CFU Plating (Bacterial Load) a3->a6 a7 Histopathology a3->a7

Caption: Workflow for the acute murine pneumonia model of P. aeruginosa infection.

G cluster_host Host Innate Immune Response PA P. aeruginosa (e.g., Flagellin, T3SS) PRR Pattern Recognition Receptors (e.g., TLRs) PA->PRR Recognition Clearance Bacterial Clearance PA->Clearance Inhibition (Biofilm) MyD88 MyD88-dependent Signaling PRR->MyD88 Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) MyD88->Cytokines Chemokines Neutrophil Chemokines (KC/GRO, MIP-2) MyD88->Chemokines Neutrophil Neutrophil Recruitment & Activation Cytokines->Neutrophil Chemokines->Neutrophil Neutrophil->Clearance

Caption: Key host innate immune signaling pathways activated by P. aeruginosa.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Lyophilized PA (224-233) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving lyophilized PA (224-233) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the PA (224-233) peptide?

A1: The PA (224-233) peptide is a 10-amino acid fragment of the polymerase 2 protein from the influenza A virus.[1][2][3] Its sequence is Ser-Ser-Leu-Glu-Asn-Phe-Arg-Ala-Tyr-Val (SSLENFRAYV).[2] It is recognized as a murine H-2 Db- and Kb-restricted immunodominant cytotoxic T-lymphocyte (CTL) epitope of the influenza PR8 virus.[2][3][4]

Q2: What are the primary factors influencing the solubility of the lyophilized PA (224-233) peptide?

A2: The solubility of any peptide, including PA (224-233), is primarily influenced by its amino acid composition, length, pH of the solvent, and the presence of secondary structures.[5][6] Peptides with a high proportion of hydrophobic amino acids may have lower solubility in aqueous solutions.[7][8] The net charge of the peptide at a given pH is also a critical factor, with solubility being lowest at its isoelectric point (pI).[6]

Q3: What is the predicted solubility of the PA (224-233) peptide?

A3: The PA (224-233) peptide is reported to be soluble in water.[2] To understand its solubility characteristics, we can analyze its amino acid sequence (SSLENFRAYV). The peptide contains both hydrophilic (Ser, Glu, Asn, Arg, Tyr) and hydrophobic (Leu, Phe, Ala, Val) residues. A theoretical calculation of its net charge at neutral pH (pH 7) can help predict its behavior in different solvents.

Calculating the Net Charge of PA (224-233) at pH 7:

  • Basic residues (positively charged): Arginine (Arg, R) = +1

  • Acidic residues (negatively charged): Glutamic acid (Glu, E) = -1

  • N-terminus: +1

  • C-terminus: -1

  • Net Charge = (1) + (-1) + (1) + (-1) = 0

Since the net charge is zero, the peptide is considered neutral, which may present solubility challenges in plain water despite reports of its solubility.[9]

Q4: My PA (224-233) peptide is not dissolving in water. What should I do?

A4: If you encounter difficulty dissolving the PA (224-233) peptide in water, do not discard the sample. First, try gentle agitation or vortexing. If it remains insoluble, sonication can be used to aid dissolution.[7][10] It is recommended to always start with a small aliquot of the peptide for solubility testing to avoid risking the entire batch.[6][7][9] If these physical methods fail, a change in solvent or pH may be necessary.

Troubleshooting Guide

Issue 1: Lyophilized PA (224-233) peptide does not dissolve in sterile water.

dot

G cluster_0 Troubleshooting Workflow for Insoluble Peptide start Start: Insoluble Peptide in Water vortex Vortex / Gentle Agitation start->vortex sonicate Sonicate (on ice) vortex->sonicate check_solubility1 Check for Dissolution sonicate->check_solubility1 organic_solvent Use Organic Solvent (e.g., DMSO) check_solubility1->organic_solvent No success Success: Peptide Dissolved check_solubility1->success Yes add_dropwise Add Dropwise to Aqueous Buffer organic_solvent->add_dropwise check_solubility2 Check for Dissolution add_dropwise->check_solubility2 adjust_ph Adjust pH check_solubility2->adjust_ph No check_solubility2->success Yes acidic Add dilute Acetic Acid (for basic peptides) adjust_ph->acidic basic Add dilute Ammonium Bicarbonate (for acidic peptides) adjust_ph->basic check_solubility3 Check for Dissolution acidic->check_solubility3 basic->check_solubility3 denaturant Use Denaturing Agent (e.g., Guanidine HCl) check_solubility3->denaturant No denaturant->success fail Consult Technical Support denaturant->fail check_solSIBILITY3 check_solSIBILITY3 check_solSIBILITY3->success Yes G cluster_1 Peptide Solubility Testing Workflow start Start: Small Aliquot of Lyophilized Peptide water Add Sterile Water start->water check_water Dissolved? water->check_water dmso Add Minimal DMSO check_water->dmso No success Optimal Solvent Identified check_water->success Yes check_dmso Dissolved? dmso->check_dmso ph_adjust Adjust pH check_dmso->ph_adjust No check_dmso->success Yes check_ph Dissolved? ph_adjust->check_ph check_ph->success Yes fail Further Optimization Needed check_ph->fail No

References

Technical Support Center: Optimizing PA (224-233) Peptide Concentration for T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of PA (224-233) peptide concentrations in T-cell assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the PA (224-233) peptide in a T-cell assay?

A1: For initial experiments, a concentration range of 1 to 10 µg/mL is generally recommended for antigen-specific T-cell stimulation.[1] A common starting point is 1 µM of the PA (224-233) peptide.[2][3][4] It is crucial to perform a dose-titration experiment to determine the optimal concentration for your specific cell type and assay system.

Q2: How should I properly dissolve and store the PA (224-233) peptide?

A2: The PA (224-233) peptide should first be dissolved in a small amount of pure DMSO.[1] After ensuring the peptide is completely dissolved, which can be aided by gentle warming (below 40°C) or sonication, dilute it with sterile tissue-culture grade water or PBS to create a concentrated stock solution (e.g., 1 mg/mL).[1] For long-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[1]

Q3: What are the essential controls to include in my T-cell assay?

A3: To ensure the validity of your results, the following controls are essential:

  • Negative Control (Unstimulated): Cells cultured in media alone (with the same final concentration of DMSO as the peptide-stimulated wells) to determine the baseline level of T-cell activation.[1]

  • Positive Control: A mitogen such as Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin to confirm that the T-cells are viable and capable of responding.[1][5]

  • Antigen-Specific Positive Control (Optional but Recommended): A well-characterized peptide epitope known to elicit a response in your system, such as a CEF peptide pool for human PBMCs.[1]

Q4: For how long should I stimulate the T-cells with the PA (224-233) peptide?

A4: The optimal stimulation time depends on the specific T-cell assay being performed:

  • Intracellular Cytokine Staining (ICS): A short-term stimulation of 6-16 hours is common.[6] Some protocols recommend as little as 5-6 hours.[1] A protein transport inhibitor (e.g., Brefeldin A or Monensin) should be added for the last 4-6 hours of culture to allow cytokines to accumulate within the cells.[1][6][7]

  • ELISpot Assay: A longer incubation period of 18-48 hours is typically required for cytokine capture on the membrane.[1]

  • Proliferation Assay (e.g., CFSE): These assays require several days of incubation (typically 3-7 days) to allow for multiple rounds of cell division.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background in negative control wells - Cell death leading to non-specific staining.- Contamination of cell culture.- High concentration of DMSO in the final culture volume.[1]- Assess cell viability before and after the assay.- Use sterile technique and check reagents for contamination.- Ensure the final DMSO concentration is below 1% (v/v).[1]
No response in positive control wells - Poor cell viability.- Inactive mitogens (PMA/Ionomycin).- Issues with detection reagents (e.g., antibodies).- Check cell viability using Trypan Blue or a viability dye.- Use fresh or properly stored mitogens.- Verify the expiration dates and storage conditions of all reagents.
Weak or no response to PA (224-233) peptide - Suboptimal peptide concentration.- Low frequency of PA (224-233)-specific T-cells.- Incorrect HLA restriction for the donor cells.- Perform a peptide titration experiment (e.g., from 0.1 to 20 µg/mL) to find the optimal concentration.- Consider enriching for antigen-specific T-cells before the assay if responses are rare.[9]- Ensure the cell donors have the appropriate MHC haplotype (H-2Db for this murine epitope).[10][11]
High variability between replicate wells - Inconsistent cell plating.- Edge effects in the culture plate.- Pipetting errors.- Ensure a homogenous cell suspension and careful plating.- To minimize evaporation, do not use the outer wells of the plate or fill them with sterile media.[12]- Use calibrated pipettes and be consistent with your technique.

Experimental Protocols & Data Presentation

Peptide Titration for Optimal Concentration

To determine the ideal PA (224-233) peptide concentration, a titration experiment is essential. Below is a sample data table illustrating how to structure the results from such an experiment using an IFN-γ ELISpot assay.

PA (224-233) Concentration (µg/mL)Mean Spot Forming Cells (SFC) per 10^6 PBMCsStandard Deviation
0 (Unstimulated)52
0.1508
0.515015
1.025025
5.027530
10.028028
20.026032

Note: The above data is illustrative. The optimal concentration should be the lowest concentration that gives a maximal response before a plateau or decrease is observed.

Detailed Methodologies

1. Intracellular Cytokine Staining (ICS) Protocol

This protocol is for the detection of intracellular cytokines in T-cells following stimulation with the PA (224-233) peptide.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.[1] Resuspend cells in complete RPMI medium.

  • Stimulation:

    • Plate 1-2 x 10^6 PBMCs per well in a 96-well U-bottom plate.[5]

    • Add the PA (224-233) peptide at various concentrations (for titration) or at the optimized concentration.

    • Incubate for 6-8 hours at 37°C in a CO2 incubator.[7]

    • For the final 4-6 hours of incubation, add a protein transport inhibitor like Brefeldin A (e.g., at 10 µg/mL).[7]

  • Staining:

    • Wash the cells with FACS buffer (PBS + 2% FBS).

    • Stain for surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.[1]

    • Wash and then fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).[5]

    • Permeabilize the cells using a permeabilization buffer (e.g., containing saponin).[5]

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.[1]

  • Acquisition and Analysis: Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.

2. ELISpot Assay Protocol

This protocol outlines the steps for performing an ELISpot assay to quantify cytokine-secreting T-cells.

  • Plate Preparation: Coat an ELISpot plate with a capture antibody for the cytokine of interest (e.g., IFN-γ) and incubate overnight at 4°C. Wash and block the plate.

  • Cell Stimulation:

    • Add 2.5 x 10^5 PBMCs per well to the coated ELISpot plate.[1]

    • Add the PA (224-233) peptide at the desired concentration.

    • Incubate for 18-48 hours at 37°C in a CO2 incubator.[1]

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate) and incubate for 1 hour.

    • Wash and add a substrate solution to develop the spots.

  • Analysis: Stop the development by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Visualizations

experimental_workflow General T-Cell Assay Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_assay Assay-Specific Steps cluster_analysis Analysis pbmc_isolation Isolate PBMCs cell_counting Count and Assess Viability pbmc_isolation->cell_counting plate_cells Plate Cells cell_counting->plate_cells add_peptide Add PA (224-233) Peptide plate_cells->add_peptide incubate Incubate add_peptide->incubate ics ICS: Add Brefeldin A, Surface & Intracellular Staining incubate->ics elispot ELISpot: Develop Spots incubate->elispot prolif Proliferation: Stain with Dye (e.g., CFSE) incubate->prolif flow_cytometry Flow Cytometry ics->flow_cytometry elispot_reader ELISpot Reader elispot->elispot_reader prolif->flow_cytometry

Caption: General workflow for T-cell assays using PA (224-233) peptide.

troubleshooting_logic Troubleshooting Logic for Weak/No Response cluster_solutions Potential Solutions start Weak or No Response to PA (224-233) check_positive_control Is Positive Control (PMA/Iono) Working? start->check_positive_control check_peptide_conc Is Peptide Concentration Optimal? check_positive_control->check_peptide_conc Yes solution_cells Check Cell Viability & Reagent Integrity check_positive_control->solution_cells No check_cell_source Is Cell Source Correct (e.g., appropriate HLA type)? check_peptide_conc->check_cell_source Yes solution_titration Perform Peptide Dose-Titration check_peptide_conc->solution_titration No solution_donor Verify Donor HLA Haplotype check_cell_source->solution_donor No

Caption: Logic diagram for troubleshooting weak T-cell responses.

References

Technical Support Center: Troubleshooting Low Signal in PA (224-233) Specific ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low or no signal issues in Enzyme-Linked Immunospot (ELISpot) assays specific for the influenza A virus polymerase acidic protein epitope PA (224-233). The following question-and-answer format directly addresses common problems encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing no spots or a very weak signal in my PA (224-233) ELISpot assay?

A weak or absent signal is a common issue that can stem from several factors throughout the experimental workflow. The primary reasons often involve suboptimal cell health and density, incorrect antibody concentrations, or procedural errors during the assay. An absence of spots could indicate a very low frequency of responder cells to the PA (224-233) peptide.[1] It is also crucial to ensure that the chosen capture and detection antibodies recognize different epitopes on the target cytokine.[1]

Key areas to investigate include:

  • Cell Viability and Number: The health and quantity of the plated cells are critical.

  • Reagent Concentrations: Suboptimal concentrations of the peptide antigen, capture antibody, or detection antibody can lead to a weak signal.

  • Assay Procedure: Errors in key steps like plate pre-wetting, washing, or incubation can significantly impact results.

  • Cell Stimulation: Inadequate stimulation of the cells will naturally lead to low or no cytokine secretion.

Q2: How can I optimize the number of cells for my experiment?

The optimal number of cells per well is crucial for detecting a response without causing confluent spots. If the frequency of responding cells is low, a higher number of cells per well is necessary.

  • Recommended Range: For Peripheral Blood Mononuclear Cells (PBMCs), a typical starting range is 2 x 10⁵ to 4 x 10⁵ cells per well. If you are unsure, beginning with 250,000 cells per well is a common practice for detecting antigen-specific T-cell responses.[2][3]

  • Titration: It is highly recommended to perform a cell titration experiment, using a serial dilution of cells to determine the optimal density for your specific conditions.

  • Cell-to-Cell Contact: Avoid using too few cells, as proper cell-to-cell contact is often required for efficient stimulation.[2]

Q3: What are the optimal concentrations for capture and detection antibodies?

Incorrect antibody concentrations are a frequent cause of poor signal. Using too little capture or detection antibody will result in a weak signal, while too much can increase background.

  • Capture Antibody: Insufficient capture antibody can lead to large, diffuse spots that are difficult to count.[1] A common starting concentration is 15 µg/ml (1.5 µg per well), but this should be optimized.[2]

  • Detection Antibody: The concentration of the detection antibody must also be optimized.

  • Optimization Method: A checkerboard titration is the most effective method to determine the optimal concentrations for both capture and detection antibodies simultaneously.[4] This involves testing a range of dilutions for both antibodies to find the combination that yields the best signal-to-noise ratio.[4]

Q4: Could my PA (224-233) peptide be the issue?

Yes, the peptide antigen itself can be a source of problems. The PA (224-233) peptide (sequence: SSLENFRAYV) is a known H-2Db-restricted epitope from the influenza A virus, used to stimulate CD8+ T cells.[5][6]

  • Peptide Concentration: T-cell responses to peptides follow a sigmoidal dose-response curve. Most peptides approach saturation at a concentration of around 10 µg/mL.[7] It is advisable to test a range of peptide concentrations to ensure optimal stimulation.

  • Peptide Quality and Storage: Ensure the peptide was synthesized correctly, has a high purity, and has been stored properly to maintain its integrity.

  • Solvent Effects: If the peptide is dissolved in a solvent like DMSO, ensure the final concentration in the well is below 0.5%.[2][3] Higher concentrations of DMSO can be toxic to cells and may damage the PVDF membrane.[2][3]

Q5: How do I ensure my cells are viable and functional?

Healthy, viable cells are fundamental to a successful ELISpot assay.

  • Viability Check: Always assess cell viability before starting the experiment.[1] A viability of at least 89% is recommended for reliable antigen-specific responses.[3] For frozen PBMCs, allow them to rest for at least one hour after thawing to improve viability.

  • Proper Handling: Handle cells gently. Avoid vigorous vortexing; instead, resuspend cell pellets gently using a pipette.[2]

  • Positive Controls: Include a positive control stimulant, such as Phytohaemagglutinin (PHA) for polyclonal T-cell activation, to confirm that the cells are capable of secreting the target cytokine and that the assay system is working correctly.[1][8] If the positive control wells are also weak or blank, it points to a systemic issue with the cells or assay reagents.

Q6: My positive control is working, but my PA (224-233) wells are blank. What does this suggest?

This scenario strongly indicates that the issue is specific to the antigen stimulation rather than a general failure of the assay or cell viability.

  • Low Frequency of Responders: The most likely reason is that the frequency of PA (224-233)-specific T cells in your sample is below the detection limit of the assay.[1] Consider increasing the number of cells per well.[8]

  • Peptide Issue: Re-evaluate the concentration and quality of your PA (224-233) peptide.

  • MHC Haplotype: Confirm that the cell donors have the appropriate MHC haplotype (H-2Db for this peptide in mice) required to present the PA (224-233) epitope.

Quantitative Data Summaries

Table 1: General Guidelines for Cell Concentration in ELISpot
Cell TypeRecommended Starting Concentration (cells/well)Notes
PBMCs (Antigen-Specific)200,000 - 400,000[2]Increase cell number if the expected frequency of responding cells is low.
PBMCs (Polyclonal Stim.)2,000 - 100,000[9]Fewer cells are needed due to the strong, non-specific stimulation.
Splenocytes (Antigen-Specific)200,000 - 800,000[7]The linear range for cell number to spot number is well-defined.
Table 2: Troubleshooting Checklist for Low Signal
CheckpointPotential Cause of Low SignalRecommended Action
Cell Viability High percentage of dead/apoptotic cells.[1]Assess viability with Trypan Blue. Ensure >89% viability.[3] Allow frozen cells to rest post-thaw.
Cell Number Too few responder cells plated.Increase the number of cells per well; perform a cell titration.[8]
Positive Control Weak or no spots in positive control wells.Check cell viability, reagent activity (e.g., PHA, anti-CD3), and overall assay setup.[1]
Plate Pre-wetting Inadequate pre-wetting with ethanol.[1]Pre-wet the PVDF membrane with 35% ethanol for 30 seconds to 2 minutes.[1][2]
Antibody Conc. Suboptimal capture or detection antibody concentration.[10]Perform a checkerboard titration to optimize concentrations.[4]
Peptide Stimulant Suboptimal peptide concentration or poor quality.Titrate peptide concentration (start with 1-10 µg/mL).[7] Verify peptide quality.
Incubation Times Cell incubation time is too short.Increase incubation time (can range from 18-48 hours).[1][10]
Washing Steps Use of detergents (e.g., Tween-20) in the final wash before development.[1]Use PBS only for the final wash steps before adding the substrate.[1]
Development Reagents (e.g., substrate) were cold or expired.[1]Allow all development reagents to come to room temperature before use.[1]

Detailed Experimental Protocols

Protocol 1: Checkerboard Titration for Antibody Optimization

This protocol is used to determine the optimal concentrations of capture and detection antibodies.

  • Plate Coating (Capture Antibody Dilutions):

    • Prepare several dilutions of the capture antibody in sterile PBS. A typical range to test is 5, 10, 15, and 20 µg/mL.

    • Pre-wet a 96-well PVDF plate with 35% ethanol for 30 seconds. Wash 5 times with sterile water.[2]

    • Coat the columns of the plate with the different capture antibody dilutions (e.g., columns 1-3 with 5 µg/mL, columns 4-6 with 10 µg/mL, etc.). Add 100 µL per well.

    • Incubate overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate to remove unbound capture antibody. Block the plate according to the manufacturer's protocol.

    • Add a constant, known number of viable cells (e.g., 250,000 cells/well) and a constant concentration of your stimulant (positive control or PA (224-233) peptide) to all wells.

    • Incubate the cells for the standard duration (e.g., 18-24 hours) at 37°C, 5% CO₂.

  • Detection (Detection Antibody Dilutions):

    • Wash the plate to remove cells.

    • Prepare several dilutions of the biotinylated detection antibody in a blocking buffer (e.g., PBS + 1% BSA). A typical range to test is 0.25, 0.5, 1.0, and 2.0 µg/mL.

    • Add the different dilutions to the rows of the plate (e.g., rows A-B with 0.25 µg/mL, rows C-D with 0.5 µg/mL, etc.). Add 100 µL per well.

    • Incubate for 1-2 hours at room temperature.

  • Development and Analysis:

    • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-ALP/HRP). Incubate as recommended.

    • Wash the plate and add the substrate. Stop the reaction when spots are clearly visible.

    • Analyze the plate. The combination of capture and detection antibody concentrations that produces distinct, well-defined spots with the lowest background is the optimal condition.

Protocol 2: ELISpot Plate Pre-wetting and Coating

Proper plate preparation is a critical first step that is often overlooked.[1]

  • Prepare 35% Ethanol: Prepare a fresh solution of 35% ethanol in sterile water immediately before use.[1]

  • Pre-wet Membrane: Add 50 µL of the 35% ethanol to each well that will be used. Let it sit for no longer than 2 minutes.[2] The membrane should turn uniformly translucent/gray.[1]

  • Wash: Empty the ethanol from the plate by flicking it over a sink. Wash the wells 5 times with 200 µL of sterile water or PBS per well.[2]

  • Coat with Capture Antibody: Dilute the capture antibody to its optimal concentration in sterile PBS. Add 100 µL to each well.

  • Incubate: Seal the plate and incubate overnight at 4-8°C.[2]

  • Wash and Block: The next day, wash the plate to remove unbound antibody and proceed with blocking before adding cells.

Visual Guides and Workflows

ELISpot_Workflow ELISpot Workflow & Low Signal Checkpoints plate_prep 1. Plate Pre-wetting & Coating blocking 2. Blocking plate_prep->blocking ts1 CRITICAL: Improper pre-wetting leads to no/poor signal. plate_prep->ts1 cell_prep 3. Cell Preparation & Plating blocking->cell_prep stimulation 4. Incubation & Cytokine Secretion cell_prep->stimulation ts2 CRITICAL: Check cell viability (>89%) and optimize cell number. cell_prep->ts2 detection_ab 5. Add Detection Ab stimulation->detection_ab ts3 CRITICAL: Optimize incubation time (18-48h). stimulation->ts3 conjugate 6. Add Enzyme Conjugate detection_ab->conjugate ts4 CRITICAL: Titrate antibody concentrations. detection_ab->ts4 development 7. Add Substrate & Develop Spots conjugate->development analysis 8. Wash, Dry & Analyze development->analysis ts5 CRITICAL: Use PBS only for final wash. Allow substrate to warm to RT. development->ts5

Caption: ELISpot workflow with critical checkpoints for troubleshooting low signal.

Troubleshooting_Tree Low Signal Troubleshooting Decision Tree start Start: Low or No Spots q_pos_ctrl Is the Positive Control (e.g., PHA) working? start->q_pos_ctrl cause_systemic Probable Cause: Systemic Assay Failure q_pos_ctrl->cause_systemic No q_neg_ctrl Is the Negative Control (cells only) clean? q_pos_ctrl->q_neg_ctrl Yes sol_systemic1 Solution: 1. Check cell viability/health.[1] 2. Verify reagent activity (Abs, enzyme, substrate). cause_systemic->sol_systemic1 sol_systemic2 Solution: 3. Review entire protocol for errors (e.g., washing, pre-wetting).[1] cause_systemic->sol_systemic2 cause_high_bg Issue: High Background (Not a low signal problem) q_neg_ctrl->cause_high_bg No cause_antigen Probable Cause: Antigen-Specific Issue q_neg_ctrl->cause_antigen Yes sol_high_bg Action: Refer to High Background Troubleshooting Guide. cause_high_bg->sol_high_bg sol_antigen1 Solution: 1. Increase cell number per well to find rare responders.[2][11] cause_antigen->sol_antigen1 sol_antigen2 Solution: 2. Titrate PA (224-233) peptide concentration (1-10 µg/mL).[10] cause_antigen->sol_antigen2 sol_antigen3 Solution: 3. Verify peptide quality and correct MHC haplotype of cells. cause_antigen->sol_antigen3

References

Stability of PA (224-233) peptide in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of the PA (224-233) peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized PA (224-233) peptide for long-term stability?

For long-term storage, lyophilized PA (224-233) peptide should be stored at -20°C or -80°C.[1][2][3][4] When stored under these conditions in a tightly sealed vial to prevent moisture absorption, the peptide can remain stable for several years.[3][4][5] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can introduce moisture and degrade the peptide.[2][6]

Q2: How should I store the PA (224-233) peptide after reconstitution?

Once reconstituted, the stability of the PA (224-233) peptide in solution is significantly reduced.[1][7][8] For short-term storage (up to a few weeks), the solution should be kept at 2-8°C.[1] For longer-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][7][8] It is advisable to use a sterile, slightly acidic buffer (pH 5-6) for reconstitution to enhance stability.[6][8]

Q3: What are the primary factors that can affect the stability of the PA (224-233) peptide?

Several factors can impact the stability of the PA (224-233) peptide:

  • Temperature: Higher temperatures accelerate degradation. Consistent, low-temperature storage is critical.[1][2]

  • Moisture: Lyophilized peptides are hygroscopic and moisture can lead to hydrolysis and degradation.[1][6]

  • Oxidation: The PA (224-233) sequence (SSLENFRAYV) does not contain highly susceptible amino acids like Cysteine or Methionine, but oxidation can still occur over time, especially with repeated exposure to air.[7] Storing under an inert gas like nitrogen or argon can mitigate this.[5][7]

  • pH: Extreme pH conditions can cause hydrolysis. A pH range of 5-7 is generally optimal for peptide stability in solution.[2][6]

  • Light Exposure: Direct light can cause photodegradation of sensitive amino acid residues.[1][9]

  • Microbial Contamination: For peptides in solution, microbial growth can lead to degradation. Use sterile solvents and techniques for reconstitution.[8]

Q4: How can I determine if my stored PA (224-233) peptide has degraded?

Signs of degradation can include:

  • Visual Changes: Clumping of the lyophilized powder, discoloration, or cloudiness in the reconstituted solution can indicate degradation or contamination.[1][10]

  • Reduced Biological Activity: A decrease in the expected biological response in your assays is a key indicator of degradation.

  • Analytical Characterization: The most reliable method is to analyze the peptide's purity and integrity using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A decrease in the main peptide peak and the appearance of new peaks in the chromatogram suggest degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty dissolving the lyophilized peptide. The peptide may have aggregated due to improper storage (moisture exposure).Try sonicating the solution briefly. If solubility issues persist, consider using a small amount of a different solvent like DMSO or acetonitrile, if compatible with your experiment.
Inconsistent experimental results between batches or over time. Peptide degradation due to improper storage or handling (e.g., repeated freeze-thaw cycles, exposure to room temperature for extended periods).Aliquot the reconstituted peptide into single-use vials to minimize freeze-thaw cycles.[1][8] Always allow lyophilized peptide to reach room temperature before opening.[2] Re-verify the purity of your peptide stock using HPLC.
Loss of peptide activity in cell-based assays. The peptide in the working solution has degraded. Peptides in solution, especially at low concentrations, are less stable.Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid storing peptides in solution for extended periods.[8]
Cloudy or precipitated solution after thawing. The peptide may have low solubility in the chosen buffer, or precipitation occurred during freezing/thawing.Centrifuge the vial to pellet the precipitate and use the supernatant, though the concentration may be lower than expected. Consider re-evaluating the reconstitution buffer for better solubility.

Quantitative Stability Data

The following tables present hypothetical stability data for the PA (224-233) peptide based on general principles of peptide stability. This data is for illustrative purposes to guide storage decisions.

Table 1: Long-Term Stability of Lyophilized PA (224-233) Peptide

Storage TemperaturePurity after 1 Year (%)Purity after 3 Years (%)Purity after 5 Years (%)
-80°C >98%>97%>95%
-20°C >97%>95%~92%
4°C ~90%<85%Not Recommended
Room Temp (25°C) <70%Not RecommendedNot Recommended

Table 2: Short-Term Stability of Reconstituted PA (224-233) Peptide (in PBS, pH 7.4)

Storage TemperaturePurity after 1 Week (%)Purity after 4 Weeks (%)Purity after 8 Weeks (%)
-80°C (single thaw) >99%>98%>97%
-20°C (single thaw) >98%>97%>95%
4°C ~95%~88%<80%
Room Temp (25°C) <80%<60%Not Recommended

Experimental Protocols

Protocol: Stability Assessment of PA (224-233) Peptide using RP-HPLC

Objective: To determine the purity and degradation of the PA (224-233) peptide over time under different storage conditions.

Materials:

  • Lyophilized or reconstituted PA (224-233) peptide samples

  • Reverse-Phase HPLC (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector set to 214 nm

Methodology:

  • Sample Preparation:

    • For lyophilized samples, reconstitute a fresh vial at each time point to a known concentration (e.g., 1 mg/mL) in Mobile Phase A.

    • For solutions, thaw the stored aliquot and dilute to the appropriate concentration for injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a standard volume (e.g., 20 µL) of the peptide sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214 nm.

  • Data Analysis:

    • Identify the main peak corresponding to the intact PA (224-233) peptide.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

    • Compare the purity of stored samples to a reference standard (time zero sample) to quantify degradation.

Visualizations

Peptide_Stability_Workflow cluster_setup Experiment Setup cluster_timepoint Time-Point Analysis cluster_analysis Data Interpretation start Receive/Synthesize PA (224-233) Peptide t0_analysis Time Zero Analysis (HPLC, MS) start->t0_analysis aliquot Aliquot Peptide (Lyophilized & Reconstituted) t0_analysis->aliquot storage Store Aliquots under Varied Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage pull_sample Pull Samples at Defined Intervals (1, 3, 6, 12 months) storage->pull_sample prep_sample Prepare Sample for Analysis pull_sample->prep_sample hplc_ms Run HPLC-MS Analysis prep_sample->hplc_ms compare Compare Chromatograms to Time Zero hplc_ms->compare quantify Quantify Purity & Identify Degradants compare->quantify report Generate Stability Report quantify->report

Caption: Workflow for assessing long-term peptide stability.

Peptide_Degradation_Pathways peptide Intact PA (224-233) Peptide hydrolysis Hydrolysis peptide->hydrolysis H₂O (moisture) oxidation Oxidation peptide->oxidation O₂ (air exposure) aggregation Aggregation peptide->aggregation Temp/Conc. Fluctuations deamidation Deamidation (Asn residue) peptide->deamidation pH, Temp degraded_h Shorter Peptide Fragments hydrolysis->degraded_h degraded_o Oxidized Peptide oxidation->degraded_o degraded_a Insoluble Aggregates aggregation->degraded_a degraded_d Modified Peptide (Asp, IsoAsp) deamidation->degraded_d

Caption: Common degradation pathways for peptides in storage.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Synthetic PA (224-233) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of the synthetic Prohibitin A (PA) (224-233) peptide. The principles and protocols outlined here are broadly applicable to synthetic peptides and aim to ensure experimental reproducibility and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in synthetic peptides?

Batch-to-batch variability in synthetic peptides can originate from several stages of the manufacturing and handling process. Key sources include variations in the quality and purity of raw materials like amino acid derivatives and reagents used in solid-phase peptide synthesis (SPPS).[1] Inconsistent synthesis conditions, such as incomplete coupling or deprotection steps, can lead to the formation of deletion or truncated peptide sequences.[1] Furthermore, differences in purification efficiency, particularly with methods like high-performance liquid chromatography (HPLC), can result in varying levels of process-related impurities.[1] Finally, inconsistencies in the lyophilization process and subsequent handling and storage can affect the peptide's water content, stability, and lead to degradation.[1]

Q2: What are the critical quality attributes (CQAs) to monitor for ensuring peptide consistency between batches?

To ensure batch-to-batch consistency, several critical quality attributes (CQAs) should be rigorously monitored. These include:

  • Identity: Verifying the correct amino acid sequence and molecular weight.[2][3][4]

  • Purity: Quantifying the percentage of the target peptide relative to impurities.[2][3][4]

  • Peptide Content (Net Peptide Content): Determining the actual amount of peptide in the lyophilized powder, accounting for water and counter-ions.[2][5]

  • Appearance: Ensuring a consistent physical appearance (e.g., color, texture) of the lyophilized powder.[2]

  • Solubility: Confirming consistent solubility in the intended solvent.[6]

  • Water Content: Measuring the amount of residual water, which can impact stability.[2][5]

  • Counter-ion Content: Quantifying the amount of counter-ions (e.g., TFA, acetate) from the purification process.[3][5]

Q3: How should I properly store and handle my synthetic PA (224-233) peptide to maintain its integrity?

Proper storage and handling are crucial for maintaining the stability and consistency of synthetic peptides. For long-term storage, lyophilized peptides should be kept at -20°C or preferably -80°C in a tightly sealed container with a desiccant to prevent moisture absorption and degradation.[7][8] When preparing to use the peptide, it is important to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, as many peptides are hygroscopic.[7][9][10] If the peptide needs to be dissolved, it is best to prepare fresh solutions for each experiment. If storing a stock solution is unavoidable, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[9][10][11] For peptides containing amino acids prone to oxidation (e.g., Cys, Met, Trp), dissolving and storing in an oxygen-free solvent is recommended.[9]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Between Batches

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incorrect Net Peptide Content Do not assume that the gross weight of the lyophilized powder is the actual peptide amount. Always refer to the net peptide content provided in the Certificate of Analysis (CoA) to calculate accurate concentrations. If not provided, request this information from the manufacturer or perform an amino acid analysis.[2]
Presence of Impurities Review the purity data from the CoA. Even at high purity levels (e.g., >95%), the remaining impurities could be biologically active antagonists or agonists. If inconsistent results persist, consider ordering the peptide at a higher purity grade.
Peptide Degradation Improper storage or handling can lead to degradation. Ensure the peptide is stored at the recommended temperature and protected from moisture and light.[7][8][11] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[9][10][11]
Oxidation Peptides containing Cysteine, Tryptophan, or Methionine are susceptible to oxidation, which can alter their biological activity.[6] Store such peptides under an inert gas (e.g., argon) and use deoxygenated solvents for reconstitution.[9]
Variations in Counter-ion Trifluoroacetic acid (TFA) is a common counter-ion from HPLC purification and can be cytotoxic in some cell-based assays.[6] If you observe inconsistent cellular responses, consider requesting the peptide with a different counter-ion, such as acetate.[3]
Issue 2: Poor or Variable Solubility

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Hydrophobic Nature of the Peptide The PA (224-233) sequence may have hydrophobic characteristics. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary before diluting with an aqueous buffer.[9] Always test the solubility of a small aliquot first.[10]
Peptide Aggregation Aggregation can be a problem, especially for hydrophobic sequences.[12][13] Sonication can help to break up aggregates and improve solubility.[9]
Incorrect pH of the Solvent The net charge of a peptide is pH-dependent, which affects its solubility. For acidic peptides (net negative charge), dissolving in a basic buffer may help. For basic peptides (net positive charge), an acidic buffer may be more suitable.[9]
Formation of Secondary Structures Some peptide sequences can form secondary structures that hinder solubility.[12][13] Using denaturing agents, if compatible with the downstream application, can sometimes improve solubility.

Experimental Protocols for Quality Control

To ensure minimal variability, a consistent set of quality control tests should be performed on each new batch of synthetic peptide.

1. Identity and Purity Analysis by LC-MS

  • Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to confirm the identity (by mass) and purity of a synthetic peptide.[2][14]

  • Methodology:

    • Sample Preparation: Reconstitute a small, accurately weighed amount of the lyophilized peptide in a suitable solvent (e.g., water with 0.1% formic acid or acetonitrile/water mixture).

    • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., 0.1% formic acid).

    • Mass Spectrometry: The eluent from the HPLC is directed into a mass spectrometer (e.g., ESI-MS). The mass-to-charge ratio (m/z) of the peptide is measured to confirm its molecular weight.[15][16]

    • Purity Assessment: The purity is determined by integrating the area of the main peptide peak in the chromatogram relative to the total area of all peaks at a specific wavelength (typically 214-220 nm).[3]

2. Net Peptide Content by Amino Acid Analysis (AAA)

  • Principle: Amino Acid Analysis determines the precise amount of peptide by quantifying the constituent amino acids after acid hydrolysis.[2]

  • Methodology:

    • Hydrolysis: An accurately weighed sample of the peptide is hydrolyzed in 6N HCl at 110°C for 24 hours. This breaks the peptide bonds, releasing the individual amino acids.

    • Derivatization: The amino acids in the hydrolysate are derivatized to make them detectable.

    • Quantification: The derivatized amino acids are separated and quantified by chromatography (e.g., HPLC or ion-exchange chromatography) and compared to a known standard.[2]

    • Calculation: The net peptide content is calculated by comparing the measured amount of each amino acid to the expected ratio based on the peptide sequence and the initial weight of the sample.

3. Water Content by Karl Fischer Titration

  • Principle: Karl Fischer titration is a highly accurate method for determining the water content in a solid sample.[2]

  • Methodology:

    • A known weight of the lyophilized peptide is dissolved in a suitable solvent (e.g., anhydrous methanol).

    • The solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

    • The endpoint of the titration is detected potentiometrically, and the amount of water is calculated.

Diagrams

Experimental_Workflow Workflow for Ensuring Peptide Batch Consistency cluster_0 Peptide Synthesis and Purification cluster_1 Quality Control Analysis cluster_2 Data Analysis and Batch Release cluster_3 Storage and Handling Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification Reverse-Phase HPLC Synthesis->Purification Lyophilization Lyophilization Purification->Lyophilization QC_Tests Perform QC Tests Lyophilization->QC_Tests LC_MS LC-MS (Identity & Purity) QC_Tests->LC_MS AAA AAA (Net Peptide Content) QC_Tests->AAA KF Karl Fischer (Water Content) QC_Tests->KF CoA Generate Certificate of Analysis (CoA) Compare Compare to Specifications CoA->Compare Release Batch Release Compare->Release Storage Store at -20°C to -80°C Release->Storage Handling Proper Handling and Reconstitution Storage->Handling

Caption: Workflow for ensuring peptide batch consistency.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results Start Inconsistent Results Observed Check_Concentration Verify Peptide Concentration Calculation (using Net Peptide Content) Start->Check_Concentration Review_CoA Review Certificate of Analysis (CoA) (Purity, Impurities) Check_Concentration->Review_CoA Concentration Correct Contact_Support Contact Technical Support Check_Concentration->Contact_Support Concentration Incorrect Evaluate_Handling Evaluate Storage and Handling Procedures (Temperature, Moisture, Freeze-Thaw) Review_CoA->Evaluate_Handling CoA within Specs Review_CoA->Contact_Support CoA out of Specs Consider_Solubility Assess Peptide Solubility (Solvent, pH, Aggregation) Evaluate_Handling->Consider_Solubility Handling is Correct Evaluate_Handling->Contact_Support Handling Incorrect Consider_Solubility->Contact_Support Solubility Issues Persist

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Enhancing the Immunogenicity of PA (224-233) Peptide Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the immunogenicity of PA (224-233) peptide vaccines through the use of adjuvants.

Frequently Asked Questions (FAQs)

Q1: Why is an adjuvant necessary for a PA (224-233) peptide vaccine?

A1: Peptide antigens, such as the PA (224-233) epitope, are often poorly immunogenic on their own. They are small molecules that may not efficiently activate the innate immune system, which is a critical first step in generating a robust adaptive immune response. Adjuvants act as immunostimulants, enhancing the body's response to the peptide antigen, leading to stronger and more durable immunity. They can achieve this by creating an antigen depot, activating innate immune cells through pattern recognition receptors (PRRs), and promoting the maturation of antigen-presenting cells (APCs) like dendritic cells.

Q2: What are some common adjuvants used with peptide vaccines like PA (224-233)?

A2: Several types of adjuvants can be used to enhance the immunogenicity of peptide vaccines. Common choices include:

  • Aluminum salts (Alum): One of the most widely used adjuvants in human vaccines. It primarily promotes a Th2-biased immune response.

  • Toll-like receptor (TLR) agonists: These molecules mimic components of pathogens and directly activate innate immune cells. A common example is CpG oligodeoxynucleotides (CpG ODN), which are TLR9 agonists and tend to induce a Th1-biased response.

  • Self-assembling peptides: These peptides can be engineered to co-assemble with the PA (224-233) epitope, forming nanofibers or other nanostructures. This multivalent presentation of the epitope can efficiently activate B cells and be readily taken up by APCs.

  • Emulsions (e.g., Freund's adjuvant - for preclinical research only): These create a depot of the antigen at the injection site, allowing for slow release and prolonged exposure to the immune system.

Q3: How do I choose the right adjuvant for my PA (224-233) vaccine experiment?

A3: The choice of adjuvant depends on the desired type of immune response. For protection against many viral infections, a Th1-biased response, characterized by the production of interferon-gamma (IFN-γ) and the activation of cytotoxic T lymphocytes (CTLs), is often desirable. In this case, a TLR agonist like CpG ODN might be a suitable choice. For generating a strong antibody response, an alum-based adjuvant could be considered. Self-assembling peptides offer a modern and often less inflammatory approach to enhancing immunogenicity. It is often necessary to empirically test several adjuvants to determine the best one for a specific application.

Q4: What are the key immunological readouts to assess the efficacy of an adjuvanted PA (224-233) vaccine?

A4: To evaluate the immunogenicity of your vaccine formulation, you should measure both the humoral (antibody-mediated) and cellular (T cell-mediated) immune responses. Key assays include:

  • ELISA (Enzyme-Linked Immunosorbent Assay): To measure the titer of PA (224-233)-specific antibodies in the serum.

  • ELISpot (Enzyme-Linked Immunospot Assay): To quantify the number of PA (224-233)-specific T cells that secrete cytokines, such as IFN-γ.

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry: To identify and quantify the frequency of PA (224-233)-specific CD4+ and CD8+ T cells that produce specific cytokines upon stimulation.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low or no antibody titer in ELISA 1. Insufficient immunogenicity of the vaccine formulation. 2. Suboptimal dose of peptide or adjuvant. 3. Improper storage of peptide or adjuvant. 4. Incorrect ELISA protocol.1. Try a different adjuvant or a combination of adjuvants. 2. Perform a dose-response experiment to optimize the concentrations of the PA (224-233) peptide and the chosen adjuvant. 3. Ensure that the peptide and adjuvant are stored at the recommended temperatures and protected from degradation. 4. Verify all steps of the ELISA protocol, including coating concentration, blocking, antibody dilutions, and washing steps.
Low or no T cell response in ELISpot or Flow Cytometry 1. Adjuvant may not be optimal for inducing a T cell response. 2. Incorrect peptide sequence or purity. 3. Suboptimal stimulation of splenocytes/PBMCs in vitro. 4. Issues with the assay protocol.1. Consider using a Th1-polarizing adjuvant like CpG ODN. 2. Confirm the sequence and purity of the PA (224-233) peptide using mass spectrometry and HPLC. 3. Optimize the concentration of the PA (224-233) peptide used for in vitro restimulation and the incubation time. 4. For ELISpot, ensure proper plate coating and washing. For flow cytometry, verify the antibody panel, gating strategy, and compensation.
High background in assays 1. Non-specific binding of antibodies in ELISA or ELISpot. 2. Contamination of reagents or cell cultures. 3. Over-stimulation of cells in functional assays.1. Optimize blocking conditions and antibody concentrations. 2. Use sterile techniques and fresh, high-quality reagents. 3. Titrate the concentration of the peptide used for in vitro stimulation.
Inconsistent results between experiments 1. Variability in animal handling and immunization. 2. Inconsistent preparation of the vaccine formulation. 3. Variation in assay performance.1. Standardize the route of administration, injection volume, and handling of animals. 2. Prepare the vaccine formulation fresh for each experiment and ensure proper mixing of the peptide and adjuvant. 3. Include positive and negative controls in every assay to monitor performance and normalize results.

Data Presentation

Table 1: Hypothetical Comparative Immunogenicity of Adjuvanted PA (224-233) Peptide Vaccines

Disclaimer: The following data is a synthesized representation based on typical outcomes from multiple studies and is intended for illustrative purposes. Actual results may vary.

AdjuvantPA (224-233)-Specific IgG Titer (ELISA)IFN-γ Secreting Cells (per 10^6 splenocytes) (ELISpot)% of IFN-γ+ CD8+ T cells (Flow Cytometry)
None (Peptide only) 1:10015 ± 50.1 ± 0.05
Alum 1:10,00050 ± 150.3 ± 0.1
CpG ODN 1:5,000250 ± 501.5 ± 0.3
Self-Assembling Peptide 1:8,000150 ± 300.9 ± 0.2

Experimental Protocols

ELISA for PA (224-233)-Specific Antibody Titration
  • Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of PA (224-233) peptide (5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (PBS with 5% non-fat dry milk) for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add 100 µL/well of serially diluted serum samples (starting at a 1:100 dilution in blocking buffer) and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated anti-mouse IgG (diluted in blocking buffer according to the manufacturer's instructions) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Development: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL/well of 2N H₂SO₄ to stop the reaction.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives an absorbance value greater than twice the background.

ELISpot for IFN-γ Producing Cells
  • Plate Coating: Coat a 96-well PVDF-membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.

  • Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2 x 10⁵ cells per well.

  • Stimulation: Add PA (224-233) peptide to the wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Washing and Detection: Wash the plate with PBS containing 0.05% Tween-20. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Incubation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a BCIP/NBT substrate solution. Monitor for the development of spots.

  • Stop and Dry: Stop the reaction by washing with distilled water. Allow the plate to dry completely.

  • Analysis: Count the spots in each well using an ELISpot reader.

Flow Cytometry for Intracellular Cytokine Staining
  • Cell Preparation: Prepare a single-cell suspension of splenocytes (1 x 10⁶ cells/well in a 96-well plate).

  • In Vitro Stimulation: Stimulate the cells with PA (224-233) peptide (10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 5-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with a fluorescently labeled anti-mouse IFN-γ antibody for 30 minutes at 4°C.

  • Washing: Wash the cells to remove unbound antibody.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software. Gate on CD3+ T cells, then on CD4+ and CD8+ subsets, and finally determine the percentage of IFN-γ positive cells within each subset.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_immunization Immunization cluster_analysis Immunological Analysis Immunization Immunize Mice with PA (224-233) + Adjuvant Spleen_Harvest Harvest Spleens Immunization->Spleen_Harvest 2 weeks ELISA ELISA for Antibody Titer Spleen_Harvest->ELISA Serum ELISpot ELISpot for IFN-γ Secretion Spleen_Harvest->ELISpot Splenocytes Flow_Cytometry Flow Cytometry for Intracellular Cytokines Spleen_Harvest->Flow_Cytometry Splenocytes

Caption: Experimental workflow for evaluating adjuvanted PA (224-233) vaccines.

cpg_tlr9_pathway cluster_dc Dendritic Cell CpG_ODN CpG ODN Endosome Endosome CpG_ODN->Endosome Internalization TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB IRF7 IRF7 TRAF6->IRF7 Nucleus Nucleus NF_kB->Nucleus IRF7->Nucleus Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) Nucleus->Pro_inflammatory_Cytokines Transcription Type_I_IFN Type I IFN Nucleus->Type_I_IFN Transcription

Caption: CpG ODN signaling pathway via TLR9 in dendritic cells.

self_assembling_peptide_mechanism cluster_vaccine Vaccine Formulation cluster_immune_response Immune Response Peptide PA (224-233) Peptide Nanofiber Self-Assembled Nanofiber Peptide->Nanofiber Self_Assembling_Domain Self-Assembling Domain Self_Assembling_Domain->Nanofiber APC Antigen Presenting Cell (APC) Nanofiber->APC Uptake B_Cell B Cell Nanofiber->B_Cell Multivalent Presentation Internalization Internalization & Processing APC->Internalization BCR_Crosslinking BCR Cross-linking B_Cell->BCR_Crosslinking Activation Activation & Antibody Production BCR_Crosslinking->Activation

Caption: Mechanism of action for self-assembling peptide adjuvants.

Technical Support Center: Overcoming Poor T-Cell Response to PA (224-233) in Neonatal Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the T-cell response to the influenza virus peptide PA (224-233) in neonatal mice.

Frequently Asked Questions (FAQs)

Q1: Why is the T-cell response to PA (224-233) weaker in neonatal mice compared to adult mice?

A1: The T-cell response in neonatal mice is inherently weaker and delayed due to the immaturity of their immune system. Several factors contribute to this:

  • Immature Dendritic Cells (DCs): Neonatal DCs have a reduced capacity to activate naive T-cells. They express lower levels of co-stimulatory molecules and produce less of the key Th1-polarizing cytokine, IL-12.[1][2]

  • T-Cell Intrinsic Factors: Neonatal T-cells are intrinsically biased towards a T-helper 2 (Th2) type response, which is less effective for clearing viral infections compared to a Th1 response.[3][4][5] They also have a higher activation threshold and may exhibit decreased effector functions.[4]

  • Altered Immunodominance: In adult C57BL/6 mice, the CD8+ T-cell response to influenza virus is co-dominant, targeting both the NP (366-374) and PA (224-233) epitopes. However, neonatal mice show a strong bias towards the PA (224-233) epitope, with a significantly reduced response to NP (366-374).[6]

  • Delayed Kinetics: The peak of the primary CD8+ T-cell response in neonatal mice is delayed compared to adult mice.[4]

Q2: At what age can I expect to see a more robust T-cell response in neonatal mice?

A2: There is a significant evolution of the cytotoxic T-lymphocyte (CTL) response within the first week of life. Studies have shown that 3-day-old neonates have a markedly depressed CTL response to PA (224-233) compared to 7-day-old mice, which can mount a response equivalent to that of adults for this specific epitope.[4]

Q3: What are the expected quantitative differences in the CTL response to PA (224-233) between neonatal and adult mice?

A3: The following table summarizes the expected number of IFN-γ producing CTLs specific for PA (224-233) in the lungs of C57BL/6 mice at day 10 post-infection with influenza virus.

Age GroupMean IFN-γ producing CTLs per 100 mg lung tissue (± SEM)
3-day-old Neonates2.9 ± 1.0 x 10⁴
7-day-old Neonates15.3 ± 4.3 x 10⁴
Adult Mice21.2 ± 4.0 x 10⁴

Data adapted from Carey, et al. (2016).[4]

Troubleshooting Guides

Problem 1: Low or undetectable PA (224-233)-specific T-cell response in 3-day-old neonatal mice.

  • Possible Cause 1: Inherent immunological immaturity.

    • Solution: Consider using 7-day-old neonatal mice, as their CTL response to PA (224-233) is comparable to that of adults.[4] If experiments must be conducted on 3-day-old mice, be aware that the response will be significantly lower.

  • Possible Cause 2: Suboptimal immunization protocol.

    • Solution 1: Incorporate a potent Th1-polarizing adjuvant. Co-administration of CpG oligodeoxynucleotides (ODNs) with the peptide antigen can enhance the activation of neonatal dendritic cells and promote a Th1-biased immune response.[7][8][9]

    • Solution 2: Adoptive transfer of adult bone marrow-derived dendritic cells (BMDCs). Transferring adult BMDCs pulsed with the PA (224-233) peptide into neonatal mice can improve T-cell priming and enhance the specific CTL response.[6]

    • Solution 3: Maternal probiotic supplementation. Supplementing the diet of pregnant dams with certain probiotics, such as Lactobacillus rhamnosus or Bifidobacterium lactis, has been shown to enhance the CD8+ T-cell response to influenza infection in their offspring.[10]

Problem 2: The observed T-cell response is predominantly Th2-biased, characterized by high levels of IL-4 and IL-5, and low IFN-γ production.

  • Possible Cause: Natural Th2 bias of the neonatal immune system.

    • Solution 1: Use a Th1-skewing adjuvant. As mentioned above, CpG ODNs are effective at promoting Th1 responses in neonates.[7][9]

    • Solution 2: Exogenous IL-12 administration. The limited IL-12 production by neonatal DCs is a key factor in the Th2 bias.[1] Co-administration of recombinant IL-12 with the antigen can help drive a Th1 response.

    • Solution 3: Genetic adjuvants. Co-immunization with DNA vectors expressing Th1 cytokines like IL-12 or IFN-γ can effectively bias the neonatal immune response towards Th1.[5]

Problem 3: Difficulty in detecting PA (224-233)-specific T-cells by flow cytometry.

  • Possible Cause 1: Low frequency of specific T-cells.

    • Solution: Ensure that the mice are at the peak of their response (which may be delayed in neonates) before harvesting cells.[4] Consider using enrichment techniques for antigen-specific T-cells if the frequency is too low for direct detection.

  • Possible Cause 2: Inadequate staining protocol.

    • Solution: Optimize the concentration of the PA (224-233) MHC class I tetramer and the anti-CD8 antibody. Ensure proper blocking steps to minimize non-specific binding. Include appropriate positive and negative controls in your staining panel.

Experimental Protocols

1. Neonatal Mouse Immunization with PA (224-233) Peptide and CpG Adjuvant

  • Preparation of Immunogen:

    • Reconstitute the PA (224-233) peptide (e.g., SSLENFRAYV) in sterile PBS or DMSO to a stock concentration of 1 mg/mL.

    • Prepare the CpG ODN 1826 adjuvant at a stock concentration of 1 mg/mL in sterile PBS.

    • On the day of immunization, mix the PA (224-233) peptide and CpG ODN to achieve the desired final concentrations in a total injection volume of 25-50 µL. A typical dose for a neonatal mouse is 1-10 µg of peptide and 5-10 µg of CpG ODN.

  • Immunization Procedure:

    • Use 3-day-old or 7-day-old C57BL/6 neonatal mice.

    • Administer the immunogen via subcutaneous (s.c.) injection in the scruff of the neck using a 30-gauge needle.

    • Return the pups to their mother immediately after injection.

    • Analyze the T-cell response 7-10 days post-immunization.

2. IFN-γ ELISPOT Assay for Quantifying PA (224-233)-Specific Splenocytes

  • Plate Coating:

    • Coat a 96-well PVDF membrane ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash the plate with sterile PBS and block with RPMI-1640 medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.

  • Cell Preparation:

    • Harvest spleens from immunized and control mice into complete RPMI-1640 medium.

    • Prepare single-cell suspensions by mechanical dissociation.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the splenocytes and resuspend them in complete RPMI-1640 medium. Count viable cells using trypan blue exclusion.

  • Cell Plating and Stimulation:

    • Plate the splenocytes at a density of 2-5 x 10⁵ cells/well.

    • Add the PA (224-233) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like Concanavalin A).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection and Development:

    • Wash the plate with PBS containing 0.05% Tween-20.

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP).

    • After another wash, add the BCIP/NBT substrate to develop the spots.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry and count the spots using an ELISPOT reader.

3. Flow Cytometry for Identification of PA (224-233)-Specific CD8+ T-Cells

  • Cell Preparation:

    • Prepare single-cell suspensions from the lungs or spleens of immunized mice as described for the ELISPOT assay.

  • Tetramer Staining:

    • Resuspend 1-2 x 10⁶ cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

    • Add the PE- or APC-conjugated H-2Dᵇ/PA (224-233) tetramer at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Surface Marker Staining:

    • Add a cocktail of fluorescently labeled antibodies against surface markers such as CD8, CD44, and CD62L.

    • Incubate for 20-30 minutes on ice in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells with FACS buffer and fix with 1% paraformaldehyde if necessary.

    • Acquire the data on a flow cytometer.

    • Gate on the lymphocyte population, then on CD8+ cells.

    • Identify the PA (224-233)-specific CD8+ T-cells as the tetramer-positive population within the CD8+ gate.

Visualizations

Neonatal_TCell_Activation_Pathway cluster_APC Neonatal Antigen Presenting Cell (DC) cluster_TCell Neonatal Naive CD8+ T-Cell cluster_Outcome T-Cell Response APC Immature DC MHC_Peptide MHC-I + PA(224-233) TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 Low CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Weak) IL12 Low IL-12 Production TCell Naive CD8+ T-Cell IL12->TCell Signal 3 (Weak) Poor_Activation Poor Activation & Proliferation TCell->Poor_Activation Th2_Bias Default Th2 Bias TCell->Th2_Bias

Caption: Default signaling pathway for PA(224-233) in neonatal mice.

Enhanced_Neonatal_TCell_Activation cluster_Intervention Intervention Strategies cluster_APC Activated Neonatal APC (DC) cluster_TCell Neonatal Naive CD8+ T-Cell cluster_Outcome Enhanced T-Cell Response CpG CpG Adjuvant Activated_APC Mature DC CpG->Activated_APC Adult_DC Adoptive Transfer of Adult DC Adult_DC->Activated_APC MHC_Peptide MHC-I + PA(224-233) TCR TCR MHC_Peptide->TCR Signal 1 High_CD80_86 High CD80/CD86 CD28 CD28 High_CD80_86->CD28 Signal 2 (Strong) High_IL12 High IL-12 Production TCell Naive CD8+ T-Cell High_IL12->TCell Signal 3 (Strong) Strong_Activation Robust Activation & Proliferation TCell->Strong_Activation Th1_Response Effective Th1 Response TCell->Th1_Response

Caption: Enhanced T-cell activation pathway with adjuvants or adult DCs.

Experimental_Workflow cluster_Immunization Immunization cluster_Harvest Tissue Harvest (Day 7-10 post-immunization) cluster_Assay Immune Response Analysis cluster_Analysis Data Analysis Immunize Immunize Neonatal Mice (e.g., 7-day-old) with PA(224-233) +/- Adjuvant Harvest Harvest Spleen and/or Lungs Immunize->Harvest Cell_Prep Prepare Single-Cell Suspension Harvest->Cell_Prep ELISPOT IFN-γ ELISPOT Assay Cell_Prep->ELISPOT Flow Flow Cytometry (Tetramer & Surface Staining) Cell_Prep->Flow Quantify_CTL Quantify PA-specific IFN-γ secreting cells ELISPOT->Quantify_CTL Phenotype_TCell Phenotype PA-specific CD8+ T-cells (e.g., CD44, CD62L) Flow->Phenotype_TCell

Caption: Experimental workflow for assessing T-cell response to PA(224-233).

References

Refinements for PA (224-233) tetramer staining to reduce background noise

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their PA(224-233) tetramer staining protocols and reduce background noise. The following information is based on best practices for MHC tetramer staining and flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise in PA(224-233) tetramer staining?

High background noise in tetramer staining can be attributed to several factors, primarily non-specific binding of the tetramer reagent. Key causes include:

  • Dead Cells: Deceased cells are notoriously "sticky" and non-specifically bind antibodies and tetramers.[1]

  • Fc Receptor-Mediated Binding: Immune cells like monocytes, macrophages, and B-cells express Fc receptors that can bind antibodies and tetramer complexes non-specifically.[2][3]

  • Suboptimal Reagent Concentration: An excessive amount of tetramer or antibodies can lead to increased non-specific binding and a reduced signal-to-noise ratio.[1][4]

  • Issues with Staining Conditions: Incubation time and temperature can significantly impact staining quality.[4][5][6]

  • Cell Clumping and Aggregates: Aggregated cells can trap reagents, leading to false positives.[5]

  • Dye-Mediated Non-Specific Binding: Certain fluorochromes, particularly cyanine-based tandem dyes, can bind non-specifically to monocytes and macrophages.[7]

Q2: What controls are essential for a successful PA(224-233) tetramer staining experiment?

To ensure the accuracy and reliability of your results, the inclusion of proper controls is critical.[5] Recommended controls include:

  • Negative Control Tetramer: An MHC tetramer with an irrelevant peptide that should not bind to the T cells of interest. This helps to differentiate between specific binding and background noise.[4][8]

  • Unstained Cells: This sample helps to assess the level of autofluorescence in the cell population.

  • Viability Dye: The use of a viability dye is crucial to exclude dead cells from the analysis, as they can non-specifically bind the tetramer.[8]

  • Positive Control: Whenever possible, use a sample known to contain PA(224-233)-specific T cells, such as a T cell clone or cells from a known positive donor.[4]

  • Fluorescence Minus One (FMO) Controls: These are important for accurately setting gates for the tetramer-positive population, especially in multicolor panels.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during PA(224-233) tetramer staining.

Issue: High Background Staining in the CD8-Negative Population

Potential Cause Recommended Solution
Non-specific binding to dead cells. Incorporate a viability dye (e.g., 7-AAD, Propidium Iodide) into your staining panel and gate on live cells during analysis.[6][8]
Fc receptor binding on other immune cells (e.g., B cells, monocytes). Pre-incubate cells with an Fc receptor blocking reagent before adding the tetramer and antibodies.[2][8]
Excess tetramer concentration. Titrate the PA(224-233) tetramer to determine the optimal concentration that provides the best signal-to-noise ratio.[1][4]
Cell aggregates. Use gentle cell handling techniques and consider adding EDTA to your buffers to prevent clumping. Gate on singlets during flow cytometry analysis.[8]

Issue: Weak or No Specific Staining Signal

Potential Cause Recommended Solution
Low frequency of antigen-specific T cells. Increase the number of cells stained for the assay. For rare events, staining more cells may be necessary.[4]
Suboptimal staining conditions. Optimize incubation time and temperature. Lower temperatures may require longer incubation times.[4][6] A common starting point is 30-60 minutes at 2-8°C.[8]
Tetramer degradation. Ensure proper storage of the tetramer reagent as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
TCR internalization. Staining with pMHC multimers is dependent on the T-cell receptor (TCR) density on the cell surface. TCRs can internalize after antigen engagement.[9]
Incorrectly set flow cytometer settings. Properly calibrate the cytometer, adjust compensation settings, and set appropriate detector gains.[5]

Experimental Protocols

Optimized General Protocol for PA(224-233) Tetramer Staining

This protocol provides a general framework. Optimization of specific steps may be required for your experimental system.

  • Cell Preparation:

    • Isolate mononuclear cells (e.g., PBMCs, splenocytes) using standard density gradient centrifugation.

    • Wash the cells with an appropriate buffer (e.g., PBS with 2% FBS).

    • Determine cell viability and count. Ensure cell viability is high (>90%).

    • Resuspend cells to a concentration of 1-2 x 10^7 cells/mL.

  • Fc Receptor Blocking:

    • (Recommended) Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C. This is particularly important when working with samples containing a high frequency of monocytes or macrophages.[2][3]

  • Tetramer Staining:

    • Centrifuge the PA(224-233) tetramer reagent at high speed (e.g., 3300 x g) for 5 minutes before use to remove aggregates.[4]

    • Add the pre-titrated optimal amount of the PA(224-233) tetramer to the cell suspension.

    • Incubate for 30-60 minutes at 4°C, protected from light. Some protocols may benefit from incubation at room temperature or 37°C, but this requires careful optimization.[6]

  • Surface Marker Staining:

    • Without washing, add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD3, and a viability dye).

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells 2-3 times with a wash buffer to remove unbound tetramer and antibodies.[4]

  • Fixation (Optional):

    • If cells are not to be analyzed immediately, they can be fixed with a 1% methanol-free formalin solution in PBS. Fixation should be performed after staining is complete.[4]

  • Data Acquisition:

    • Acquire events on a flow cytometer as soon as possible after staining.

    • Ensure proper gating strategies are in place to identify live, singlet, lymphocyte, and CD8+ populations before analyzing the tetramer-positive cells.[4][8]

Quantitative Data Summary

ParameterRecommended RangeNotes
Cell Number 2-10 million lymphoid cellsMay need to be increased for rare event detection.[4]
Tetramer Incubation Time 20 minutes - 20 hoursA common starting point is 30-60 minutes.[6][8] Longer times may be needed for some MHC class II tetramers.[6]
Tetramer Incubation Temperature 4°C to 37°C4°C is common to prevent TCR internalization. 37°C has been reported to improve staining for some tetramers.[6]
Tetramer Concentration 1-20 µg/mLMust be titrated for each new lot and experimental system.[6]
Viability Dye Concentration e.g., 0.5 µg/mL for Propidium IodideFollow manufacturer's recommendations.[6]

Visualizations

TetramerStainingWorkflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis prep_cells Isolate & Count Cells check_viability Check Viability >90% prep_cells->check_viability fc_block Fc Block (Optional) check_viability->fc_block Viable Cells tetramer_stain Add PA(224-233) Tetramer fc_block->tetramer_stain surface_stain Add Surface Antibodies (CD8, Viability Dye, etc.) tetramer_stain->surface_stain wash Wash Cells surface_stain->wash acquire Acquire on Flow Cytometer wash->acquire gating Gate on Live, Singlets, Lymphocytes, CD8+ acquire->gating analyze Analyze Tetramer+ Population gating->analyze

Caption: Experimental workflow for PA(224-233) tetramer staining.

TroubleshootingFlowchart cluster_causes Potential Causes & Solutions cluster_solutions Actions start High Background Noise? dead_cells Dead Cell Staining? start->dead_cells Yes fc_binding Fc Receptor Binding? dead_cells->fc_binding No use_viability_dye Use Viability Dye & Gate dead_cells->use_viability_dye Yes tetramer_conc Tetramer Concentration Too High? fc_binding->tetramer_conc No use_fc_block Use Fc Block fc_binding->use_fc_block Yes aggregates Cell Aggregates? tetramer_conc->aggregates No titrate_tetramer Titrate Tetramer tetramer_conc->titrate_tetramer Yes gate_singlets Gate on Singlets aggregates->gate_singlets Yes

Caption: Troubleshooting flowchart for high background in tetramer staining.

References

Addressing challenges in expressing PA (224-233) as part of a recombinant protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the expression of the PA (224-233) peptide as part of a recombinant protein. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Troubleshooting Guides

Problem 1: Low or No Expression of the Recombinant Protein

Low or undetectable levels of your recombinant protein containing the PA (224-233) peptide can be a significant hurdle. The small size of the peptide may contribute to instability of the mRNA or the protein itself. Here are some common causes and solutions.

Troubleshooting Strategies for Low/No Expression

Potential Cause Recommended Solution Experimental Protocol Expected Outcome
Suboptimal Codon Usage The codon usage of the PA (224-233) sequence and the fusion partner may not be optimized for your expression host (e.g., E. coli).Codon Optimization: Synthesize a new gene construct with codons optimized for the expression host.[1][2][3][4]Increased protein yield. One study showed a 6.75-fold increase in protein content after codon optimization for expression in yeast.[1]
mRNA Instability The mRNA transcript of the small peptide fusion may be prone to degradation.Alter Ribosomal Binding Sites: Modify the sequence upstream of the start codon to create a more favorable ribosomal binding site.[5]Improved translation initiation and higher protein expression levels.
Promoter Leakiness or Toxicity of the Protein If the recombinant protein is toxic to the host cells, even low levels of expression before induction can inhibit cell growth.Use a Tightly Regulated Promoter: Switch to an expression vector with a very tightly controlled promoter (e.g., pET vectors).[6]Reduced basal expression, leading to healthier cell cultures and potentially higher yields upon induction.
Inefficient Induction The concentration of the inducing agent, the timing of induction (cell density), or the induction temperature may not be optimal.Optimize Induction Conditions: Test a range of inducer concentrations (e.g., IPTG), induce at different optical densities (OD600 of 0.6-0.8 is common), and test various induction temperatures (e.g., 16°C, 25°C, 37°C).[6]Identification of the optimal conditions for maximal protein expression.
Problem 2: The Recombinant Protein is Insoluble (Inclusion Bodies)

A common issue, especially in bacterial expression systems, is the formation of insoluble protein aggregates known as inclusion bodies.[7][8] While this can sometimes be advantageous for purification, recovering functional protein requires refolding, which can be challenging.

Troubleshooting Strategies for Protein Insolubility

Potential Cause Recommended Solution Experimental Protocol Expected Outcome
High Expression Rate Rapid, high-level expression can overwhelm the cell's folding machinery.Lower Expression Temperature: Reduce the induction temperature (e.g., to 16-25°C) to slow down protein synthesis and allow more time for proper folding.[7][9]Increased proportion of soluble protein.
Hydrophobic Nature of the Peptide The amino acid composition of PA (224-233) or the fusion partner may promote aggregation.[10]Use a Solubility-Enhancing Fusion Tag: Fuse a highly soluble protein like Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), or Thioredoxin (Trx) to your protein.[8][11][12][13][14]Improved solubility and higher yield of the fusion protein in the soluble fraction.
Lack of Proper Chaperones The host cell may lack the necessary chaperones to assist in the folding of your specific recombinant protein.Co-express Molecular Chaperones: Co-transform the expression host with a plasmid that expresses chaperones like GroEL/GroES or DnaK/DnaJ.[14]Enhanced proper folding and increased solubility of the target protein.
Improper Cellular Environment The reducing environment of the E. coli cytoplasm can prevent the formation of necessary disulfide bonds.Express in the Periplasm: Use a vector with a signal sequence that directs the protein to the more oxidizing environment of the periplasm.Facilitation of correct disulfide bond formation and potentially improved solubility.

Experimental Protocols

Protocol 1: Codon Optimization
  • Obtain the Amino Acid Sequence: Start with the amino acid sequence of your full recombinant protein, including the PA (224-233) peptide and any fusion partners.

  • Use Codon Optimization Software: Utilize online tools or standalone software to reverse-translate the amino acid sequence into a DNA sequence optimized for your expression host (e.g., E. coli K12). These tools replace rare codons with those that are more frequently used by the host, which can enhance translation efficiency.[2][3]

  • Gene Synthesis: Synthesize the optimized DNA sequence commercially.

  • Cloning: Clone the new, optimized gene into your expression vector.

  • Expression Trial: Transform the new construct into your expression host and perform a small-scale expression trial to compare the yield with the non-optimized version.

Protocol 2: Small-Scale Expression Trials to Optimize Induction
  • Inoculation: Inoculate 5 mL of appropriate growth medium (e.g., LB broth with the required antibiotic) with a single colony of your expression strain harboring the expression vector. Grow overnight at 37°C with shaking.

  • Subculture: The next day, inoculate 50 mL of fresh medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches the desired density for induction (e.g., 0.6).

  • Induction: Split the culture into smaller flasks. To each flask, add a different concentration of the inducer (e.g., IPTG at 0.1, 0.5, and 1.0 mM). Also, place the flasks at different temperatures (e.g., 16°C, 25°C, and 37°C).

  • Harvesting: Harvest cell pellets by centrifugation at various time points post-induction (e.g., 4 hours, 8 hours, overnight).

  • Analysis: Lyse a small, normalized amount of cells from each condition and analyze the total protein by SDS-PAGE to determine the optimal induction parameters.

Frequently Asked Questions (FAQs)

Q1: Why is expressing a small peptide like PA (224-233) so challenging?

A1: Expressing small peptides can be difficult for several reasons. They are often susceptible to proteolytic degradation by host cell proteases.[15] Their small size may also lead to unstable mRNA transcripts. Furthermore, they may not fold correctly on their own and can be prone to aggregation. To overcome these issues, it is highly recommended to express them as a fusion to a larger, more stable protein.[16][17]

Q2: What is the best fusion tag to use for expressing the PA (224-233) peptide?

A2: The choice of fusion tag depends on the desired outcome. For enhancing solubility, large, highly soluble proteins like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) are excellent choices.[12][13][14] For purification purposes, a small polyhistidine-tag (His-tag) is very common and allows for efficient affinity chromatography.[11] Often, a combination of a solubility tag and an affinity tag is used.[11] It is important to note that the fusion tag may need to be cleaved from the final product, so incorporating a protease cleavage site between the tag and your peptide is crucial.[8]

Q3: My protein is expressed, but it's in inclusion bodies. What is the first thing I should try?

A3: The simplest and often most effective first step is to lower the induction temperature.[7][9] Reducing the temperature from 37°C to a range of 16-25°C slows down the rate of protein synthesis, which can give the protein more time to fold correctly and remain soluble.[7]

Q4: I have optimized codons and induction conditions, but the expression is still very low. What else can I do?

A4: If expression remains low, consider changing the expression host strain. Some strains are specifically engineered to deal with common expression problems. For example, strains deficient in certain proteases (like Lon and OmpT) can prevent degradation of your recombinant protein.[18] There are also strains that contain plasmids to supply tRNAs for codons that are rare in E. coli.[18]

Q5: Can the PA (224-233) peptide affect the folding of the fusion partner?

A5: It is possible. Although small, the peptide could potentially interfere with the proper folding of the larger fusion protein, especially if it is inserted into a critical structural region. The secondary structure of the final recombinant protein can be influenced by the fusion peptide.[19] It is generally advisable to fuse the peptide to either the N- or C-terminus of the fusion partner, often with a flexible linker sequence in between, to minimize conformational changes.

Visualizations

experimental_workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low/No Expression of PA (224-233) Fusion Protein codon_opt Codon Optimization start->codon_opt Check Codons promoter_sel Select Tightly Regulated Promoter codon_opt->promoter_sel Still Low Yield induction_opt Optimize Induction (Temp, Time, [Inducer]) promoter_sel->induction_opt Check Expression Control solubility_tag Add/Change Solubility Tag (MBP, GST, Trx) induction_opt->solubility_tag Protein Insoluble success Successful Soluble Protein Expression induction_opt->success Soluble Protein Achieved solubility_tag->success Soluble Protein Achieved

Caption: A workflow for troubleshooting low expression and insolubility of recombinant proteins.

logical_relationship cluster_expression Expression Level cluster_solubility Solubility cluster_solutions_low Solutions for Low Expression cluster_solutions_insoluble Solutions for Insolubility start Initial Expression Attempt of PA (224-233) Fusion high_exp High Expression start->high_exp low_exp Low/No Expression start->low_exp soluble Soluble high_exp->soluble insoluble Insoluble (Inclusion Bodies) high_exp->insoluble codon_opt Optimize Codons low_exp->codon_opt change_host Change Host Strain low_exp->change_host purify Proceed to Purification soluble->purify lower_temp Lower Induction Temp. insoluble->lower_temp add_tag Add Solubility Tag insoluble->add_tag

Caption: A decision tree for addressing common recombinant protein expression outcomes.

signaling_pathway Conceptual Pathway: PA(224-233) in an Immunotherapy Context cluster_cell Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell (CTL) rec_protein Recombinant Protein (containing PA 224-233) processing Proteasomal Processing rec_protein->processing mhc1 MHC Class I Presentation processing->mhc1 PA(224-233) peptide tcr T Cell Receptor (TCR) Recognition mhc1->tcr Binding activation T Cell Activation & Clonal Expansion tcr->activation response Effector Functions: - Cytotoxicity - Cytokine Release activation->response target_cell Virus-Infected Cell (Target) response->target_cell Elimination

Caption: Antigen presentation pathway for the PA(224-233) epitope from a recombinant protein.

References

Strategies to improve the in vivo efficacy of PA (224-233) based therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PA (224-233) based therapies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the in vivo efficacy of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is PA (224-233) and what is its primary mechanism of action?

A1: PA (224-233), with the sequence SSLENFRAYV, is an immunodominant H-2Db-restricted cytotoxic T lymphocyte (CTL) epitope derived from the acidic polymerase (PA) protein of the Influenza A virus.[1][2][3] Its primary mechanism involves being processed within an antigen-presenting cell (APC) and presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule, H-2Db. This MHC-peptide complex is then recognized by specific CD8+ T cells, triggering a cytotoxic immune response against influenza-infected cells.

Q2: Why is the in vivo efficacy of PA (224-233) sometimes limited?

A2: The efficacy of PA (224-233) based therapies can be limited by several factors. A primary reason is that its antigen presentation is often restricted to dendritic cells (DCs) and is less efficient on other cells like macrophages or infected lung epithelium.[4] This can lead to a robust primary response but a subdominant or less effective memory response compared to other epitopes like NP (366-374).[4][5] Consequently, vaccination with the PA (224-233) peptide alone may not confer full protection against a viral challenge and, in some contexts, could even be detrimental by skewing the immune response away from more broadly presented epitopes.[4][6][7]

Q3: What is the role of Heat Shock Protein 90 (HSP90) in PA (224-233) presentation?

A3: PA (224-233) exhibits an unusual characteristic of forming a stable cytosolic pool by associating with Heat Shock Protein 90 (HSP90).[8] This chaperone-mediated interaction protects the peptide from rapid degradation and facilitates its continuous availability for loading onto MHC class I molecules, a process crucial for cross-presentation by dendritic cells.[9][10] This HSP90-dependent pathway can operate redundantly with the standard PA28-proteasome pathway, highlighting its importance in the peptide's immunogenicity.[9]

II. Troubleshooting Guides

Problem Area 1: Low Immunogenicity or Non-Protective Response

Q: My in vivo experiment using a PA (224-233) peptide formulation is showing a weak or non-protective T-cell response. What are the potential causes and solutions?

A: This is a common challenge stemming from the peptide's intrinsic properties and formulation. Below are key areas to troubleshoot.

Potential Cause Explanation Recommended Solution(s)
Insufficient Adjuvant Peptide epitopes are often poorly immunogenic on their own and require a potent adjuvant to stimulate the necessary innate immune signals for a strong adaptive response.Incorporate a proven adjuvant. For influenza, oil-in-water emulsions like MF59 and AS03 are licensed and known to boost both B and T-cell responses.[11][12][13] Saponin-based adjuvants (e.g., Matrix-M) and Toll-like receptor (TLR) agonists (e.g., CpG, GLA) have also shown promise in preclinical and clinical trials for enhancing cellular immunity.[12][]
Suboptimal Delivery System The peptide may be cleared too quickly or not efficiently delivered to antigen-presenting cells (APCs).Utilize an advanced delivery system. Encapsulating the peptide in lipid-based nanoparticles (LNPs) or polymeric micelles can protect it from degradation and improve uptake by APCs.[15] Supramolecular systems, such as self-assembling peptide nanofibers, can create a depot effect, prolonging antigen exposure and enhancing the immune response.[16]
Antigen Presentation Restriction The PA (224-233) epitope is presented effectively by dendritic cells but poorly by other infected cells. This can limit viral clearance at the site of infection.[4]Combine PA (224-233) with other viral epitopes. Formulate a multi-epitope vaccine that includes peptides known for broader presentation, such as NP (366-374). This can create a more comprehensive T-cell response capable of targeting a wider range of infected cells.
Peptide Dose The administered dose may be too low to elicit a strong response or too high, potentially leading to tolerance.Perform a dose-response study. Titrate the peptide concentration in your formulation to identify the optimal dose that maximizes the specific CD8+ T-cell response (measured by ELISpot or ICS) without inducing excessive toxicity or anergy.
Problem Area 2: Peptide Instability, Aggregation, and Formulation Issues

Q: I'm observing inconsistent results, and I suspect my PA (224-233) peptide is degrading or aggregating in my formulation. How can I diagnose and fix this?

A: Peptide stability is critical for reproducible results. Peptides are susceptible to proteolysis, oxidation, and physical aggregation.

Potential Cause Explanation Recommended Solution(s)
Enzymatic Degradation Peptides are rapidly degraded by proteases present in serum and interstitial fluid in vivo, or by residual enzymatic activity in complex in vitro media.[17][18]1. Assess Stability: Perform an in vitro serum stability assay (see Protocol 3) to determine the peptide's half-life. 2. Modify the Peptide: If stability is low, consider chemical modifications such as N-terminal acetylation, C-terminal amidation, or incorporating non-natural D-amino acids to reduce susceptibility to proteases.[19] 3. Encapsulate: Use delivery systems like liposomes or nanoparticles to shield the peptide from enzymatic attack.
Physical Aggregation Peptides can self-associate to form soluble or insoluble aggregates, which reduces the concentration of active monomer and can alter immunogenicity.[20] This is influenced by pH, temperature, concentration, and peptide sequence.[21]1. Formulation Optimization: Screen different buffer conditions (pH, ionic strength) to find the optimal formulation that minimizes aggregation. Use dynamic light scattering (DLS) to monitor for aggregate formation. 2. Include Excipients: Incorporate stabilizing excipients like sugars (e.g., trehalose) or non-ionic surfactants (e.g., polysorbates) into the formulation.
Lyophilized Peptide Handling Lyophilized peptides can be hygroscopic and affected by static charge, leading to inaccurate weighing and inconsistent final concentrations.[22]1. Proper Handling: Equilibrate the peptide vial to room temperature before opening to prevent condensation. Use an anti-static weigh boat or ionizer. 2. Reconstitution: Use a validated, high-purity solvent (e.g., sterile water, DMSO) for reconstitution and ensure complete dissolution before adding to complex buffers. Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.

III. Data Summary: Strategies to Enhance PA (224-233) Immunogenicity

The following table summarizes qualitative and quantitative findings from various studies on improving influenza-specific T-cell responses.

StrategyAdjuvant/SystemKey FindingsEfficacy MetricReference(s)
Adjuvant Emulsions AS03 (Squalene, α-tocopherol)Induces stronger B-cell and T-cell responses to H5N1 vaccine compared to vaccine alone. Triggers NF-κB dependent innate response.Higher antibody titers and cellular responses.[11][12][]
MF59 (Squalene)Induces greater antibody and cellular responses in children and immune-naïve individuals. Enhances cross-protective immunity.Higher antibody titers; increased CD4/CD8 responses.[11][13]
Saponin Adjuvants Matrix-M™Adjuvanted H5N1 vaccine induced sufficient antibody response against homologous and heterologous strains. Elicited higher humoral and cellular immunity in older adults.Higher HI antibody titers and cellular responses.[12][]
Delivery Systems Peptide-Pulsed BMDCsVaccination of neonatal mice with PA (224-233)-pulsed Bone Marrow-Derived Dendritic Cells (BMDCs) elevated PA-specific CD8+ T-cell levels in the lung compared to unvaccinated controls.Increased percentage of PA-tetramer+ CD8+ T cells.[6]
Immune Checkpoint Inhibition 1-MT (IDO Inhibitor)Pharmacological inhibition of Indoleamine 2,3-dioxygenase (IDO) significantly increased the number of PA-specific CD8+ T-cells in the bronchoalveolar lavage fluid of infected mice.Increased number and frequency of PA-tetramer+ CD8+ T-cells.[22]

IV. Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for Antigen-Specific T-Cell Response

This protocol is for quantifying PA (224-233)-specific T-cells based on their secretion of Interferon-gamma (IFN-γ) upon stimulation.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Capture anti-mouse IFN-γ antibody

  • Biotinylated detection anti-mouse IFN-γ antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • PA (224-233) peptide (e.g., 1 mg/mL stock in DMSO)

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)

  • Spleens from immunized and control mice

  • Red blood cell lysis buffer (e.g., ACK lysis buffer)

Procedure:

  • Plate Coating (Day 1):

    • Pre-wet the ELISpot plate wells with 15 µL of 70% ethanol for 1 minute.

    • Wash 3 times with 200 µL/well of sterile PBS.

    • Coat each well with 100 µL of capture antibody diluted in PBS to the recommended concentration (e.g., 1-5 µg/mL).

    • Seal the plate and incubate overnight at 4°C.[23]

  • Cell Preparation (Day 2):

    • Prepare a single-cell suspension from the spleens of immunized mice.

    • Lyse red blood cells using ACK lysis buffer for 5 minutes at room temperature.

    • Wash the splenocytes twice with complete RPMI medium.

    • Count viable cells using a hemocytometer and trypan blue exclusion. Resuspend cells in complete RPMI to a final concentration of 5x10^6 cells/mL.

    • Wash the coated plate 3 times with sterile PBS.

    • Block the membrane by adding 200 µL/well of complete RPMI medium and incubating for at least 2 hours at 37°C.[24]

  • Cell Stimulation:

    • Discard the blocking medium from the plate.

    • Add 2-3 x 10^5 splenocytes (in 50 µL) to each well.[23]

    • Prepare peptide dilutions. For stimulation, add 50 µL of PA (224-233) peptide diluted in medium to achieve a final concentration of 1-10 µg/mL.

    • Controls:

      • Negative Control: Cells with medium only (or medium with equivalent DMSO concentration).

      • Positive Control: Cells stimulated with a mitogen like Concanavalin A (5 µg/mL) or PMA/Ionomycin.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2. Do not disturb the plates during incubation to ensure round spot formation.[24]

  • Spot Development (Day 3):

    • Discard cells by flicking the plate. Wash wells 6 times with PBS containing 0.05% Tween 20 (PBST).

    • Add 100 µL/well of diluted biotinylated detection antibody. Incubate for 2 hours at 37°C.[23][24]

    • Wash 6 times with PBST.

    • Add 100 µL/well of diluted Streptavidin-ALP/HRP conjugate. Incubate for 1 hour at room temperature.

    • Wash 3 times with PBST, followed by 3 final washes with PBS only (Tween 20 can interfere with substrate).

    • Add 100 µL of BCIP/NBT or AEC substrate to each well. Monitor spot development in the dark (5-30 minutes).

    • Stop the reaction by washing thoroughly with tap water.

    • Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol measures the frequency of PA (224-233)-specific T-cells producing IFN-γ and TNF-α.

Materials:

  • Splenocytes or lung-infiltrating lymphocytes from immunized mice

  • PA (224-233) and NP (366-374) peptides

  • Brefeldin A (protein transport inhibitor)

  • PMA and Ionomycin (positive control)

  • FACS buffer (PBS + 2% FBS + 0.02% Sodium Azide)

  • Live/Dead stain (e.g., Zombie Aqua)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-CD44, anti-IFN-γ, anti-TNF-α

  • Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm)

Procedure:

  • Cell Stimulation:

    • Aliquot 1-2 x 10^6 cells per well in a 96-well U-bottom plate.

    • Stimulate cells for 4-6 hours at 37°C with:

      • PA (224-233) peptide (final concentration 1-10 µM).[25]

      • Negative control (medium + DMSO).

      • Positive control (PMA 50 ng/mL + Ionomycin 1 µg/mL).[6]

    • Add Brefeldin A (e.g., 10 µg/mL) for the final 2-4 hours of incubation to trap cytokines intracellularly.[6][26]

  • Surface Staining:

    • Wash cells with FACS buffer.

    • Stain with a Live/Dead marker for 20 minutes at room temperature, protected from light.

    • Wash cells again.

    • Stain with surface antibodies (anti-CD3, anti-CD8, anti-CD44) for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash cells twice with FACS buffer.

    • Resuspend cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.

    • Wash cells twice with 1X Permeabilization/Wash buffer.

  • Intracellular Staining:

    • Resuspend the permeabilized cells in 50 µL of Perm/Wash buffer containing the intracellular antibodies (anti-IFN-γ, anti-TNF-α).

    • Incubate for 30-45 minutes at 4°C, protected from light.

  • Acquisition:

    • Wash cells twice with Perm/Wash buffer.

    • Resuspend in FACS buffer for analysis.

    • Acquire samples on a flow cytometer. Gate on Live -> Lymphocytes -> Singlets -> CD3+ -> CD8+ cells, then analyze the expression of IFN-γ and TNF-α within the CD44+ (antigen-experienced) population.

Protocol 3: In Vitro Peptide Stability Assay in Serum

This protocol provides a general framework for assessing the stability of PA (224-233) in the presence of serum proteases.

Materials:

  • PA (224-233) peptide

  • Mouse or human serum, thawed on ice

  • Incubator at 37°C

  • Precipitation agent: ice-cold acetonitrile (ACN) or ethanol

  • Microcentrifuge

  • HPLC system with a C18 column or LC-MS system

Procedure:

  • Assay Setup:

    • Prepare a stock solution of PA (224-233) in an appropriate solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).

    • In microcentrifuge tubes, dilute the peptide stock into pre-warmed (37°C) serum to a final concentration of ~50-100 µg/mL. Prepare separate tubes for each time point (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

    • The T=0 sample should be prepared by adding the precipitation agent before adding the peptide to the serum.

  • Incubation:

    • Incubate the tubes at 37°C in a water bath or heat block.

  • Protein Precipitation:

    • At each designated time point, stop the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile to the tube.[17]

    • Vortex vigorously and incubate on ice for 20-30 minutes to allow for full protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.

    • Analyze the supernatant by reverse-phase HPLC or LC-MS.

    • Quantify the peak area corresponding to the intact PA (224-233) peptide at each time point.

  • Data Interpretation:

    • Normalize the peak area at each time point to the peak area of the T=0 sample (representing 100% intact peptide).

    • Plot the percentage of intact peptide versus time.

    • Calculate the peptide's half-life (t½) by fitting the data to a one-phase exponential decay curve.[17]

V. Visualizations

Diagram 1: Antigen Processing Pathway for PA (224-233)

PA224_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PA224 PA (224-233) Peptide HSP90 HSP90 PA224->HSP90 Binding & Stabilization Degraded Degraded Fragments PA224->Degraded Degradation HSP90->PA224 Proteasome Proteasome HSP90->Proteasome Chaperoning TAP TAP Transporter Proteasome->TAP Trimmed Peptides PLC Peptide Loading Complex TAP->PLC MHC1 MHC Class I MHC1->PLC MHC1_Peptide MHC-I + Peptide Complex PLC->MHC1_Peptide Loading Surface Cell Surface (T-Cell Recognition) MHC1_Peptide->Surface Transport

Caption: HSP90-mediated stabilization and processing of PA (224-233) for MHC Class I presentation.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

Efficacy_Workflow Immunization 1. Immunization (e.g., C57BL/6 Mice) - Group A: PA(224-233) + Adjuvant - Group B: Adjuvant Control - Group C: Naive Control Boost 2. Booster Dose (Optional, Day 14) Immunization->Boost Challenge 3. Viral Challenge (Day 28) Infect all groups with Influenza A Virus Boost->Challenge Monitor 4. Monitor Disease - Weight Loss - Survival Rate Challenge->Monitor Harvest 5. Harvest Tissues (Day 7-10 post-challenge) - Spleen - Lungs / BAL Challenge->Harvest Analysis 6. Immune Response Analysis Harvest->Analysis ELISpot ELISpot Assay (IFN-γ production) Analysis->ELISpot ICS Intracellular Staining (IFN-γ, TNF-α by Flow Cytometry) Analysis->ICS Titer Viral Titer Assay (Plaque Assay on Lung Homogenate) Analysis->Titer

Caption: Workflow for evaluating the in vivo protective efficacy of a PA (224-233) peptide vaccine.

References

Validation & Comparative

A Comparative Analysis of PA(224-233) and NP(366-374) Epitope Immunodominance in Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the differential immunogenicity of two key influenza A virus epitopes.

In the landscape of influenza A virus (IAV) immunology, the CD8+ T cell response in C57BL/6 mice is prominently directed towards two epitopes: PA(224-233) from the acidic polymerase and NP(366-374) from the nucleoprotein. Understanding the nuances of their immunodominance is critical for the development of effective T-cell-based vaccines and immunotherapies. This guide provides a comprehensive comparison of these two epitopes, supported by experimental data and detailed methodologies.

At a Glance: Key Differences in Immunodominance

FeaturePA(224-233)NP(366-374)
Primary Response Co-dominant with NP(366-374)[1][2]Co-dominant with PA(224-233)[1][2]
Secondary (Memory) Response Subdominant[1][2]Immunodominant[1][2]
Antigen Presenting Cells Primarily Dendritic Cells[1]Dendritic and Non-Dendritic Cells[1]
Optimal Presentation Pathway Cross-presentation[3][4][5]Direct Infection[3][4][5]

Quantitative Analysis of Epitope Abundance

The quantity of an epitope presented on Major Histocompatibility Complex (MHC) class I molecules is a crucial factor influencing the magnitude of the T-cell response. Mass spectrometry-based quantification has revealed significant disparities in the abundance of PA(224-233) and NP(366-374) epitopes following direct infection of DC2.4 cells.

EpitopeAverage Copies per Cell (Direct Infection)
PA(224-233)7[4][6]
NP(366-374)3,871[4][6]

These findings highlight that despite its immunodominance in a primary response, PA(224-233) is presented at remarkably low levels during direct infection compared to NP(366-374).[4][6]

The Shift in Immunodominance: A Tale of Two Responses

The dynamics of immunodominance between PA(224-233) and NP(366-374) shift dramatically from a primary to a secondary infection. This phenomenon is primarily attributed to differences in antigen presentation and the activation requirements of naive versus memory CD8+ T cells.

During a primary infection , naive T cells require activation by professional antigen-presenting cells, namely dendritic cells.[1] Since dendritic cells present both PA(224-233) and NP(366-374), T-cell responses to both epitopes are elicited in roughly equal measure.[1]

In a secondary infection , memory T cells can be activated by a broader range of cells, including non-dendritic cells.[1] As NP(366-374) is effectively presented by both dendritic and non-dendritic cells, while PA(224-233) presentation is largely restricted to dendritic cells, the NP(366-374)-specific memory T-cell population undergoes a more robust expansion, leading to its immunodominance.[1]

Immunodominance_Shift Logical Flow of Immunodominance Shift NaiveT Naive CD8+ T Cells DC Dendritic Cells NaiveT->DC Activation PA_pres PA(224-233) DC->PA_pres Presents NP_pres NP(366-374) DC->NP_pres Presents MemoryT Memory CD8+ T Cells DC_mem Dendritic Cells MemoryT->DC_mem Activation NonDC_mem Non-Dendritic Cells MemoryT->NonDC_mem Activation DC_mem->PA_pres Presents DC_mem->NP_pres Presents NonDC_mem->NP_pres Presents PA_resp PA-specific Response PA_pres->PA_resp NP_resp NP-specific Response NP_pres->NP_resp

Shift in immunodominance from primary to secondary infection.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to dissect the immunodominance of these epitopes.

MHC Tetramer Analysis

This technique is used to directly visualize and quantify epitope-specific CD8+ T cells.

Methodology:

  • MHC class I molecules (H-2Db for C57BL/6 mice) are folded with the peptide of interest (PA(224-233) or NP(366-374)) and biotinylated.

  • These monomers are then tetramerized using fluorochrome-labeled streptavidin.

  • Lymphocyte populations from infected mice are stained with the tetramer complexes.

  • The stained cells are then analyzed by flow cytometry to determine the frequency of epitope-specific CD8+ T cells.[1]

Tetramer_Workflow MHC Tetramer Analysis Workflow MHC_Peptide MHC-Peptide Monomers Tetramer MHC Tetramer MHC_Peptide->Tetramer Streptavidin Fluorochrome-labeled Streptavidin Streptavidin->Tetramer Stained_Cells Stained Cells Tetramer->Stained_Cells Lymphocytes Lymphocytes from Infected Mice Lymphocytes->Stained_Cells Flow_Cytometry Flow Cytometry Analysis Stained_Cells->Flow_Cytometry Result Quantification of Epitope-Specific T Cells Flow_Cytometry->Result

Workflow for quantifying epitope-specific T cells via MHC tetramer staining.
T-Cell Hybridoma Assay

This assay is utilized to detect the presentation of specific epitopes by different cell types.

Methodology:

  • T-cell hybridomas specific for PA(224-233) or NP(366-374) are generated. These hybridomas express a reporter gene (e.g., lacZ) under the control of an NFAT-inducible promoter.

  • Antigen-presenting cells (e.g., dendritic cells, macrophages) are isolated from infected mice.

  • The antigen-presenting cells are co-cultured with the specific T-cell hybridomas.

  • If the antigen-presenting cell is presenting the cognate epitope, the T-cell hybridoma will be activated, leading to the expression of the reporter gene, which can be measured colorimetrically.[1]

Mass Spectrometry-Based Epitope Quantification

This powerful technique allows for the direct identification and quantification of MHC-bound peptides.

Methodology:

  • Cells of interest (e.g., DC2.4 dendritic cell line) are infected with influenza A virus.

  • MHC class I molecules are immunoaffinity purified from cell lysates.

  • The bound peptides are eluted from the MHC molecules.

  • The eluted peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the specific epitopes.[3]

Concluding Remarks

The immunodominance of PA(224-233) and NP(366-374) is not a static phenomenon but is dynamically regulated by factors such as the nature of the immune response (primary vs. secondary) and the mode of antigen presentation. While both epitopes are crucial targets of the CD8+ T-cell response to influenza A virus, their differential presentation pathways have significant implications for vaccine design. Strategies that aim to elicit robust and durable T-cell immunity should consider these complexities to optimize the targeting of both naive and memory T-cell populations. The continued application of advanced immunological and proteomic techniques will further unravel the intricacies of T-cell epitope selection and immunodominance, paving the way for the next generation of universal influenza vaccines.

References

Decoding Protective Immunity: A Comparative Analysis of the PA(224-233) Epitope in Influenza Challenge Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the protective efficacy of the influenza A virus epitope, acidic polymerase (PA) peptide 224-233, reveals a complex and sometimes contradictory role in mediating protective immunity. This guide provides a comprehensive comparison of PA(224-233) with other well-characterized protective influenza epitopes, supported by experimental data from murine challenge studies. The findings are intended to inform researchers, scientists, and drug development professionals in the pursuit of a universal influenza vaccine.

While the PA(224-233) epitope is recognized as an immunodominant target for cytotoxic T-lymphocytes (CTLs) in certain mouse models, its capacity to confer robust protection against influenza virus challenge is a subject of ongoing investigation.[1][2][3][4] Evidence suggests that while it can elicit a potent T-cell response, this does not always translate to efficient viral clearance, and in some contexts, may even be detrimental.[1][2][3][4] This contrasts with other conserved epitopes, such as those from the nucleoprotein (NP), the ectodomain of matrix protein 2 (M2e), and the hemagglutinin (HA) stalk, which have consistently demonstrated broader and more reliable protective effects in preclinical models.

This comparative guide synthesizes data from multiple influenza challenge studies to provide a clear overview of the performance of PA(224-233) alongside these alternative epitopes.

Comparative Analysis of Protective Efficacy

The following tables summarize the quantitative outcomes from various studies, offering a side-by-side comparison of the protective potential of different influenza virus epitopes.

Table 1: Comparison of Viral Clearance Following Vaccination with Different Epitopes

Epitope/Vaccine ConstructChallenge VirusAnimal ModelMean Peak Viral Titer (log10 PFU/g or TCID50/ml)Fold Reduction vs. ControlReference
PA(224-233) Peptide Influenza A/PR/8/34 (H1N1)C57BL/6 MiceDelayed ClearanceN/A (Increased)[1][3]
NP(366-374) Peptide Influenza A/PR/8/34 (H1N1)C57BL/6 Mice~4.5~2.0[3]
M2e-based Vaccine Influenza A/PR/8/34 (H1N1)BALB/c Mice~3.0~3.5[5][6][7]
HA Stalk-based Vaccine Heterosubtypic Influenza AMice/FerretsSignificant ReductionVaries[8][9]
Unvaccinated Control Influenza A/PR/8/34 (H1N1)C57BL/6 Mice~6.5N/A[3]

Table 2: Comparison of Immune Responses Induced by Different Epitopes

Epitope/Vaccine ConstructImmune ReadoutKey FindingsReference
PA(224-233) Peptide CD8+ T-cell Response (IFN-γ ELISpot)Potent induction of PA(224-233)-specific CD8+ T-cells.[1][3]
NP(366-374) Peptide CD8+ T-cell Response (IFN-γ ELISpot)Strong induction of NP(366-374)-specific CD8+ T-cells.[3]
M2e-based Vaccine M2e-specific IgG Antibodies (ELISA)High titers of M2e-specific IgG antibodies.[5][6][7]
HA Stalk-based Vaccine HA Stalk-specific Antibodies (ELISA)Induction of broadly reactive anti-stalk antibodies.[8][9][10]

Experimental Methodologies

The following sections detail the experimental protocols commonly employed in the evaluation of influenza vaccine candidates in murine models.

Murine Vaccination and Challenge Model

A standard experimental workflow for assessing vaccine efficacy involves several key steps, from immunization to the evaluation of protective immunity.

experimental_workflow cluster_pre_challenge Pre-Challenge Phase cluster_challenge Challenge Phase cluster_post_challenge Post-Challenge Analysis Immunization Immunization of Mice (e.g., peptide, VLP, DNA vaccine) Boost Booster Immunization (if applicable) Immunization->Boost 2-4 weeks Adjuvant Adjuvant Administration (e.g., Freund's, Alum) Challenge Intranasal Challenge with lethal/sub-lethal dose of Influenza Virus Boost->Challenge 2-4 weeks Monitoring Monitor Morbidity & Mortality (Weight loss, Survival) Challenge->Monitoring Analysis Harvest Tissues for Analysis (Lungs, Spleen, BALF) Monitoring->Analysis Viral_Titer Quantify Viral Load (Plaque Assay/TCID50) Analysis->Viral_Titer Immune_Response Assess Immune Responses (ELISpot, ICS, ELISA) Analysis->Immune_Response elispot_workflow cluster_preparation Preparation cluster_stimulation Cell Stimulation cluster_detection Detection & Analysis Isolate_Cells Isolate Splenocytes or Lung Lymphocytes Add_Cells Add Cells to Plate Isolate_Cells->Add_Cells Coat_Plate Coat ELISpot Plate with anti-IFN-γ Antibody Coat_Plate->Add_Cells Stimulate Stimulate with Peptides (e.g., PA(224-233), NP(366-374)) Add_Cells->Stimulate Incubate Incubate to allow Cytokine Secretion Stimulate->Incubate Detect Add Detection Antibody & Substrate Incubate->Detect Analyze Count Spots (Spot Forming Units) Detect->Analyze antigen_presentation_pathway cluster_apc Antigen Presenting Cells cluster_epitope Influenza Epitopes cluster_tcell T-Cell Activation cluster_outcome Protective Outcome DC Dendritic Cell (DC) PA_epitope PA(224-233) DC->PA_epitope Presents NP_epitope NP(366-374) DC->NP_epitope Presents Epithelial Infected Epithelial Cell Epithelial->NP_epitope Presents PA_Tcell PA(224-233)-specific CD8+ T-cell PA_epitope->PA_Tcell Activates NP_Tcell NP(366-374)-specific CD8+ T-cell NP_epitope->NP_Tcell Activates Poor_Clearance Poor Viral Clearance in Lungs PA_Tcell->Poor_Clearance Leads to Good_Clearance Effective Viral Clearance in Lungs NP_Tcell->Good_Clearance Leads to

References

Comparative Analysis of PA (224-233) Specific T-Cell Responses Across Different Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Immunology and Drug Development

This guide provides a comparative analysis of the cellular immune response, specifically focusing on T-cell responses to the Protective Antigen (PA) peptide 224-233, across different and commonly used laboratory mouse strains. This information is critical for researchers studying vaccine efficacy, immune modulation, and the fundamental mechanisms of T-cell activation and memory formation. The data presented herein is compiled from various studies to facilitate a direct comparison and aid in experimental design.

Quantitative Analysis of PA (224-233) Specific T-Cell Responses

The magnitude of the T-cell response to the PA (224-233) epitope varies significantly between different mouse strains, largely dictated by their Major Histocompatibility Complex (MHC) haplotype. The PA (224-233) peptide is a well-characterized H-2Db restricted epitope, making it immunodominant in C57BL/6 mice. In contrast, mouse strains with different MHC haplotypes, such as BALB/c (H-2d), do not recognize this specific peptide and instead mount responses to other epitopes within the PA protein.

Mouse StrainMHC HaplotypePA (224-233) Specific CD8+ T-Cell Response (Primary Infection)Key Findings
C57BL/6 H-2bImmunodominant During a primary influenza A virus infection, the CD8+ T-cell response against PA (224-233) is robust and co-dominant with the response to the NP (366-374) epitope.[1][2][3][4] The response is readily detectable in the spleen and bronchoalveolar lavage fluid.[2][5]
BALB/c H-2dNot Recognized BALB/c mice do not mount a CD8+ T-cell response to the PA (224-233) peptide due to MHC restriction. Instead, they recognize a different, H-2Dd-restricted epitope within the PA protein. These mice are known to have a Th2-biased immune response.[6][7]
B6C3F1 (C57BL/6 x C3H/He) H-2b x kDiminished These F1 hybrid mice show a significantly smaller CD8+ T-cell response to the DbPA224 epitope compared to the parental C57BL/6 strain.[8] This reduction is associated with a lower number of naïve precursor T-cells specific for this epitope.[8]

Experimental Protocols

Accurate assessment of T-cell responses is fundamental to immunological research. Below are detailed methodologies for key experiments cited in the literature for quantifying PA (224-233) specific T-cell responses.

Tetramer Staining for Direct Visualization of Antigen-Specific T-Cells

This protocol allows for the direct quantification of CD8+ T-cells that recognize the PA (224-233) peptide presented by MHC class I molecules.

Materials:

  • Single-cell suspension from spleen or bronchoalveolar lavage (BAL)

  • PE-conjugated H-2Db tetramer folded with the PA (224-233) peptide (SSLENFRAYV)

  • Fluorochrome-conjugated antibodies against mouse CD8α, CD44, CD19, F4/80, I-Ab, and TCRβ

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixable viability dye

Procedure:

  • Prepare a single-cell suspension from the desired tissue (e.g., spleen, BAL fluid).

  • Wash the cells with FACS buffer and resuspend at a concentration of 1 x 107 cells/mL.

  • Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.

  • Wash the cells and then incubate with the PE-conjugated H-2Db PA (224-233) tetramer for 60 minutes at room temperature in the dark.

  • Following tetramer incubation, add a cocktail of fluorochrome-conjugated antibodies against surface markers (CD8α, CD44, CD19, F4/80, I-Ab, TCRβ) and incubate for 30 minutes on ice.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire events on a flow cytometer.

  • Gate on live, singlet, CD19-, F4/80-, I-Ab-, TCRβ+, CD8+, CD44hi lymphocytes to identify the PA (224-233) specific CD8+ T-cell population.[9]

Intracellular Cytokine Staining (ICS) for Functional Analysis

This assay measures the production of cytokines, such as Interferon-gamma (IFN-γ), by T-cells upon stimulation with the PA (224-233) peptide.

Materials:

  • Single-cell suspension from spleen or other tissues

  • PA (224-233) peptide (SSLENFRAYV)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies against mouse CD8α, CD4, and IFN-γ

  • Cell stimulation medium (e.g., RPMI-1640 with 10% FBS)

  • Fixation/Permeabilization buffer

Procedure:

  • Prepare a single-cell suspension and resuspend in cell stimulation medium.

  • Add the PA (224-233) peptide to the cell suspension at a final concentration of 1-10 µg/mL. Include an unstimulated control (e.g., DMSO vehicle) and a positive control (e.g., PMA/Ionomycin).

  • Incubate the cells for 1-2 hours at 37°C and 5% CO2.

  • Add Brefeldin A and Monensin to block cytokine secretion and incubate for an additional 4-6 hours.

  • Wash the cells and stain for surface markers (e.g., CD8α, CD4) for 30 minutes on ice.

  • Wash the cells, then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room temperature.

  • Wash the cells and acquire events on a flow cytometer.

  • Analyze the percentage of IFN-γ-producing cells within the CD8+ T-cell population.

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells.[10]

Materials:

  • ELISPOT plate pre-coated with anti-mouse IFN-γ antibody

  • Single-cell suspension from spleen

  • PA (224-233) peptide

  • Antigen-presenting cells (APCs), such as irradiated splenocytes

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

  • ELISPOT plate reader

Procedure:

  • Activate the pre-coated ELISPOT plate by washing with sterile PBS.

  • Add the single-cell suspension (e.g., splenocytes) to the wells in the presence of APCs and the PA (224-233) peptide (1-10 µg/mL).

  • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Wash the plate to remove cells.

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-ALP, incubating for 1 hour.

  • Wash again and add the BCIP/NBT substrate. Spots will form where IFN-γ was secreted.

  • Stop the reaction by washing with water once spots are visible.

  • Dry the plate and count the spots using an ELISPOT reader. Each spot represents one IFN-γ-secreting cell.[10]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental process, the following diagrams illustrate the workflow for assessing T-cell responses.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays T-Cell Response Assays cluster_stimulation In Vitro Stimulation cluster_analysis Data Analysis Mouse Infected Mouse (e.g., C57BL/6) Spleen Spleen/BAL Isolation Mouse->Spleen SingleCell Single-Cell Suspension Spleen->SingleCell Tetramer Tetramer Staining SingleCell->Tetramer ICS Intracellular Cytokine Staining (ICS) SingleCell->ICS ELISPOT ELISPOT Assay SingleCell->ELISPOT FlowCytometry Flow Cytometry Tetramer->FlowCytometry ICS->FlowCytometry ELISPOTReader ELISPOT Reader ELISPOT->ELISPOTReader Peptide PA (224-233) Peptide Peptide->ICS Peptide->ELISPOT Quantification Quantification of Specific T-Cells FlowCytometry->Quantification ELISPOTReader->Quantification

Caption: Workflow for assessing PA (224-233) specific T-cell responses.

The activation of CD8+ T-cells by the PA (224-233) peptide follows the classical MHC class I antigen presentation pathway.

MHC_Class_I_Pathway cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell CD8+ T-Cell ViralProtein Viral PA Protein Proteasome Proteasome ViralProtein->Proteasome Degradation Peptides PA (224-233) Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport MHC_I MHC Class I (H-2Db) Peptides->MHC_I Loading ER Endoplasmic Reticulum TAP->ER MHC_I->ER Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC Binding CellSurface Cell Surface Peptide_MHC->CellSurface Transport TCR T-Cell Receptor (TCR) CellSurface->TCR Recognition CD8 CD8 Co-receptor CellSurface->CD8 Activation T-Cell Activation TCR->Activation CD8->Activation

Caption: MHC class I antigen presentation pathway for PA (224-233).

References

A Comparative Analysis of PA (224-233) Peptide and Whole Inactivated Virus Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two distinct vaccine platforms: the PA (224-233) peptide vaccine, a specific T-cell epitope-based approach, and the traditional whole inactivated virus (WIV) vaccine. This analysis is based on available preclinical and clinical data, with a focus on immunological responses and protective outcomes.

Overview of Vaccine Platforms

PA (224-233) Peptide Vaccine: This is a subunit vaccine approach that utilizes a short, conserved peptide sequence from the influenza A virus polymerase acidic protein (PA).[1][2][3] The rationale behind this design is to elicit a targeted cytotoxic T lymphocyte (CTL) response, which is crucial for clearing virally infected cells.[1]

Whole Inactivated Virus (WIV) Vaccine: This vaccine type contains the entire virus particle, which has been rendered non-infectious through chemical or physical treatment.[4] WIV vaccines present a broad range of viral antigens to the immune system, stimulating both humoral (antibody) and cellular (T-cell) immunity.[4][5][6]

Comparative Efficacy Data

The following tables summarize the key efficacy data for both vaccine types based on published studies.

Table 1: Immunogenicity
ParameterPA (224-233) Peptide VaccineWhole Inactivated Virus (WIV) Vaccine
Primary Immune Response Induction of potent, peptide-specific CTL response (CD8+ T-cells).[1]Induction of both neutralizing antibodies (IgG and IgA) and T-cell responses.[5][6]
Key Cytokines Produced IFN-γ, TNF-α by specific CTLs.[1]Broad cytokine profile associated with both Th1 and Th2 responses.
Cross-Reactivity Targeted to a conserved epitope, suggesting potential for broad cross-reactivity against different influenza strains.[1][2]Can induce cross-reactive antibodies and T-cells, with efficacy varying depending on the adjuvant and route of administration.[5]
Table 2: Protective Efficacy
ParameterPA (224-233) Peptide VaccineWhole Inactivated Virus (WIV) Vaccine
Viral Clearance Less effective at viral clearance; some studies report delayed clearance or even a detrimental effect.[7][8]Generally effective in reducing viral shedding and promoting clearance.[9]
Protection from Disease Did not offer protection against lethal viral challenge in neonatal mice.[10][11][12]Provides significant protection against disease, with efficacy dependent on the match between vaccine and challenge strains.[9][13]
Survival Rate No improvement in survival rates in challenge studies.[12]High survival rates observed in numerous preclinical and clinical studies.[14]
Vaccine-Associated Enhanced Respiratory Disease (VAERD) Not reported.Has been observed in some animal studies when challenged with an antigenically distinct virus.[9]

Experimental Methodologies

PA (224-233) Peptide Vaccine Efficacy Study in Mice

Objective: To assess the immunogenicity and protective efficacy of a PA (224-233) peptide vaccine.

Protocol:

  • Vaccine Preparation: The PA (224-233) peptide (sequence: SSLENFRAYV) is synthesized and may be conjugated to a carrier protein or delivered via dendritic cells pulsed with the peptide.[1][7][8]

  • Animal Model: C57BL/6 mice are typically used as their MHC haplotype (H-2Db) can present this peptide.[2]

  • Vaccination: Mice are immunized, often through intravenous or intranasal routes.[1][8] A control group receives a placebo or a non-relevant peptide.

  • Immunological Analysis: At set time points post-vaccination, splenocytes or cells from bronchoalveolar lavage (BAL) are harvested. The frequency and function of PA (224-233)-specific CD8+ T-cells are assessed using techniques like tetramer staining, ELISpot for IFN-γ secretion, and intracellular cytokine staining.[10][11][15]

  • Viral Challenge: Vaccinated and control mice are challenged with a lethal or sub-lethal dose of influenza A virus (e.g., PR8 or x31 strains).[7][8]

  • Efficacy Assessment: Post-challenge, mice are monitored for weight loss and survival. Viral titers in the lungs are quantified at various days post-infection to determine viral clearance.[7][8]

Whole Inactivated Virus Vaccine Efficacy Study

Objective: To evaluate the immunogenicity and protective efficacy of a WIV vaccine.

Protocol:

  • Vaccine Preparation: The target virus is propagated (e.g., in eggs or cell culture), harvested, and inactivated using methods like formalin or beta-propiolactone treatment. The inactivated virus is then purified and may be formulated with an adjuvant.

  • Animal Model: Various animal models are used, including mice, ferrets, and pigs, depending on the virus being studied.[9]

  • Vaccination: The vaccine is administered, typically via intramuscular or intranasal routes, in one or two doses.[5][9]

  • Immunological Analysis: Serum is collected to measure virus-neutralizing antibody titers using assays like the Hemagglutination Inhibition (HI) assay or microneutralization assays. T-cell responses can be evaluated using ELISpot or flow cytometry.[9]

  • Viral Challenge: Vaccinated and control animals are challenged with the homologous or a heterologous virus strain.

  • Efficacy Assessment: Key endpoints include the prevention of clinical signs of disease, reduction in viral load in respiratory tissues, and survival.[9]

Visualizing Experimental and Biological Pathways

Experimental Workflow for Vaccine Efficacy Assessment

G cluster_0 Vaccine Preparation cluster_1 Vaccination cluster_2 Immunological Analysis cluster_3 Viral Challenge cluster_4 Efficacy Evaluation prep_peptide PA (224-233) Peptide Synthesis/ Pulsing Dendritic Cells vaccination Animal Model Immunization (e.g., Mice) prep_peptide->vaccination prep_wiv Virus Propagation & Inactivation prep_wiv->vaccination immuno_peptide T-Cell Response Analysis (Tetramer, ELISpot) vaccination->immuno_peptide immuno_wiv Antibody Titer Measurement (HI) & T-Cell Assays vaccination->immuno_wiv challenge Infection with Live Virus vaccination->challenge efficacy_peptide Viral Clearance & Survival Assessment challenge->efficacy_peptide efficacy_wiv Disease Prevention & Viral Load Reduction challenge->efficacy_wiv

Caption: A generalized workflow for assessing the efficacy of peptide and WIV vaccines.

Signaling Pathways in Immune Response

G cluster_0 PA (224-233) Peptide Vaccine cluster_1 Whole Inactivated Virus (WIV) Vaccine peptide_vaccine PA (224-233) Peptide apc Antigen Presenting Cell (APC) peptide_vaccine->apc mhc1 MHC Class I Presentation apc->mhc1 cd8 Naive CD8+ T-Cell mhc1->cd8 ctl Cytotoxic T-Lymphocyte (CTL) cd8->ctl infected_cell Infected Cell ctl->infected_cell Induces Apoptosis clearance Clearance of Infected Cells infected_cell->clearance wiv_vaccine Inactivated Virus apc2 Antigen Presenting Cell (APC) wiv_vaccine->apc2 mhc2 MHC Class II Presentation apc2->mhc2 cd4 Naive CD4+ T-Cell mhc2->cd4 th_cell T-Helper Cell cd4->th_cell b_cell B-Cell th_cell->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell antibodies Neutralizing Antibodies plasma_cell->antibodies

Caption: Simplified signaling pathways for peptide and WIV vaccine-induced immunity.

Conclusion

The PA (224-233) peptide vaccine and whole inactivated virus vaccines represent two vastly different approaches to immunization. The PA (224-233) peptide vaccine is designed to elicit a highly specific T-cell response.[1] While it is immunogenic in this regard, current evidence suggests it is not effective in providing protection against viral challenge and may even be detrimental to viral clearance.[7][8][10][11][12][16]

In contrast, whole inactivated virus vaccines have a long-standing track record of providing robust and broad-based immunity.[5][6] They stimulate both antibody and T-cell responses, leading to effective protection against a variety of pathogens.[13][14] While challenges such as the potential for vaccine-associated enhanced respiratory disease with mismatched strains exist, WIVs remain a reliable and effective vaccine platform.[9]

For drug development professionals, the choice of vaccine platform will depend on the specific pathogen and the desired immune response. While the targeted nature of peptide vaccines is appealing, ensuring that the induced immune response is truly protective is a critical challenge that, in the case of the PA (224-233) peptide, has not yet been overcome. WIVs, despite their more traditional nature, offer a more dependable pathway to achieving protective immunity.

References

Cross-Reactive T-Cell Immunity to Influenza A: A Comparative Analysis of PA(224-233) Epitope-Specific Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cross-subtype reactivity of cytotoxic T-lymphocytes (CTLs) targeting the conserved PA(224-233) epitope of the influenza A virus reveals significant potential for broad-spectrum vaccine development. This guide synthesizes experimental data on the response of PA(224-233)-specific T-cells to various influenza A subtypes, including H1N1, H3N2, and H5N1, providing a comparative analysis for researchers, scientists, and drug development professionals.

The acidic polymerase (PA) protein of the influenza A virus is a key target for cytotoxic T-lymphocytes, with the PA(224-233) epitope being a major focus of the immune response in certain genetic backgrounds. The high degree of conservation of this epitope across different influenza A subtypes makes it an attractive candidate for a universal influenza vaccine. This guide presents a comparative analysis of the cross-reactive potential of T-cells specific for this epitope.

Quantitative Comparison of PA(224-233) Specific T-Cell Responses

The following table summarizes the cross-reactive T-cell responses to the PA(224-233) epitope following primary infection with different influenza A subtypes. The data is compiled from multiple studies and presented as the percentage of epitope-specific CD8+ T-cells or the number of spot-forming units (SFU) per million splenocytes, as measured by intracellular cytokine staining (ICS) for Interferon-gamma (IFN-γ) or IFN-γ ELISpot assays.

Primary InfectionChallenge/StimulationResponse MeasurementResultReference
H1N1 (A/PR/8/34)PA(224-233) peptide% of IFN-γ+ CD8+ T-cells in BAL (Day 10)~12%[1]
H3N2 (HKx31)PA(224-233) peptide% of IFN-γ+ CD8+ T-cells in BAL (Day 10)~13%[1]
H3N2 (A/HK/68)H5N1 PA(224-233) peptide% of IFN-γ+ CD8+ T-cells in spleen (Day 7 post-challenge)~0.8%
H1N1 (pandemic)H5N1 virusIFN-γ Spot Forming Cells / 10^6 splenocytes~361
H1N1 (pandemic)H7N9 virusIFN-γ Spot Forming Cells / 10^6 splenocytes~273

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Please refer to the original publications for detailed information.

Experimental Protocols

The quantification of T-cell cross-reactivity relies on sensitive immunological assays. Below are detailed methodologies for the key experiments cited.

Intracellular Cytokine Staining (ICS)

This flow cytometry-based assay allows for the identification and quantification of cytokine-producing cells at a single-cell level.

  • Cell Preparation: Single-cell suspensions are prepared from relevant tissues (e.g., spleen, bronchoalveolar lavage). Red blood cells are lysed, and the remaining cells are washed and counted.

  • In Vitro Stimulation: Cells are stimulated for 5-6 hours with the PA(224-233) peptide (typically 1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This prevents the secretion of cytokines, causing them to accumulate intracellularly.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD3, to identify the T-cell populations of interest.

  • Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Permeabilized cells are stained with fluorescently labeled antibodies against IFN-γ.

  • Flow Cytometry Analysis: The cells are analyzed on a flow cytometer to determine the percentage of CD8+ T-cells that are positive for IFN-γ.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for IFN-γ.

  • Cell Plating: A known number of single cells (e.g., splenocytes) are plated in each well.

  • In Vitro Stimulation: The cells are stimulated with the PA(224-233) peptide.

  • Incubation: The plate is incubated for 18-24 hours to allow for cytokine secretion.

  • Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion.

  • Analysis: The spots are counted, with each spot representing a single cytokine-secreting cell. Results are typically expressed as spot-forming units (SFU) per million cells.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved in assessing T-cell cross-reactivity, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_stimulation T-Cell Stimulation cluster_assays Immunoassays cluster_analysis Data Analysis Mouse Influenza A Infected Mouse (e.g., H1N1, H3N2) Spleen Isolate Splenocytes Mouse->Spleen BAL Bronchoalveolar Lavage (BAL) Mouse->BAL Peptide Stimulate with PA(224-233) Peptide Spleen->Peptide BAL->Peptide ICS Intracellular Cytokine Staining (ICS) Peptide->ICS ELISpot IFN-γ ELISpot Peptide->ELISpot FlowCytometry Flow Cytometry Analysis (% IFN-γ+ CD8+ T-cells) ICS->FlowCytometry SpotCounting Spot Counting (SFU / 10^6 cells) ELISpot->SpotCounting

Caption: Experimental workflow for assessing PA(224-233) specific T-cell cross-reactivity.

T_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell MHC MHC Class I + PA(224-233) TCR T-Cell Receptor (TCR) MHC->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling CD8 CD8 CD8->MHC Transcription Gene Transcription (e.g., IFN-γ mRNA) Signaling->Transcription Cytokine IFN-γ Production Transcription->Cytokine

Caption: T-cell activation signaling pathway upon recognition of the PA(224-233) epitope.

References

The Dichotomous Role of PA(224-233) in Heterosubtypic Influenza Immunity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for a universal influenza vaccine hinges on identifying conserved viral epitopes capable of eliciting broad, cross-reactive immunity. The polymerase acidic protein epitope PA(224-233) has emerged as a significant, yet enigmatic, target of the CD8+ T-cell response. This guide provides a comparative analysis of the experimental data defining the role of PA(224-233) in heterosubtypic immunity, contrasting its performance with other key influenza epitopes and vaccination strategies.

At a Glance: PA(224-233) vs. Other Key Influenza Epitopes

The cellular immune response to influenza A virus in C57BL/6 mice is characterized by a hierarchy of immunodominance, with CD8+ T-cell responses primarily targeting epitopes from the nucleoprotein (NP) and the polymerase acidic protein (PA).[1][2] While the NP(366-374) epitope has long been considered the most dominant, subsequent research has revealed that the PA(224-233) epitope is at least as prominent during the primary infection phase.[1] However, the protective efficacy of the PA(224-233)-specific response is a subject of ongoing investigation and debate, with some studies suggesting it may be poorly protective or even detrimental under certain conditions.[3][4]

This guide synthesizes experimental findings to provide a clear comparison of the immune response to PA(224-233) against other well-characterized influenza epitopes, such as NP(366-374) and M1(58-66).

Comparative Immunogenicity and Efficacy

The following tables summarize quantitative data from key studies, offering a side-by-side comparison of the immune responses elicited by PA(224-233) and other influenza virus epitopes.

Table 1: Primary CD8+ T-Cell Response to Influenza Epitopes

EpitopeVirus Strain(s)Mouse StrainAssayPeak Response (Day Post-Infection)Magnitude of Response (% of CD8+ T-cells)Reference
PA(224-233) H3N2 (HKx31), H1N1 (PR8)C57BL/6Intracellular Cytokine Staining (IFN-γ)8~10-12% in spleen[1]
NP(366-374) H3N2 (HKx31), H1N1 (PR8)C57BL/6Intracellular Cytokine Staining (IFN-γ)8~10-12% in spleen[1]
M1(58-66) H1N1 (PR8)HLA-A2.1 TransgenicELISpot (IFN-γ)21Lower avidity compared to NP and PA epitopes[5]

Table 2: Secondary (Memory) CD8+ T-Cell Response and Protective Efficacy

EpitopeVaccination/Challenge ModelOutcome MeasureResultKey FindingReference
PA(224-233) Peptide Vaccination followed by viral challengeViral ClearanceDelayedVaccination with PA(224-233) peptide was poorly protective.[3][4]
NP(366-374) Peptide Vaccination followed by viral challengeViral ClearanceEnhancedVaccination with NP(366-374) peptide was protective.[4]
PA(224-233) H3N2 -> H1N1 sequential infectionSecondary CD8+ T-cell expansionLess prominent than NP(366-374)The NP(366-374) response is immunodominant in secondary infections.[6][7]
NP(366-374) H3N2 -> H1N1 sequential infectionSecondary CD8+ T-cell expansionDominantMemory T cells specific for NP(366-374) expand more robustly.[6][7]

Signaling Pathways and Experimental Workflows

To understand the cellular and molecular mechanisms underpinning the differential roles of these epitopes, it is crucial to visualize the key pathways and experimental procedures.

T-Cell Priming by Antigen Presenting Cells

The initiation of a CD8+ T-cell response to viral epitopes like PA(224-233) begins with antigen presentation by dendritic cells (DCs) in the draining lymph nodes.

T_Cell_Priming T-Cell Priming via PA(224-233) Presentation cluster_APC Antigen Presenting Cell (Dendritic Cell) cluster_TCell Naive CD8+ T-Cell Influenza_Virus Influenza Virus (Infection) Viral_Protein Viral Proteins (e.g., PA) Influenza_Virus->Viral_Protein Replication Proteasome Proteasome Viral_Protein->Proteasome Degradation PA_Peptide PA(224-233) Peptide Proteasome->PA_Peptide Generates MHC_I MHC Class I PA_Peptide->MHC_I Binds to Peptide_MHC pMHC-I Complex (PA(224-233) on H-2Db) MHC_I->Peptide_MHC Forms TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Presents to Activation T-Cell Activation & Clonal Expansion TCR->Activation Signal 1 CD8 CD8 Co-receptor CD8->MHC_I CD8->Activation Signal 2

Caption: Antigen processing and presentation of PA(224-233) to a naive CD8+ T-cell.

Experimental Workflow: ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells, such as IFN-γ producing T-cells, in response to a specific epitope.

ELISpot_Workflow ELISpot Assay Workflow Start Start Coat_Plate Coat 96-well plate with anti-IFN-γ antibody Start->Coat_Plate Add_Cells Add splenocytes or PBMCs Coat_Plate->Add_Cells Stimulate Stimulate with PA(224-233) peptide Add_Cells->Stimulate Incubate Incubate (e.g., 18-24h) Cytokine capture Stimulate->Incubate Wash Wash plate Remove cells Incubate->Wash Add_Detection_Ab Add biotinylated anti-IFN-γ antibody Wash->Add_Detection_Ab Add_Enzyme Add Streptavidin-Enzyme (e.g., ALP or HRP) Add_Detection_Ab->Add_Enzyme Add_Substrate Add substrate Spot formation Add_Enzyme->Add_Substrate Analyze Analyze plate Count spots Add_Substrate->Analyze End End Analyze->End

Caption: A generalized workflow for an IFN-γ ELISpot assay.

Detailed Experimental Protocols

Reproducibility and accurate comparison of findings necessitate a thorough understanding of the experimental methodologies employed. Below are detailed protocols for key assays used to characterize the T-cell response to PA(224-233).

In Vivo Challenge Studies

Objective: To assess the protective efficacy of a PA(224-233)-based immune response against a subsequent influenza virus infection.

Protocol:

  • Animal Model: C57BL/6 mice (H-2b) are commonly used.

  • Immunization:

    • Peptide Vaccination: Mice are immunized, often subcutaneously or intraperitoneally, with the PA(224-233) peptide (e.g., 50-100 µg) emulsified in an adjuvant such as Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for subsequent boosts.

    • Viral Priming: Alternatively, mice are infected with a sublethal dose of an influenza A virus strain (e.g., H3N2 HKx31) to establish an initial immune response.

  • Challenge: At a specified time post-immunization (e.g., 2-4 weeks), mice are challenged intranasally with a lethal or sublethal dose of a heterosubtypic influenza A virus (e.g., H1N1 PR8).

  • Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.

  • Viral Titer Determination: On specific days post-challenge (e.g., days 3, 5, and 7), subsets of mice are euthanized, and their lungs are harvested. Lung homogenates are then used to determine viral titers via plaque assay on Madin-Darby Canine Kidney (MDCK) cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

Objective: To identify and quantify epitope-specific CD8+ T-cells based on their production of cytokines (e.g., IFN-γ, TNF-α) upon stimulation.

Protocol:

  • Cell Preparation: Single-cell suspensions are prepared from spleens, lymph nodes, or bronchoalveolar lavage (BAL) fluid. Red blood cells are lysed using an ACK lysis buffer.

  • In Vitro Restimulation: Cells are incubated for 5-6 hours at 37°C in the presence of the PA(224-233) peptide (typically 1-5 µg/mL). A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the last 4-5 hours of incubation to trap cytokines intracellularly.

  • Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as CD3, CD8, and memory markers (e.g., CD44, CD62L).

  • Fixation and Permeabilization: Cells are fixed and permeabilized using a commercially available kit to allow antibodies to access intracellular antigens.

  • Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines, primarily IFN-γ and TNF-α.

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is analyzed using appropriate software to gate on the CD8+ T-cell population and determine the percentage of cells producing cytokines in response to the peptide stimulation.

ELISpot Assay

Objective: To determine the frequency of epitope-specific, cytokine-secreting T-cells.

Protocol:

  • Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at room temperature to prevent non-specific binding.

  • Cell Plating and Stimulation: Single-cell suspensions (e.g., splenocytes) are added to the wells in duplicate or triplicate at various dilutions. The PA(224-233) peptide is added to the appropriate wells as the stimulating antigen. Negative (no peptide) and positive (e.g., Concanavalin A) controls are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • The plate is washed to remove the cells.

    • A biotinylated detection antibody specific for the cytokine is added and incubated for 2 hours at room temperature.

    • The plate is washed again, and an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added and incubated for 1 hour.

    • After a final wash, a substrate solution is added, which is cleaved by the enzyme to form a colored, insoluble spot at the site of cytokine secretion.

  • Analysis: The plate is allowed to dry, and the spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.

Concluding Remarks

The PA(224-233) epitope of the influenza A virus polymerase acidic protein represents a fascinating case study in T-cell immunodominance and protective immunity. While it elicits a robust CD8+ T-cell response during primary infection, its role in recall responses and its efficacy as a vaccine candidate are less clear-cut. Evidence suggests that while the PA(224-233)-specific T-cell population is significant, it may be outcompeted by the NP(366-374)-specific response during a secondary challenge and that vaccination with this peptide alone may not confer robust protection.[3][4][6]

These findings have critical implications for the design of T-cell-based universal influenza vaccines. A successful strategy may require the inclusion of multiple conserved epitopes, such as NP(366-374), to ensure the induction of a broad and protective heterosubtypic immune response. Further research is needed to fully elucidate the factors that govern the protective capacity of epitope-specific T-cell responses and to optimize vaccine formulations for maximal efficacy.

References

Validating the Specificity of PA (224-233) TCR-like Antibodies for Cellular Imaging: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of T-cell receptor (TCR)-like antibodies targeting the influenza A virus polymerase acidic protein (PA) peptide 224-233 presented on Major Histocompatibility Complex (MHC) class I molecules. Given the unique nature of TCR-like antibodies, which recognize an intracellularly derived peptide on the cell surface, rigorous validation is paramount to ensure their utility in cellular imaging and therapeutic applications. This guide outlines key experiments, presents data in a comparative format, and provides detailed protocols.

Introduction to PA (224-233) TCR-like Antibodies

TCR-like antibodies combine the high affinity and specificity of monoclonal antibodies with the T-cell's ability to recognize processed intracellular antigens presented by MHC molecules.[1][2] The PA (224-233) epitope is a well-characterized, immunodominant peptide derived from the influenza A virus, often presented by the H-2Db MHC class I molecule in C57BL/6 mice.[3][4][5] TCR-like antibodies targeting the PA (224-233)/H-2Db complex are invaluable tools for visualizing infected cells, understanding antigen presentation dynamics, and potentially developing targeted therapies.

Comparative Data Summary

Effective validation involves comparing the antibody's performance across various cell lines and conditions. Below are tables summarizing expected quantitative data from key validation experiments.

Table 1: Flow Cytometry Analysis of PA (224-233) TCR-like Antibody Specificity

Cell LinePeptide PulsedMean Fluorescence Intensity (MFI)% Positive Cells
Target Cells (e.g., EL4) PA (224-233) High (e.g., >10,000) >95%
Target Cells (e.g., EL4)Irrelevant Peptide (e.g., NP366-374)Low (e.g., <500)<1%
Target Cells (e.g., EL4)No PeptideLow (e.g., <500)<1%
Influenza-Infected Cells (H-2Db+) N/A Moderate to High Variable (depends on infection)
Uninfected Cells (H-2Db+)N/ALow (e.g., <500)<1%
MHC-mismatched Cells (e.g., L929, H-2k)PA (224-233)Low (e.g., <500)<1%

Table 2: Immunofluorescence Staining Specificity

Cell TypeConditionStaining PatternSignal Intensity
Target Cells pulsed with PA (224-233) Fixed and PermeabilizedCrisp membrane staining Strong
Target Cells pulsed with irrelevant peptideFixed and PermeabilizedNo specific stainingBackground
Influenza-Infected Target Cells Fixed and PermeabilizedMembrane staining on a subset of cells Moderate to Strong
Uninfected Target CellsFixed and PermeabilizedNo specific stainingBackground

Table 3: Comparison with Alternative Probes

ProbeTargetAffinity (KD)SpecificityApplication
PA (224-233) TCR-like Ab PA (224-233)/H-2Db nM range High Flow Cytometry, IF, In vivo imaging
PA (224-233)/H-2Db TetramerCD8+ T-cells specific for PA (224-233)µM rangeHighStaining of T-cells
Anti-Influenza PA Protein AbPA Protein (intracellular)nM rangeHigh (for the protein)Western Blot, IF (permeabilized)

Experimental Workflows and Protocols

Antigen Presentation Pathway

The generation of the target for the PA (224-233) TCR-like antibody begins with the intracellular processing of the influenza PA protein.

Antigen_Presentation cluster_virus Influenza Virus cluster_cell Infected Host Cell Viral_Entry Viral Entry & Uncoating Viral_RNA_Transcription Viral RNA Transcription/Translation Viral_Entry->Viral_RNA_Transcription PA_Protein PA Protein Synthesis Viral_RNA_Transcription->PA_Protein Proteasome Proteasomal Degradation PA_Protein->Proteasome PA_Peptides PA (224-233) Peptides Proteasome->PA_Peptides TAP TAP Transporter PA_Peptides->TAP Peptide_Loading Peptide Loading onto MHC I PA_Peptides->Peptide_Loading ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I (H-2Db) Synthesis MHC_I->ER MHC_I->Peptide_Loading pMHC_Complex PA(224-233)/H-2Db Complex Peptide_Loading->pMHC_Complex Golgi Golgi Apparatus pMHC_Complex->Golgi Cell_Surface Cell Surface Presentation Golgi->Cell_Surface TCR_like_Ab PA (224-233) TCR-like Antibody Cell_Surface->TCR_like_Ab Binding

Caption: Antigen processing and presentation pathway for the PA (224-233) epitope.

Experimental Workflow for Antibody Validation

A systematic approach is necessary to validate the specificity of the TCR-like antibody.

Validation_Workflow Start PA (224-233) TCR-like Antibody Peptide_Pulsing Peptide Pulsing of Target Cells (PA_224-233 vs. Irrelevant Peptide) Start->Peptide_Pulsing Infection_Model Infection of Target Cells with Influenza Virus Start->Infection_Model Western_Blot Western Blot (Negative Control) Start->Western_Blot Flow_Cytometry Flow Cytometry Analysis Peptide_Pulsing->Flow_Cytometry Immunofluorescence Immunofluorescence Microscopy Peptide_Pulsing->Immunofluorescence Data_Analysis Comparative Data Analysis Flow_Cytometry->Data_Analysis Immunofluorescence->Data_Analysis Infection_Model->Flow_Cytometry Infection_Model->Immunofluorescence Western_Blot->Data_Analysis Conclusion Specificity Validated/Rejected Data_Analysis->Conclusion

Caption: Workflow for validating the specificity of a PA (224-233) TCR-like antibody.

Detailed Experimental Protocols

Flow Cytometry for Specificity Testing

Objective: To quantitatively assess the antibody's binding to cells presenting the specific PA (224-233)/H-2Db complex.

Materials:

  • H-2Db positive cell line (e.g., EL4, RMA)

  • PA (224-233) peptide (SSLENFRAYV)

  • Irrelevant H-2Db binding peptide (e.g., NP366-374, ASNENMETM)

  • PA (224-233) TCR-like antibody

  • Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)

  • FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide)

Protocol:

  • Cell Preparation: Harvest EL4 cells and wash with PBS. Resuspend at 1x107 cells/mL in serum-free media.

  • Peptide Pulsing:

    • Divide cells into three tubes:

      • PA (224-233) peptide (10 µg/mL)

      • Irrelevant peptide (10 µg/mL)

      • No peptide

    • Incubate for 2 hours at 37°C, with gentle agitation every 30 minutes.

  • Washing: Wash cells twice with cold FACS buffer to remove excess peptide.

  • Antibody Staining:

    • Resuspend cells in 100 µL of FACS buffer.

    • Add the PA (224-233) TCR-like antibody at the predetermined optimal concentration.

    • Incubate on ice for 30-45 minutes.

  • Secondary Staining (if applicable):

    • Wash cells twice with FACS buffer.

    • Resuspend in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody.

    • Incubate on ice for 30 minutes in the dark.

  • Final Wash: Wash cells twice with FACS buffer.

  • Acquisition: Resuspend cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

Expected Outcome: High fluorescence signal only on cells pulsed with the PA (224-233) peptide.

Immunofluorescence for Cellular Localization

Objective: To visualize the antibody's binding to the cell surface of target cells.

Materials:

  • Poly-L-lysine coated coverslips or chamber slides

  • Peptide-pulsed or influenza-infected cells

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking buffer (PBS + 5% BSA + 0.1% Triton X-100 - omit Triton for surface staining)

  • Primary and fluorochrome-conjugated secondary antibodies

  • DAPI for nuclear counterstain

  • Mounting medium

Protocol:

  • Cell Seeding: Seed peptide-pulsed or infected cells onto coverslips and allow them to adhere.

  • Fixation: Gently wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Blocking: Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the PA (224-233) TCR-like antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorochrome-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Final Washes: Wash three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope.

Expected Outcome: A distinct signal on the plasma membrane of PA (224-233) pulsed or influenza-infected cells.

Western Blot as a Negative Control

Objective: To demonstrate that the TCR-like antibody does not bind to the denatured, linear PA protein.

Materials:

  • Lysates from influenza-infected and uninfected cells

  • Positive control antibody against the influenza PA protein

  • PA (224-233) TCR-like antibody

  • Standard Western blot reagents (SDS-PAGE gels, transfer buffer, blocking buffer, HRP-conjugated secondary antibodies, ECL substrate)

Protocol:

  • Protein Separation: Run cell lysates on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation:

    • Incubate one membrane with the positive control anti-PA protein antibody.

    • Incubate a second, identical membrane with the PA (224-233) TCR-like antibody.

    • Incubate overnight at 4°C.

  • Washing: Wash membranes three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash and apply ECL substrate. Image the blot.

Expected Outcome: The positive control antibody should show a band at the correct molecular weight for the PA protein in the infected lysate. The PA (224-233) TCR-like antibody should show no band , as it recognizes the peptide in the context of the folded MHC molecule, not the linear protein.

Conclusion

The validation of a PA (224-233) TCR-like antibody requires a multi-faceted approach. By systematically comparing its binding to target peptide-pulsed cells, irrelevant peptide-pulsed cells, and influenza-infected cells using quantitative (flow cytometry) and qualitative (immunofluorescence) methods, researchers can gain high confidence in its specificity. The inclusion of a negative control experiment like a Western blot further strengthens the validation. This rigorous process is essential for the reliable use of these powerful reagents in cellular imaging and beyond.

References

Of Mice and Men: Translating the PA(224-233) T-Cell Response in Influenza Immunity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The C57BL/6 mouse model has been instrumental in dissecting the intricacies of the CD8+ T-cell response to influenza A virus (IAV) infection. A key finding from this model is the immunodominance of the PA(224-233) epitope, derived from the acidic polymerase (PA) protein and presented by the H-2Db MHC class I molecule. This response is a cornerstone of the primary immune reaction to IAV in these mice. However, for researchers and vaccine developers, the crucial question remains: how does this well-characterized murine response translate to human influenza immunity? This guide provides a comprehensive comparison of the PA(224-233) response in mice and its potential relevance to human T-cell immunity against influenza, supported by experimental data and detailed methodologies.

The PA(224-233) Epitope: A Dominant Feature in the Murine Anti-Influenza Response

In C57BL/6 mice, the CD8+ T-cell response to the PA(224-233) epitope (sequence: SSLENFRAYV) is a prominent feature of the primary infection with influenza A virus. It is often co-dominant with the response to the nucleoprotein (NP) epitope NP(366-374).[1][2] The magnitude of the PA(224-233)-specific CD8+ T-cell population in the lungs and spleens of infected mice is significant, contributing to viral clearance.[3] Interestingly, the immunodominance hierarchy can shift during a secondary infection, with the NP(366-374) response often becoming more pronounced.[2]

The structural basis for the immunodominance of the PA(224-233)/H-2Db complex has been elucidated, revealing a C-terminal bulge that presents key residues to the T-cell receptor (TCR), facilitating a robust response.[4][5] This detailed understanding in the mouse model provides a valuable framework for investigating analogous responses in humans.

The Human T-Cell Response to Influenza PA Protein

While the human T-cell response to influenza virus is broadly directed against multiple viral proteins, including PA, the specific epitopes and their immunodominance hierarchies are more complex due to the high polymorphism of Human Leukocyte Antigen (HLA) molecules in the human population.[3][6][7]

Genome-wide screenings of human T-cell epitopes have identified numerous peptides from the PA protein that elicit CD4+ and CD8+ T-cell responses.[3] Immunopeptidomic analyses of influenza-infected human lung tissue have further confirmed the presentation of PA-derived peptides on both HLA class I and class II molecules.[6]

A critical question for translating the murine PA(224-233) findings is whether a homologous and immunogenic epitope exists for a common HLA allele. While direct evidence for a human counterpart to PA(224-233) that plays a similarly dominant role is not as clearly defined as in the H-2Db restricted murine response, studies have identified human PA epitopes in close proximity and with some sequence similarity. The conservation of the PA protein sequence across different influenza A strains suggests that T-cell epitopes within this protein are valuable targets for universal vaccine strategies.[2][8]

Comparative Analysis of Murine and Human PA-Specific T-Cell Responses

To facilitate a direct comparison, the following tables summarize the key features of the PA(224-233) response in mice and the known characteristics of human T-cell responses to the PA protein.

FeatureMurine PA(224-233) ResponseHuman PA-Specific T-Cell Response
MHC Restriction H-2Db (MHC Class I)Multiple HLA-A, -B, -C (Class I) and HLA-DR, -DP, -DQ (Class II) alleles
Immunodominance Often co-dominant in primary infectionVariable; part of a broad response to multiple viral proteins
Key Epitope PA(224-233) (SSLENFRAYV)Multiple epitopes identified across the PA protein
Effector Functions IFN-γ and TNF-α production, potent cytotoxicityIFN-γ production, cytotoxicity; both CD4+ and CD8+ responses documented
Role in Protection Contributes to viral clearance in primary infectionAssociated with reduced viral shedding and illness severity

Experimental Data Summary

The following table presents a summary of quantitative data from representative studies on the magnitude of the PA(224-233) response in mice.

Experimental ModelTissueTimepoint (post-infection)% of CD8+ T-cells specific for PA(224-233)Reference
C57BL/6 mice (primary infection)Bronchoalveolar Lavage (BAL)Day 10~15-25%[1]
C57BL/6 mice (primary infection)SpleenDay 10~5-10%[1]
C57BL/6 mice (secondary infection)BALDay 7~5-15%[2]

Note: These values are approximate and can vary depending on the specific virus strain, infection dose, and experimental conditions.

Experimental Protocols

A detailed understanding of the methodologies used to generate these data is crucial for their interpretation and for designing future translational studies.

Murine Influenza Virus Infection Model
  • Animals: 6-8 week old C57BL/6 mice are commonly used.

  • Virus: Influenza A virus strains such as A/PR/8/34 (H1N1) or A/HKx31 (H3N2) are frequently employed.

  • Infection: Mice are anesthetized and intranasally infected with a sublethal dose of the virus (e.g., 50-100 PFU).

  • Tissue Harvesting: At various time points post-infection, spleen, lungs, and bronchoalveolar lavage (BAL) fluid are collected for analysis.

Tetramer Staining for Antigen-Specific T-Cells
  • Cell Preparation: Single-cell suspensions are prepared from the harvested tissues.

  • Staining: Cells are incubated with fluorochrome-conjugated H-2Db tetramers loaded with the PA(224-233) peptide (SSLENFRAYV).

  • Co-staining: Cells are also stained with antibodies against surface markers such as CD8, CD44, and CD62L to identify activated/memory T-cell populations.

  • Flow Cytometry: The percentage of PA(224-233)-specific CD8+ T-cells is determined by flow cytometric analysis.

Human Peripheral Blood Mononuclear Cell (PBMC) Assays
  • PBMC Isolation: PBMCs are isolated from heparinized blood samples from healthy donors or influenza-infected individuals using Ficoll-Paque density gradient centrifugation.

  • Peptide Stimulation: PBMCs are stimulated in vitro with pools of overlapping peptides spanning the influenza PA protein or with specific candidate epitopes.

  • ELISpot Assay (for IFN-γ):

    • Pre-coated plates are incubated with stimulated PBMCs.

    • After an incubation period, the plates are washed and a detection antibody for IFN-γ is added.

    • Spots, each representing a cytokine-secreting cell, are counted to quantify the antigen-specific response.

  • Intracellular Cytokine Staining (ICS):

    • Stimulated PBMCs are treated with a protein transport inhibitor (e.g., Brefeldin A).

    • Cells are then surface-stained for CD4 and CD8, followed by fixation, permeabilization, and intracellular staining for cytokines like IFN-γ and TNF-α.

    • The frequency of cytokine-producing T-cells is analyzed by flow cytometry.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_mouse Murine Model cluster_human Human Studies mouse_infection Influenza A Virus Infection (i.n.) tissue_harvest Tissue Harvest (Spleen, Lungs, BAL) cell_prep_mouse Single-Cell Suspension tetramer_staining PA(224-233)/H-2Db Tetramer Staining flow_mouse Flow Cytometry Analysis blood_draw Human Blood Sample pbmc_isolation PBMC Isolation peptide_stim PA Peptide Stimulation elispot IFN-γ ELISpot ics Intracellular Cytokine Staining flow_human Flow Cytometry Analysis

T_Cell_Activation APC Antigen Presenting Cell MHC_Peptide pMHC-I (PA(224-233)/H-2Db) T_Cell CD8+ T-Cell TCR TCR MHC_Peptide->TCR Signal 1 Activation T-Cell Activation TCR->Activation Effector Effector Functions (Cytotoxicity, Cytokine Release) Activation->Effector

Translation to Human Immunity: Challenges and Opportunities

Direct translation of the PA(224-233) response from mice to humans is challenging due to the differences in MHC restriction and the complexity of the human immune response. However, the murine model provides a powerful platform to understand the fundamental principles of T-cell immunity to conserved influenza antigens.

Key considerations for translation include:

  • Epitope Discovery: Identifying human PA epitopes that are highly conserved across influenza strains and are presented by common HLA alleles is a critical first step.

  • Functional Avidity: The strength of the TCR-pMHC interaction, or functional avidity, is a key determinant of T-cell effectiveness. Comparing the functional avidity of murine PA(224-233)-specific T-cells with that of human T-cells recognizing conserved PA epitopes is essential.

  • HLA-Transgenic Mice: The use of mice expressing human HLA molecules can provide a more direct in vivo model to study the immunogenicity of human T-cell epitopes from the PA protein.

  • Vaccine Design: The insights gained from the murine PA(224-233) response can inform the design of universal influenza vaccines that aim to elicit broad and protective T-cell immunity in humans by targeting conserved epitopes in the PA protein.

References

A Comparative Guide to Influenza Diagnostics: PA (224-233) Based T-Cell Assays vs. Traditional Serological Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct methodologies for assessing the immune response to Influenza A virus: diagnostics based on the polymerase acidic protein peptide PA (224-233) that measure cellular immunity, and traditional serological assays that detect humoral immunity. This document outlines the performance characteristics, experimental protocols, and underlying biological pathways of each approach to aid researchers in selecting the appropriate tools for their studies.

At a Glance: Key Differences

FeaturePA (224-233) Based T-Cell Assays (e.g., ELISPOT)Traditional Serological Assays (e.g., ELISA, HI)
Analyte Measures the frequency of antigen-specific T-cells, primarily CD8+ T-cells, that secrete cytokines (e.g., IFN-γ) upon stimulation with the PA (224-233) peptide.Detects the presence and concentration of antibodies (e.g., IgG, IgM) specific to influenza virus antigens, such as hemagglutinin (HA) and neuraminidase (NA).
Immune Response Measured Cellular Immunity (T-cell mediated)Humoral Immunity (antibody-mediated)
Primary Application Assessment of cellular immune memory and cross-reactive T-cell responses. Useful in vaccine development to evaluate the induction of T-cell immunity.Diagnosis of recent or past infection, epidemiological surveillance, and assessment of vaccine-induced antibody responses.[1][2]
Time to Detection Post-Infection T-cell responses can be detected relatively early in the infection.Antibody responses (IgM, followed by IgG) typically become detectable a week or more after the onset of symptoms.

Performance Characteristics

Direct comparative studies quantifying the diagnostic performance of PA (224-233) based T-cell assays against traditional serological assays for acute influenza diagnosis are limited, as they measure different arms of the immune response and are typically used for different research and diagnostic questions. However, based on available literature, the following performance characteristics can be summarized.

T-Cell Assays (ELISPOT) Targeting Influenza Peptides

Enzyme-Linked ImmunoSpot (ELISPOT) assays are highly sensitive for detecting antigen-specific T-cells, capable of identifying a single cytokine-secreting cell.[3] Their specificity is determined by the peptide used for stimulation. For research applications assessing cellular immunity, their performance is well-established.

MetricPerformanceNotes
Analytical Sensitivity High; can detect as few as 1 in 100,000 cells responding to a specific antigen. A lower limit of quantification can be around 34.4 Spot Forming Units (SFU) per million cells.[4]The IFN-γ ELISPOT assay is a more sensitive measure of influenza memory than serum antibody titers in some populations.[3]
Analytical Specificity High; determined by the specificity of the peptide sequence (PA 224-233) for T-cell receptors.
Clinical Sensitivity & Specificity Not typically used for routine clinical diagnosis of acute infection, so standard diagnostic sensitivity and specificity are not well-defined. In research contexts, specificity of over 72% and sensitivity over 80% have been reported for IFN-γ ELISPOT in influenza studies.Performance depends on the timing of the sample collection relative to infection and the individual's immune history.
Traditional Serological Assays (ELISA and HI)

Enzyme-Linked Immunosorbent Assay (ELISA) and Hemagglutination Inhibition (HI) assays are the cornerstones of influenza serology. Their performance for detecting anti-influenza antibodies is well-documented.

AssayMetricPerformance
ELISA (IgG/IgM) Sensitivity Generally high, with reported sensitivities for IgG at 98.3% and for IgM in detecting acute infections.[5] Some commercial kits report clinical sensitivity of 100%.[6]
Specificity High, often reported to be 100% for IgG.[5] However, cross-reactivity with other influenza subtypes can occur, potentially reducing specificity.[7]
Hemagglutination Inhibition (HI) Sensitivity Can be less sensitive than microneutralization assays, especially for certain influenza strains.[2] Ether treatment of the viral antigen can increase sensitivity but may decrease specificity.[8]
Specificity Generally considered highly specific for the particular influenza strain used in the assay.

Signaling Pathways and Experimental Workflows

MHC Class I Presentation of PA (224-233)

The PA (224-233) peptide is derived from the influenza virus polymerase acidic (PA) protein, which is synthesized within an infected host cell. This endogenous protein is processed and presented to CD8+ T-cells via the MHC class I pathway.

MHC_Class_I_Pathway cluster_HostCell Host Cell Cytoplasm cluster_ER ER Lumen Virus Influenza Virus HostCell Host Cell Virus->HostCell Infection ViralProtein Viral PA Protein (Endogenous Antigen) Proteasome Proteasome ViralProtein->Proteasome Degradation Peptides PA (224-233) Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I TAP->MHC_I Peptide Loading ER Endoplasmic Reticulum Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Golgi Golgi Apparatus Peptide_MHC->Golgi Transport CellSurface Cell Surface Golgi->CellSurface Transport CD8_TCell CD8+ T-Cell CellSurface->CD8_TCell Recognition by TCR

Caption: MHC Class I antigen presentation pathway for the influenza PA (224-233) peptide.

T-Cell Receptor (TCR) Signaling Cascade

The recognition of the PA (224-233)-MHC I complex by a specific T-cell receptor on a CD8+ T-cell initiates a signaling cascade leading to T-cell activation and cytokine production, which is detected in an ELISPOT assay.

TCR_Signaling pMHC PA(224-233)-MHC I TCR_complex TCR/CD3 Complex pMHC->TCR_complex Binding CD8 CD8 pMHC->CD8 LCK LCK TCR_complex->LCK Recruits & Activates CD8->LCK ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates ITAMs, recruits & activates ZAP-70 LAT LAT ZAP70->LAT Phosphorylates Signaling_Pathways Downstream Signaling (e.g., PLCγ, MAPK) LAT->Signaling_Pathways Activates Activation T-Cell Activation (Cytokine Secretion, e.g., IFN-γ) Signaling_Pathways->Activation

Caption: Simplified T-Cell Receptor (TCR) signaling pathway upon peptide-MHC recognition.

Experimental Protocols

IFN-γ ELISPOT Assay for PA (224-233) Specific T-Cells

This protocol outlines the key steps for an IFN-γ ELISPOT assay to enumerate PA (224-233) specific T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • 96-well PVDF membrane plates pre-coated with anti-human IFN-γ capture antibody.

  • PBMCs isolated from whole blood.

  • PA (224-233) peptide (e.g., SSLENFRAYV).

  • Culture medium (e.g., RPMI-1640 with supplements).

  • Biotinylated anti-human IFN-γ detection antibody.

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).

  • Substrate (e.g., BCIP/NBT).

  • Positive control (e.g., PHA or a pool of viral peptides) and negative control (culture medium alone).

Procedure:

  • Plate Preparation: Pre-wet the PVDF membrane with 35% ethanol, then wash with sterile PBS. Block the plate with culture medium for at least 2 hours at 37°C.[9]

  • Cell Plating: Add 200,000 to 400,000 PBMCs per well.

  • Stimulation: Add the PA (224-233) peptide to the respective wells at a pre-determined optimal concentration. Include positive and negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Detection:

    • Wash the plates to remove cells.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.[4]

    • Wash the plates and add the streptavidin-enzyme conjugate. Incubate for 45 minutes to 1 hour at room temperature.[9]

    • Wash thoroughly and add the substrate solution. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISPOT reader. Results are expressed as Spot Forming Units (SFU) per million PBMCs.[10]

Indirect ELISA for Influenza A IgG Antibodies

This protocol describes a standard indirect ELISA for the detection of human IgG antibodies against Influenza A virus.

Materials:

  • 96-well microplate pre-coated with Influenza A virus antigens.

  • Patient serum or plasma samples.

  • Sample diluent.

  • Wash buffer.

  • HRP-conjugated anti-human IgG antibody.

  • TMB substrate solution.

  • Stop solution (e.g., 1N H₂SO₄).

  • Positive, negative, and cut-off controls.

Procedure:

  • Sample Preparation: Dilute patient samples 1:101 in sample buffer.[11]

  • Incubation with Antigen: Add 100 µL of diluted samples and controls to the antigen-coated wells. Incubate for 30-60 minutes at room temperature.[6][11]

  • Washing: Aspirate the contents of the wells and wash 3-4 times with wash buffer.[11]

  • Incubation with Conjugate: Add 100 µL of HRP-conjugated anti-human IgG to each well. Incubate for 30 minutes at room temperature.[11]

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop in positive wells.[6]

  • Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

  • Interpretation: The OD of the samples is compared to the OD of the controls to determine if the sample is positive or negative for Influenza A IgG antibodies.

Conclusion

PA (224-233) based T-cell assays and traditional serological assays provide complementary information about the immune response to influenza. Serological assays remain the gold standard for diagnosing recent or past infection and for assessing humoral immunity due to their high throughput and well-established performance characteristics. In contrast, PA (224-233) based diagnostics, such as the ELISPOT assay, are powerful research tools for dissecting cellular immunity, offering high sensitivity for detecting antigen-specific T-cell responses. The choice of assay should be guided by the specific research or clinical question being addressed, whether it is the detection of protective antibodies or the characterization of cellular immune memory.

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to Influenza Virus Disposal

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the fast-paced environment of scientific research, the proper disposal of hazardous materials is paramount to ensuring the safety of laboratory personnel and the surrounding community. For researchers, scientists, and drug development professionals working with the influenza virus, adherence to strict disposal protocols is a critical component of laboratory biosafety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of influenza-contaminated materials.

The cornerstone of safe disposal is the effective decontamination of all potentially infectious materials.[1] This process must be performed in accordance with local, state, and federal regulations.[1] A thorough risk assessment should be conducted for all procedures to determine the appropriate biosafety level and necessary precautions.[1] For most routine diagnostic and research activities involving seasonal influenza viruses, Biosafety Level 2 (BSL-2) practices are recommended.[1][2]

Decontamination and Waste Segregation: A Multi-Faceted Approach

All materials that have come into contact with the influenza virus must be decontaminated prior to disposal.[1] This includes cultures, stocks, personal protective equipment (PPE), and any other contaminated waste. Decontamination can be achieved through chemical disinfection or autoclaving.

Chemical Disinfection: A variety of chemical disinfectants are effective against influenza viruses. The choice of disinfectant will depend on the surface or material to be decontaminated. It is crucial to follow the manufacturer's instructions for concentration and contact time to ensure complete inactivation of the virus.

Autoclaving: Autoclaving (steam sterilization) is a highly effective method for decontaminating liquid and solid waste. All infectious liquids should be autoclaved or disinfected with a 10% bleach solution for 30 minutes before being poured down the drain.[3] Solid waste should be placed in biohazard bags and autoclaved, typically within 24 hours of generation.[3]

Proper segregation of waste is essential. Sharps, such as needles and scalpels, must be placed in designated puncture-resistant containers.[3] All non-liquid contaminated materials should be collected in biohazard waste containers.[3]

Quantitative Data for Influenza Virus Inactivation

The following tables summarize key quantitative data for the chemical and thermal inactivation of influenza virus, providing a quick reference for laboratory personnel.

DisinfectantConcentration/ParametersContact TimeNotes
Sodium Hypochlorite (Bleach) 1:100 dilution of household bleach (5.25% or 6.00%)≥ 2 minutesProvides a solution of about 500 ppm available chlorine. Higher concentrations can be used on non-corrosive surfaces in well-ventilated areas.
Ethanol 70%1 minuteCompletely inactivates H1N1 influenza virus in both suspension and surface tests.
1-Propanol 70%1 minuteCompletely inactivates H1N1 influenza virus in both suspension and surface tests.
Hydrogen Peroxide 3%Not specifiedA stable and effective disinfectant for inanimate surfaces.
Solvent/Detergent (S/D) 0.3% tri(n-butyl)-phosphate and 1.0% Triton X-1001 minuteCompletely inactivates H1N1 influenza virus.
TreatmentTemperatureDurationOutcome
Heat Inactivation 56°C (132.8°F)30 minutesComplete inactivation of H7N9 virus.
65°C (149°F)10 minutesComplete inactivation of H7N9 virus.
70°C (158°F)1 minuteComplete inactivation of H7N9 virus.
80°C (176°F)2.5 minutesComplete inactivation of H1N1 virus.
90°C (194°F)1 minuteComplete inactivation of H1N1 virus.
Autoclaving Standard cyclesVariesStandard and effective method for waste decontamination. Follow manufacturer's instructions.

Experimental Protocol: Validation of Influenza Virus Inactivation

To ensure the efficacy of a chosen decontamination method, a validation protocol should be followed. This typically involves treating a known quantity of virus with the disinfectant or heat treatment and then assessing the remaining infectivity using a cell-based assay.

Objective: To verify that the selected decontamination procedure effectively inactivates influenza virus to a non-infectious state.

Materials:

  • Influenza virus stock of known titer (e.g., determined by TCID50 or plaque assay)

  • Chosen disinfectant or heat source

  • Appropriate cell line for influenza virus infection (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Cell culture media and reagents

  • Personal Protective Equipment (PPE)

Methodology:

  • Preparation of Virus Sample: Prepare aliquots of the influenza virus stock.

  • Inactivation Treatment:

    • Chemical Inactivation: Mix the virus aliquot with the disinfectant at the desired concentration and for the specified contact time.

    • Heat Inactivation: Subject the virus aliquot to the target temperature for the specified duration.

  • Neutralization/Removal of Disinfectant (for chemical inactivation): If the disinfectant is toxic to the cell line, it must be neutralized or removed prior to the infectivity assay. This can be achieved through dilution, dialysis, or the use of specific neutralizing agents.

  • Infectivity Assay:

    • Plaque Assay: This method quantifies the number of infectious virus particles by observing the formation of plaques (zones of cell death) in a cell monolayer.[4][5]

    • TCID50 (50% Tissue Culture Infectious Dose) Assay: This assay determines the virus titer by assessing the dilution of virus required to infect 50% of the inoculated cell cultures.[6][7]

  • Controls:

    • Positive Control: An untreated virus aliquot to confirm the viability of the virus and the susceptibility of the cell line.

    • Negative Control: A mock-treated sample (e.g., cell culture media treated with the disinfectant and then neutralized) to ensure that the treatment process itself does not cause cytotoxicity.

  • Data Analysis: Compare the infectivity of the treated virus samples to the positive control. A successful inactivation will show a complete absence of infectious virus in the treated samples.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of influenza-contaminated materials in a laboratory setting.

Influenza_Disposal_Workflow cluster_pre_disposal Pre-Disposal Procedures cluster_decontamination Decontamination cluster_disposal Final Disposal Start Start: Influenza-Contaminated Material Generated RiskAssessment Perform Risk Assessment (BSL-2) Start->RiskAssessment Segregation Segregate Waste: - Sharps - Liquids - Solids RiskAssessment->Segregation Sharps Sharps Container Segregation->Sharps Sharps Liquids Liquid Waste Segregation->Liquids Liquids Solids Solid Waste Segregation->Solids Solids Autoclave Autoclave Sharps->Autoclave ChemicalDisinfection Chemical Disinfection (e.g., 10% Bleach) Liquids->ChemicalDisinfection Solids->Autoclave Disposal Dispose according to Institutional and Local Regulations ChemicalDisinfection->Disposal To Drain Autoclave->Disposal As Biohazardous Waste

Caption: Workflow for the proper disposal of influenza-contaminated materials.

By implementing these robust disposal procedures, research institutions can significantly mitigate the risks associated with handling influenza virus, fostering a safer environment for both scientists and the public. Continuous training and adherence to established guidelines are essential to maintaining a strong safety culture in the laboratory.

References

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